molecular formula C10H12N2O B046738 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide CAS No. 112794-29-3

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Katalognummer: B046738
CAS-Nummer: 112794-29-3
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: JFMNKDRNEZZRBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is a solid at room temperature, typically appearing as a powder . This compound belongs to a class of structures known as tetrahydroisoquinolines (THIQs), which are recognized as a privileged scaffold in medicinal chemistry due to their wide range of bioactivities . The core tetrahydroisoquinoline structure is a conformationally restrained analogue of phenethylamine . This compound serves as a crucial synthetic intermediate and building block for more complex molecules. It has been identified as a precursor to chiral ligands that incorporate a tetrahydroisoquinoline backbone . These chiral ligands have demonstrated practical utility as catalysts in various asymmetric reactions, including transfer hydrogenation of prochiral ketones, Henry reactions, and Diels-Alder reactions . In research, derivatives based on the this compound skeleton have shown significant promise in drug discovery. Compounds featuring this core structure have displayed multi-stage activity against Plasmodium parasites, the causative agents of malaria . These molecules are active against the asexual blood stages of both chloroquine-sensitive and chloroquine-resistant strains, and also show activity against mature gametocytes, highlighting their potential as transmission-blocking antimalarials . Furthermore, the tetrahydroisoquinoline scaffold is actively investigated in neuroscience and pharmacology. Structural analogues are explored as potent and highly selective antagonists for the κ opioid receptor (KOR) . Such antagonists are of great interest for developing potential pharmacotherapies for conditions including depression, anxiety, and substance abuse . Researchers value this compound for its role in constructing molecules that may interact with various biological targets. Handling should follow standard laboratory safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMNKDRNEZZRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112794-29-3
Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112794-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Multifaceted Properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a derivative of the constrained phenylalanine analogue 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), represents a scaffold of significant interest in medicinal chemistry. The tetrahydroisoquinoline (THIQ) core is a prevalent motif in numerous natural products and clinically approved pharmaceuticals, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, and its engagement with key biological pathways. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this privileged heterocyclic system.

Chemical and Physical Properties

The precise experimental data for this compound is not extensively documented in publicly available literature. However, by examining the properties of its parent acid (Tic-OH) and related derivatives, we can infer a likely profile for the target molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)1,2,3,4-Tetrahydroisoquinoline
Molecular Formula C₁₀H₁₂N₂OC₁₀H₁₁NO₂[1][2]C₉H₁₁N[3][4][5]
Molecular Weight 176.22 g/mol 177.20 g/mol [1][2]133.19 g/mol [3][4][5]
Melting Point 162-163 °C (for a similar isomer)>300 °C (decomposes)-30 °C[4][5][6]
Boiling Point 413.0±34.0 °C (Predicted)Not available232-233 °C[4][5][6]
Density 1.169±0.06 g/cm³ (Predicted)Not available1.064 g/mL at 25 °C[4][5]
Solubility Likely soluble in polar organic solvents.Soluble in aqueous base.Soluble in water (20 g/L at 20 °C)[7][8]
pKa 15.58±0.20 (Predicted)Not availableNot available
CAS Number 112794-29-367123-97-1[1][2]91-21-4[3][4][5][6]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key stages: the formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) core, followed by amidation.

Synthesis of the Tetrahydroisoquinoline Core: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a widely employed method for the synthesis of tetrahydroisoquinolines.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield the cyclized product.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)

  • Reactants:

    • L-Phenylalanine

    • Formaldehyde (37% aqueous solution)

    • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

  • Procedure:

    • Dissolve L-phenylalanine in an aqueous solution of concentrated HCl or HBr.

    • Add formaldehyde solution to the reaction mixture.

    • Heat the mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate the precipitation of the product as its hydrochloride or hydrobromide salt.

    • Collect the precipitate by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

    • The resulting salt can be neutralized with a suitable base (e.g., sodium hydroxide or triethylamine) to yield the free amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH).

    • Purify the product further by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Amide Formation

The conversion of the carboxylic acid group of Tic-OH to a carboxamide can be achieved using standard peptide coupling methodologies.

Experimental Protocol: Synthesis of this compound

  • Reactants:

    • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)

    • Ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia)

    • A coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

    • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM)

  • Procedure:

    • Dissolve Tic-OH in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling agent and the non-nucleophilic base to the solution and stir for a short period to activate the carboxylic acid.

    • In a separate flask, prepare the ammonia source. If using ammonium chloride, dissolve it in the solvent and add an equivalent of the non-nucleophilic base to generate free ammonia in situ.

    • Add the ammonia solution to the activated Tic-OH mixture.

    • Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Spectroscopic Data (Predicted and from Related Structures)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons (multiplets, ~7.0-7.3 ppm), NH₂ protons of the amide (broad singlet), CH proton at position 3 (multiplet), CH₂ protons at position 4 (multiplets), and CH₂ protons at position 1 (multiplets).
¹³C NMR Aromatic carbons, a carbonyl carbon of the amide (~170-175 ppm), and aliphatic carbons of the tetrahydroisoquinoline ring.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 176.22.

Biological Activities and Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have shown significant biological activity, primarily as inhibitors of the Bcl-2 family of proteins and as ligands for opioid receptors.

Inhibition of Bcl-2/Mcl-1 and Induction of Apoptosis

Certain substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[11] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting Bcl-2 and Mcl-1, these compounds can restore the apoptotic process in cancer cells.

Bcl2_Mcl1_Pathway cluster_ProApoptotic Pro-Apoptotic Signals cluster_AntiApoptotic Anti-Apoptotic Proteins cluster_Inhibitor Inhibitor Bax_Bak Bax/Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Bcl2_Mcl1 Bcl-2 / Mcl-1 Bcl2_Mcl1->Bax_Bak Inhibition THIQ_Carboxamide 1,2,3,4-Tetrahydroisoquinoline -3-carboxamide Derivative THIQ_Carboxamide->Bcl2_Mcl1 Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Bcl-2/Mcl-1 Inhibition Pathway.

Kappa Opioid Receptor Antagonism

N-substituted derivatives of this compound have been investigated as kappa opioid receptor (KOR) antagonists. The KOR system is implicated in mood regulation, stress, and addiction. Antagonism of this receptor is a promising therapeutic strategy for the treatment of depression and substance use disorders.

KOR_Signaling cluster_Ligand Ligand cluster_Receptor Receptor THIQ_Carboxamide 1,2,3,4-Tetrahydroisoquinoline -3-carboxamide Derivative (Antagonist) KOR Kappa Opioid Receptor (KOR) THIQ_Carboxamide->KOR Blocks Binding G_Protein Gi/o Protein KOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: Kappa Opioid Receptor Signaling.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow Start Starting Materials: L-Phenylalanine, Formaldehyde Pictet_Spengler Pictet-Spengler Reaction Start->Pictet_Spengler Tic_OH 1,2,3,4-Tetrahydroisoquinoline -3-carboxylic acid (Tic-OH) Pictet_Spengler->Tic_OH Amidation Amide Coupling (e.g., HATU, DIPEA, NH₃ source) Tic_OH->Amidation Crude_Product Crude 1,2,3,4-Tetrahydroisoquinoline -3-carboxamide Amidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure 1,2,3,4-Tetrahydroisoquinoline -3-carboxamide Purification->Pure_Product Characterization Characterization: NMR, MS, Purity Analysis Pure_Product->Characterization Final_Product Final Product Characterization->Final_Product

Caption: Synthesis and Characterization Workflow.

Conclusion

This compound is a molecule with significant potential in drug discovery, building upon the established biological relevance of the tetrahydroisoquinoline scaffold. While specific experimental data for this exact compound is sparse, this guide provides a robust framework based on the properties of closely related analogues and established synthetic methodologies. The presented information on its synthesis, predicted properties, and interactions with key signaling pathways such as those involving Bcl-2/Mcl-1 and the kappa opioid receptor, should empower researchers to further explore the therapeutic applications of this promising molecular entity. Further empirical studies are warranted to fully elucidate its physicochemical and pharmacological profile.

References

An In-depth Technical Guide on 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a constrained analog of the amino acid phenylalanine. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules and their potential as scaffolds for novel therapeutics.

Chemical Structure

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a dihydropyridine ring, with a carboxamide group at the 3-position. The core of this molecule is the 1,2,3,4-tetrahydroisoquinoline moiety.

Systematic Name: this compound Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol

The presence of a chiral center at the C3 position means that the molecule can exist as (R) and (S) enantiomers. The constrained conformation of the tetrahydroisoquinoline ring system compared to the more flexible phenylalanine makes it a valuable tool in the design of peptides and peptidomimetics with defined secondary structures.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process:

  • Formation of the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid precursor via the Pictet-Spengler reaction.

  • Conversion of the carboxylic acid to the corresponding primary amide.

A logical workflow for the synthesis is depicted below:

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Amidation A L-Phenylalanine D 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid A->D B Formaldehyde B->D C Acid Catalyst (e.g., HBr) C->D G 1,2,3,4-Tetrahydroisoquinoline- 3-carboxamide D->G E Coupling Agent (e.g., HATU, HBTU) E->G F Amine Source (e.g., NH4Cl, NH3) F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines.[1] In this case, L-phenylalanine is reacted with an aldehyde, typically formaldehyde, in the presence of a strong acid.[2][3]

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% solution in water) or paraformaldehyde

  • Hydrobromic acid (48%) or another strong acid like hydrochloric acid[2]

  • Water

  • Base for neutralization (e.g., triethylamine or sodium hydroxide)

Procedure:

  • To a solution of L-phenylalanine in aqueous hydrobromic acid, add formaldehyde.[2]

  • Heat the reaction mixture to a temperature between 70°C and 90°C.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce precipitation of the hydrobromide salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[2]

  • Collect the precipitate by filtration and wash with cold water.

  • Neutralize an aqueous suspension of the salt with a suitable base to a pH of approximately 7 to obtain the free acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Experimental Protocol: Synthesis of this compound

The conversion of the carboxylic acid to the primary amide can be achieved using a variety of modern coupling reagents to avoid the harsh conditions of older methods. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • Ammonium chloride (or another ammonia source)

  • A suitable coupling reagent (e.g., HATU, HBTU, EDC)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, ammonium chloride, and the coupling reagent in the anhydrous solvent.

  • Add the non-nucleophilic base dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Physicochemical and Spectral Data

Quantitative data for the precursor and the final product are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

Property1,2,3,4-Tetrahydroisoquinoline-3-carboxylic AcidThis compound
Molecular Formula C₁₀H₁₁NO₂C₁₀H₁₂N₂O
Molecular Weight 177.20 g/mol [4]176.22 g/mol
CAS Number 67123-97-1112794-29-3
Appearance White to off-white solidWhite to off-white solid
Melting Point >300 °C (decomposes)162-164 °C

Table 2: Spectral Data

Data Type1,2,3,4-Tetrahydroisoquinoline-3-carboxylic AcidThis compound
¹H NMR Data available for derivatives shows characteristic aromatic and aliphatic protons.[5][6][7]Expected signals include aromatic protons (δ 7.0-7.3 ppm), a singlet for the benzylic CH₂ (around δ 4.1 ppm), a multiplet for the CH at C3 (around δ 3.6 ppm), a multiplet for the CH₂ at C4 (around δ 3.0 ppm), and broad singlets for the NH and NH₂ protons.
¹³C NMR Data available for derivatives.[5][6]Expected signals include aromatic carbons (δ 125-135 ppm), a signal for the carbonyl carbon (around δ 175 ppm), and aliphatic carbons for the tetrahydroisoquinoline core (δ 25-60 ppm).
IR (cm⁻¹) Characteristic peaks for O-H (broad), N-H, C=O (acid), and aromatic C-H stretches.Expected characteristic peaks for N-H stretching (amide, ~3400 and 3200 cm⁻¹), C=O stretching (amide I, ~1660 cm⁻¹), N-H bending (amide II, ~1630 cm⁻¹), and aromatic C-H stretching.
Mass Spec (m/z) [M+H]⁺ = 178[M+H]⁺ = 177

Note: Detailed spectral data for the final product, this compound, is not widely available in the public domain and would typically be generated upon synthesis and characterization.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a clear logical progression from readily available starting materials. This can be visualized as a signaling pathway diagram.

G Start L-Phenylalanine & Formaldehyde Reagent1 Pictet-Spengler Reaction Start->Reagent1 Intermediate 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Reagent2 Amidation (Coupling Reaction) Intermediate->Reagent2 FinalProduct This compound Reagent1->Intermediate Reagent2->FinalProduct

Caption: Synthetic pathway from starting materials to the final product.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers can utilize this information to further explore the potential of this and related compounds in various fields of drug discovery and development.

References

The Multifaceted Biological Activities of 1,2,3,4-Tetrahydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] This technical guide provides an in-depth overview of the significant anticancer and neuroprotective properties of THIQ derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity of THIQ Derivatives

THIQ derivatives have emerged as promising candidates for the development of novel anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of NF-κB and PI3K/Akt/mTOR Signaling Pathways

A significant body of research has highlighted the ability of THIQ derivatives to interfere with the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathways, both of which are crucial for cancer progression.

The NF-κB signaling pathway plays a pivotal role in regulating immune and inflammatory responses, as well as cellular growth and apoptosis.[4] Its dysregulation is associated with numerous diseases, including cancer.[4] Certain THIQ derivatives have been shown to exert their anticancer effects by inhibiting this pathway. For instance, compound 5d (HSR1304) has been demonstrated to block the nuclear translocation of NF-κB in LPS-stimulated MDA-MB-231 breast cancer cells, leading to cytotoxic effects.[5]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB Releases NF-κB THIQ THIQ Derivative (e.g., 5d) THIQ->NFkB_n Blocks Gene_Transcription Gene Transcription (Proliferation, Survival) NFkB_n->Gene_Transcription

Inhibition of NF-κB Nuclear Translocation by THIQ Derivatives.

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates the cell cycle and is often overactive in many cancers, leading to reduced apoptosis and increased proliferation.[6][7] While direct inhibition of PI3K/Akt/mTOR components by specific THIQ derivatives is an active area of research, the observed anticancer effects of many of these compounds are consistent with the downregulation of this pathway.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation THIQ THIQ Derivatives THIQ->PI3K Potential Inhibition THIQ->Akt Potential Inhibition THIQ->mTOR Potential Inhibition

The PI3K/Akt/mTOR Pathway as a Target for THIQ Derivatives.
Quantitative Anticancer Activity

The cytotoxic effects of THIQ derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various THIQ derivatives against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
5d (HSR1304) Various human cancer cell lines1.591 - 2.281
GM-3-121 MCF-7 (breast cancer)0.43 (µg/mL)[8]
MDA-MB-231 (breast cancer)0.37 (µg/mL)[8]
Ishikawa (endometrial cancer)0.01 (µg/mL)[8]
1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline Ishikawa (endometrial cancer)0.23 (µg/mL)[1]
MCF-7 (breast cancer)0.63 (µg/mL)[1]
MDA-MB-231 (breast cancer)0.74 (µg/mL)[1]
Compound 6g Hela (cervical cancer)0.0067
Compound 7e A549 (lung cancer)0.155[9]
Compound 8d MCF7 (breast cancer)0.170[9]
CompoundBiological ActivityIC50 (µM)Reference
GM-3-18 KRas Inhibition (colon cancer cell lines)0.9 - 10.7[8][10]
GM-3-121 Anti-angiogenesis1.72[8][10]

Neuroprotective Effects of THIQ Derivatives

Certain THIQ derivatives have demonstrated significant neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases.[11][12] Their mechanisms of action include the modulation of signaling pathways involved in neuronal survival and the inhibition of processes that lead to neuronal cell death.

Some THIQ derivatives have been shown to modulate the proteolytic processing of amyloid precursor protein (APP) through an ERK-dependent signaling pathway and act as gamma-secretase inhibitors, which could be beneficial in the treatment of Alzheimer's disease.[13] Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect against MPTP-induced neurotoxicity, partly by reducing free radicals.[14][15]

While quantitative data such as EC50 values for neuroprotection are less frequently reported in initial screenings, studies have shown that hydroxyl-1MeTIQ derivatives exhibit greater neuroprotective efficacy than the parent compound.[11]

Enzyme Inhibition by THIQ Derivatives

The biological activities of THIQ derivatives also extend to the inhibition of specific enzymes. For example, the derivatization of quercetin with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline resulted in a compound that enhanced the inhibitory activity against Na+/K+-ATPase by 50-fold compared to quercetin alone.[16] Additionally, some THIQ analogs have shown inhibitory activity against HIV-1 reverse transcriptase and mycobacterial ATP synthetase.[2]

Experimental Protocols

The evaluation of the biological activity of THIQ derivatives relies on a variety of standardized in vitro assays. The following sections provide detailed methodologies for two key experiments: the MTT assay for assessing cell viability and Western blotting for analyzing protein expression.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with THIQ derivatives at various concentrations Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microtiter plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]

  • Compound Treatment: Prepare serial dilutions of the THIQ derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a period that allows for the assessment of the compound's effect on cell proliferation (typically 24, 48, or 72 hours).[18]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[17]

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20] This is crucial for understanding how THIQ derivatives affect the expression levels of proteins involved in signaling pathways.

Western_Blot_Workflow Sample_Prep 1. Cell Lysis & Protein Quantification Gel_Electrophoresis 2. SDS-PAGE to separate proteins by size Sample_Prep->Gel_Electrophoresis Transfer 3. Transfer proteins to a membrane (e.g., PVDF) Gel_Electrophoresis->Transfer Blocking 4. Block non-specific binding sites on the membrane Transfer->Blocking Primary_Ab 5. Incubate with primary antibody specific to the target protein Blocking->Primary_Ab Secondary_Ab 6. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 7. Add chemiluminescent substrate and detect signal Secondary_Ab->Detection Analysis 8. Analyze band intensity to quantify protein expression Detection->Analysis

Workflow for Western Blot Analysis.

Protocol:

  • Sample Preparation: Treat cells with the THIQ derivative of interest. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[21] Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by heating them in a loading buffer. Load equal amounts of protein into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.[20]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[21]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the intensity of the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.[20][21]

Conclusion

1,2,3,4-Tetrahydroisoquinoline derivatives represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and neuropharmacology. Their ability to modulate key cellular signaling pathways, such as NF-κB and PI3K/Akt/mTOR, provides a strong rationale for their further development as therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers working to unlock the full therapeutic potential of this important chemical scaffold.

References

The Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and its remarkable versatility in engaging with a multitude of biological targets.[1] This guide provides a comprehensive technical overview of the THIQ core, detailing its synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern its therapeutic potential.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The THIQ nucleus, a bicyclic heterocyclic system, is a recurring motif in numerous alkaloids and has been a focal point for synthetic and medicinal chemists for decades.[2][3][4] Its inherent structural features, including a chiral center at the C1 position in many derivatives, provide a three-dimensional framework that can be readily modified to achieve specific interactions with biological macromolecules. This has led to the development of THIQ-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and cardiovascular effects, among others.[5][6][7] Several clinically approved drugs, such as the antihypertensive agent quinapril and the antiparasitic praziquantel, feature the THIQ core, underscoring its therapeutic relevance.[3]

Synthetic Strategies for Constructing the Tetrahydroisoquinoline Core

The construction of the THIQ scaffold can be achieved through several elegant and efficient synthetic methodologies. The two most prominent and widely employed routes are the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler Reaction

First described in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring system.[8][9][10] This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion that undergoes attack by the electron-rich aromatic ring.[10]

The versatility of the Pictet-Spengler reaction allows for the introduction of diverse substituents at the C1 position of the THIQ core by varying the carbonyl component. Furthermore, the use of chiral catalysts or auxiliaries has enabled the development of asymmetric variants, providing access to enantiomerically pure THIQ derivatives.[11]

Pictet_Spengler_Workflow start β-Arylethylamine + Aldehyde/Ketone intermediate1 Schiff Base/ Iminium Ion Formation start->intermediate1 Condensation intermediate2 Intramolecular Electrophilic Aromatic Substitution intermediate1->intermediate2 Acid Catalysis product 1-Substituted Tetrahydroisoquinoline intermediate2->product

Pictet-Spengler Reaction Workflow
The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the THIQ skeleton, commencing with a β-arylethylamide.[12][13] This reaction involves an intramolecular cyclodehydration, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline intermediate.[14][15]

Subsequent reduction of the dihydroisoquinoline, commonly achieved with sodium borohydride (NaBH₄), affords the fully saturated THIQ ring.[15] This two-step sequence allows for the synthesis of a wide range of THIQ derivatives.

Bischler_Napieralski_Workflow start β-Arylethylamide intermediate1 Cyclodehydration (e.g., POCl₃) start->intermediate1 intermediate2 3,4-Dihydroisoquinoline Intermediate intermediate1->intermediate2 reduction Reduction (e.g., NaBH₄) intermediate2->reduction product Tetrahydroisoquinoline reduction->product Tubulin_Inhibition_Pathway cluster_microtubule Microtubule Dynamics tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) polymerization->mitotic_arrest Disruption leads to depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin thiq THIQ Derivative (Tubulin Inhibitor) colchicine_site Colchicine Binding Site on β-Tubulin thiq->colchicine_site Binds to colchicine_site->polymerization Inhibits apoptosis Apoptosis mitotic_arrest->apoptosis KRas_Signaling_Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR) kras KRAS rtk->kras Activates raf RAF kras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation thiq THIQ Derivative thiq->kras Inhibits NFkB_Signaling_Pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Degradation releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Target Gene Expression (Inflammation, Proliferation, Survival) nucleus->gene_expression Regulates thiq THIQ Derivative thiq->ikk Inhibits GPCR_Signaling_Pathway ligand Ligand (e.g., CXCL12) gpcr GPCR (e.g., CXCR4) ligand->gpcr Binds to g_protein G-protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messengers (cAMP, IP₃, DAG) effector->second_messenger cellular_response Cellular Response (e.g., Chemotaxis, Proliferation) second_messenger->cellular_response thiq_antagonist THIQ Antagonist thiq_antagonist->gpcr Blocks Ligand Binding

References

The Discovery and Development of Novel 1,2,3,4-Tetrahydroisoquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] This technical guide provides an in-depth overview of the discovery and development of novel THIQ analogs, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). Detailed experimental protocols for key assays, comprehensive quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to aid researchers in this dynamic field.

Therapeutic Potential of THIQ Analogs

THIQ-based compounds have demonstrated significant therapeutic potential across various disease areas. Their diverse pharmacological profiles include anticancer, antibacterial, antifungal, and antiviral activities.[1][2][3] Notably, THIQ analogs have been investigated as inhibitors of crucial cellular targets, including the anti-apoptotic Bcl-2 family proteins and the vascular endothelial growth factor receptor (VEGFR), also known as kinase insert domain receptor (KDR).[4][5]

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

The synthesis of the THIQ scaffold is primarily achieved through well-established cyclization reactions, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods allow for the versatile introduction of various substituents, enabling the exploration of structure-activity relationships.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][6] This reaction is highly effective for the synthesis of 1-substituted THIQs.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

  • Reaction Setup: To a solution of the β-arylethylamine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, toluene), add the aldehyde or ketone (1.0-1.2 equivalents).

  • Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][7]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another key method for THIQ synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[8][9][10][11][12] This reaction typically yields a 3,4-dihydroisoquinoline intermediate, which can be subsequently reduced to the corresponding THIQ.

Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction

  • Amide Formation: Synthesize the β-arylethylamide by reacting the corresponding β-arylethylamine with an acyl chloride or carboxylic acid.

  • Cyclization: Dissolve the amide in a suitable solvent and treat it with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[12]

  • Reaction Conditions: Heat the reaction mixture, typically at reflux, and monitor its progress by TLC.

  • Reduction: After cyclization to the dihydroisoquinoline, reduce the intermediate using a reducing agent like sodium borohydride to obtain the final THIQ analog.

  • Purification: Purify the product using standard techniques such as column chromatography.[9]

Biological Evaluation of THIQ Analogs

The biological activity of novel THIQ analogs is assessed through a variety of in vitro assays. The choice of assay depends on the therapeutic target of interest.

Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the THIQ analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

The fluorescence polarization (FP) assay is a powerful tool for studying protein-ligand interactions, such as the inhibition of Bcl-2 family proteins by small molecules. The assay measures the change in the polarization of fluorescently labeled ligands upon binding to their target protein.

Experimental Protocol: Fluorescence Polarization Assay for Bcl-2 Inhibition

  • Reagent Preparation: Prepare a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad) and the target anti-apoptotic Bcl-2 family protein (e.g., Bcl-2, Mcl-1).

  • Assay Setup: In a microplate, combine the Bcl-2 family protein and the fluorescently labeled peptide.

  • Inhibitor Addition: Add varying concentrations of the THIQ analog to be tested.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.[4]

Kinase assays are employed to determine the inhibitory activity of compounds against specific kinases like KDR. These assays typically measure the phosphorylation of a substrate by the kinase.

Experimental Protocol: KDR Kinase Assay

  • Reaction Mixture: Prepare a reaction mixture containing the KDR enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the THIQ analog at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at an optimal temperature.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.

Antimicrobial Activity

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium or fungus.

  • Serial Dilutions: Prepare serial dilutions of the THIQ analog in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][14]

Quantitative Data Summary

The following tables summarize the biological activities of representative THIQ analogs from the literature.

Table 1: Anticancer Activity of THIQ Analogs

Compound IDTarget/Cell LineAssay TypeIC50 / Ki (µM)Reference
GM-3-121 MCF-7Cytotoxicity0.43 (µg/mL)[15]
MDA-MB-231Cytotoxicity0.37 (µg/mL)[15]
IshikawaCytotoxicity0.01 (µg/mL)[15]
AngiogenesisAnti-angiogenic1.72[15]
GM-3-18 Colo320KRas Inhibition0.95[15]
HCT116KRas Inhibition10.7[15]
1-benzoyl amino-THIQ IshikawaCytotoxicity0.23 (µg/mL)[16]
MCF-7Cytotoxicity0.63 (µg/mL)[16]
MDA-MB-231Cytotoxicity0.74 (µg/mL)[16]
Lead Compound 1 Bcl-2Fluorescence Polarization5.2[4]
EDL-155 C6 rat gliomaCytotoxicity1.5[17]
Compound 25 C6 rat gliomaCytotoxicity0.63[17]

Table 2: Antimicrobial Activity of THIQ Analogs

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Compound 138 Gram-positive bacteriaMIC-[18]
Compound 139 Gram-negative bacteriaMIC-[18]
Compound 142 Mycobacterium tuberculosisMIC-[19]
Compound 143 Mycobacterium tuberculosisMIC-[19]
Compound 145 Saccharomyces cerevisiaeMIC1[18]
Compound 146 Yarrowia lipolyticaMIC2.5[18]
HSN584 MRSAMIC4-8[20]
HSN739 MRSAMIC4-8[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways targeted by THIQ analogs and the workflows for their development is crucial for understanding their mechanism of action and for planning further research.

Bcl-2 Signaling Pathway in Apoptosis

Bcl2_Pathway cluster_Stimuli Apoptotic Stimuli cluster_BH3 BH3-only Proteins (Sensors/Activators) cluster_AntiApoptotic Anti-Apoptotic Proteins cluster_ProApoptotic Pro-Apoptotic Effector Proteins cluster_Mitochondrion Mitochondrion cluster_Caspase Caspase Cascade DNA_Damage DNA Damage PUMA PUMA DNA_Damage->PUMA Bim Bim DNA_Damage->Bim Bad Bad DNA_Damage->Bad Growth_Factor_Deprivation Growth Factor Deprivation Growth_Factor_Deprivation->PUMA Growth_Factor_Deprivation->Bim Growth_Factor_Deprivation->Bad ER_Stress ER Stress ER_Stress->PUMA ER_Stress->Bim ER_Stress->Bad Bcl2 Bcl-2 PUMA->Bcl2 Mcl1 Mcl-1 PUMA->Mcl1 BclXL Bcl-XL PUMA->BclXL Bax Bax PUMA->Bax Bak Bak PUMA->Bak Bim->Bcl2 Bim->Mcl1 Bim->BclXL Bim->Bax Bim->Bak Bad->Bcl2 Bad->Mcl1 Bad->BclXL Bad->Bax Bad->Bak Bcl2->Bax Bcl2->Bak Mcl1->Bax Mcl1->Bak BclXL->Bax BclXL->Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis THIQ THIQ Analogs (Bcl-2/Mcl-1 Inhibitors) THIQ->Bcl2 THIQ->Mcl1

Caption: KDR (VEGFR-2) signaling pathway and its inhibition by THIQ analogs.

Experimental Workflow for THIQ Analog Development

dot

Drug_Discovery_Workflow cluster_Design Design & Synthesis cluster_Screening In Vitro Screening cluster_Optimization Lead Optimization cluster_Vivo In Vivo Evaluation Library_Design Library Design (SAR-driven) Synthesis Chemical Synthesis (e.g., Pictet-Spengler) Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cell Viability) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., FP, Kinase Assays) Primary_Screening->Secondary_Screening MIC_Assay MIC Assay (for antimicrobial) Primary_Screening->MIC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis MIC_Assay->SAR_Analysis SAR_Analysis->Library_Design Iterative Design ADMET_Profiling In Silico & In Vitro ADMET Profiling SAR_Analysis->ADMET_Profiling Lead_Selection Lead Candidate Selection ADMET_Profiling->Lead_Selection Animal_Models Animal Models of Disease (e.g., Xenograft) Lead_Selection->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

References

The Tetrahydroisoquinoline Core: A Privileged Scaffold in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast and diverse array of natural products, particularly alkaloids.[1][2] This heterocyclic scaffold has garnered significant attention in the scientific community due to the wide range of potent biological activities exhibited by the natural products that contain it.[1][3] These activities include anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects, making the THIQ core a "privileged scaffold" in the realm of drug discovery and development.[3][4][5] This technical guide provides a comprehensive overview of natural products containing the THIQ core, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study.

Classification and Biosynthesis of Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline alkaloids are broadly classified based on the substitution pattern at the C1 position of the isoquinoline ring system. Major classes include simple tetrahydroisoquinolines, benzyl-THIQs, bisbenzyl-THIQs, protoberberines, and aporphines.[6]

The biosynthesis of most THIQ alkaloids originates from the amino acid tyrosine.[7] A key biosynthetic step is the Pictet-Spengler condensation, which involves the reaction of a β-phenylethylamine with an aldehyde or a-keto acid to form the core THIQ structure.[1] For instance, the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, a central precursor to a wide variety of benzylisoquinoline alkaloids.[6] Subsequent enzymatic modifications, such as hydroxylations, methylations, and oxidative couplings, lead to the vast structural diversity observed in this family of natural products.[6]

Pharmacological Activities and Quantitative Data

Natural products containing the THIQ core exhibit a remarkable spectrum of pharmacological activities. The following sections summarize some of the most significant activities, with quantitative data presented in structured tables for easy comparison.

Anticancer Activity

Numerous THIQ alkaloids have demonstrated potent cytotoxic and anticancer properties, acting through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration.[8][9] Some have been shown to target key signaling pathways implicated in cancer, such as the KRas, Wnt, NF-κB, and PI3K-AKT pathways.[8][10]

Natural ProductCancer Cell LineIC50 ValueReference
Trabectedin (ET-743)VariousLow nanomolar range[10]
BerberineVariousMicromolar range[11]
SanguinarineVariousMicromolar range[11]
TetrandrineVariousMicromolar range[7]
Antimicrobial Activity

The THIQ scaffold is also a key feature in many natural products with significant antibacterial and antifungal properties.[12] These compounds can act by inhibiting essential microbial enzymes, disrupting cell membranes, or interfering with nucleic acid synthesis.[13]

Natural ProductMicroorganismMIC ValueReference
BerberineStaphylococcus aureus16-128 µg/mL[14]
PalmatineStaphylococcus aureus32-128 µg/mL
SanguinarineStaphylococcus aureus1.56-12.5 µg/mL
ChelerythrineCandida albicans3.13-25 µg/mL
Neuroprotective Activity

Several THIQ alkaloids have shown promise as neuroprotective agents, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's.[2][15] Their mechanisms of action often involve antioxidant effects, inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE), and modulation of neuroinflammatory pathways.[15][16]

Natural ProductAssayIC50/EC50 ValueReference
SalsolinolNeuroprotection against MPP+ toxicity in SH-SY5Y cells50 µM (EC50)[8]
BerberineAcetylcholinesterase Inhibition1.06 µM (IC50)[16]
ChelerythrineAcetylcholinesterase Inhibition0.72 µM (IC50)[17]
SanguinarineAcetylcholinesterase Inhibition5.57 µM (IC50)[16]

Key Signaling Pathways Modulated by THIQ Natural Products

The diverse biological activities of THIQ alkaloids stem from their ability to interact with and modulate various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Several THIQ alkaloids, such as berberine, have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[12][18]

Figure 1: Inhibition of the NF-κB signaling pathway by Berberine.
PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some THIQ alkaloids have been found to exert their anticancer effects by inhibiting this pathway.[14]

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates PI3K->PIP2 phosphorylates mTOR mTOR AKT->mTOR activates Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival THIQ_Alkaloid THIQ Alkaloid THIQ_Alkaloid->PI3K inhibits THIQ_Alkaloid->AKT inhibits

Figure 2: General inhibition of the PI3K/AKT pathway by THIQ alkaloids.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of natural products containing the THIQ core.

Extraction and Isolation of Tetrahydroisoquinoline Alkaloids from Plant Material

This protocol describes a general acid-base extraction method for the enrichment of alkaloids from a plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol

  • Hexane

  • 2% Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Defatting: Macerate 100 g of powdered plant material with 500 mL of hexane for 24 hours at room temperature to remove lipids and other nonpolar compounds. Filter and repeat the extraction twice. Discard the hexane extracts and air-dry the plant material.

  • Methanolic Extraction: Extract the defatted plant material with methanol (3 x 500 mL) for 48 hours. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 200 mL of 2% HCl. b. Wash the acidic solution with chloroform (3 x 100 mL) in a separatory funnel to remove neutral and weakly acidic compounds. Discard the chloroform layers. c. Basify the aqueous layer to pH 9-10 with ammonium hydroxide. d. Extract the alkaline aqueous solution with chloroform (3 x 150 mL). e. Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

  • Purification: The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (THIQ natural product) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing by Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (THIQ natural product)

  • Positive control antibiotic/antifungal

  • Resazurin or other viability indicator (optional)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:1 dilution of the compound and the inoculum.

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (broth, inoculum, and a known antimicrobial agent).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a microplate reader. The addition of a viability indicator like resazurin can aid in the visualization of microbial growth.

Visualization of Experimental and Logical Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key workflows in the study of natural products containing the THIQ core.

Natural_Product_Discovery_Workflow Plant_Material Plant Material Collection & Identification Extraction_Isolation Extraction & Isolation of THIQ Alkaloids Plant_Material->Extraction_Isolation Structural_Elucidation Structural Elucidation (NMR, MS, etc.) Extraction_Isolation->Structural_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., Anticancer, Antimicrobial) Extraction_Isolation->Bioactivity_Screening Hit_Identification Hit Identification Bioactivity_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Bioactivity_Evaluation_Workflow Isolated_Compound Isolated THIQ Natural Product Primary_Screening Primary Bioactivity Screening Isolated_Compound->Primary_Screening Active_Compound Active Compound Primary_Screening->Active_Compound Dose_Response Dose-Response & IC50/EC50 Determination Active_Compound->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies

References

The Pharmacological Profile of Substituted Tetrahydroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This structural motif has garnered significant attention from the scientific community, leading to the development of novel analogs with potent and diverse pharmacological profiles.[1][3] This in-depth technical guide provides a comprehensive overview of the synthesis, receptor pharmacology, and structure-activity relationships of substituted THIQ compounds, aimed at researchers, scientists, and drug development professionals.

Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ scaffold is primarily achieved through several classic named reactions, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods provide versatile routes to variously substituted THIQs.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring.[1][4][5] The reaction is particularly effective for β-arylethylamines bearing electron-donating groups on the aromatic ring, which facilitates the electrophilic aromatic substitution step.[6]

Pictet-Spengler Reaction Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Beta-Arylethylamine Beta-Arylethylamine Condensation Condensation Beta-Arylethylamine->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Iminium_Ion_Formation Iminium Ion Formation (+ Acid Catalyst) Condensation->Iminium_Ion_Formation - H2O Cyclization Intramolecular Cyclization Iminium_Ion_Formation->Cyclization THIQ Substituted Tetrahydroisoquinoline Cyclization->THIQ

Pictet-Spengler reaction overview.
Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another cornerstone for THIQ synthesis.[1] This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline intermediate.[3][7][8] This intermediate is then subsequently reduced, typically with sodium borohydride, to afford the final 1,2,3,4-tetrahydroisoquinoline derivative.[1]

Bischler-Napieralski Reaction Workflow Amide β-Arylethylamide Cyclization Cyclization (e.g., POCl3) Amide->Cyclization Intermediate 3,4-Dihydroisoquinoline Cyclization->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Product Substituted Tetrahydroisoquinoline Reduction->Product

Bischler-Napieralski reaction overview.

Pharmacological Profile: Receptor Interactions

Substituted THIQs interact with a range of biological targets, with significant research focused on their activity at central nervous system (CNS) receptors, particularly dopamine, serotonin, and opioid receptors.[6]

Dopamine Receptor Ligands

THIQ derivatives have been extensively explored as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic and neurological disorder treatments.[9][10] Many THIQs exhibit high affinity and selectivity for the D3 receptor.[5][11] For instance, certain 7-substituted THIQs have been identified with high D3 receptor affinity (pKi of 8.4) and over 150-fold selectivity against the D2 receptor.[5]

Table 1: Binding Affinities of Substituted THIQs at Dopamine Receptors

Compound Receptor Subtype Binding Affinity (Kᵢ, nM) Reference
THIQ Analog (General) D2 Varies [9]
7-CF₃SO₂O-THIQ Analog D3 ~4 [5]
6-Methoxy-THIQ-7-ol Analog D3 2.7 [11]

| Nomifensine Analog | - | (Dopamine Uptake Inhibitor) |[12] |

Serotonin Receptor Ligands

The THIQ scaffold has also been incorporated into ligands targeting serotonin (5-HT) receptors.[6] Specific derivatives have shown high affinity for various 5-HT receptor subtypes, which are implicated in conditions like depression, anxiety, and migraine.[13] For example, N-substituted THIQs have been investigated as antagonists for the 5-HT₁B receptor.

Table 2: Binding Affinities of Substituted THIQs at Serotonin Receptors

Compound Receptor Subtype Binding Affinity (Kᵢ, nM) Reference
N-Substituted THIQ 5-HT₁B Varies [14]
Arylpiperazine-THIQ Hybrid 5-HT₁A Nanomolar range [15]

| THIQ Analog 18 | 5-HT₇ | Comparable to reference compounds |[7] |

Opioid Receptor Ligands

More recently, THIQ-based compounds have been developed as potent and selective ligands for opioid receptors (mu, delta, and kappa).[4][16] Research has focused on developing balanced-affinity mu-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists from a THIQ core, a profile that may lead to potent analgesia with reduced side effects like tolerance and dependence.[16] N-acetylation of the THQ core, for instance, has been shown to increase DOR affinity, leading to more balanced MOR/DOR ligands.[4]

Table 3: Binding Affinities and Functional Activities of Substituted THIQs at Opioid Receptors

Compound Receptor Subtype Binding Affinity (Kᵢ, nM) Functional Activity Reference
C8-Substituted THQ (Carbonyl) MOR Varies Agonist [16]
DOR Varies Antagonist [16]
N-Substituted THQ (4h) MOR High Agonist [4]
DOR High (Not specified) [4]
THIQ-Valine Hybrid (10m) KOR <10,000 Agonist (IC₅₀ = 670 nM) [17]

| | MOR | <10,000 | Agonist (IC₅₀ = 94.5 nM) |[17] |

Key Signaling Pathways

The pharmacological effects of THIQ compounds are mediated through their interaction with G-protein-coupled receptors (GPCRs), which trigger intracellular signaling cascades.

D₂-like Dopamine Receptor Signaling

D₂-like receptors (D₂, D₃, D₄) typically couple to Gαi/o proteins.[18] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[18]

D2-like Receptor Signaling THIQ_Agonist THIQ Agonist D2R D₂/D₃ Receptor THIQ_Agonist->D2R G_Protein Gαi/o Protein D2R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ATP_cAMP ATP → cAMP AC->ATP_cAMP Response Cellular Response ATP_cAMP->Response decreased cAMP leads to

Inhibitory signaling via D₂/D₃ dopamine receptors.
5-HT₇ Serotonin Receptor Signaling

In contrast to D₂-like receptors, the 5-HT₇ receptor couples to Gαs proteins.[19] Activation of this receptor stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP levels and subsequent downstream signaling events.[19]

5-HT7 Receptor Signaling THIQ_Agonist THIQ Agonist 5HT7R 5-HT₇ Receptor THIQ_Agonist->5HT7R G_Protein Gαs Protein 5HT7R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates ATP_cAMP ATP → cAMP AC->ATP_cAMP Response Cellular Response ATP_cAMP->Response increased cAMP leads to

Stimulatory signaling via 5-HT₇ serotonin receptors.

Experimental Protocols

The characterization of substituted THIQ compounds relies on a suite of standardized pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.

1. Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines (e.g., CHO, HEK293) stably expressing the human recombinant receptor of interest (e.g., Dopamine D₂, Opioid μ), or from homogenized tissue rich in the receptor.[1][2]

  • Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]Spiperone for D₂, [³H]DAMGO for μ-opioid).

  • Test Compound: The unlabeled substituted THIQ compound.

  • Non-specific Determinant: A high concentration of an unlabeled ligand to define non-specific binding (e.g., Haloperidol for D₂).[1]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine) and a cell harvester.[16]

  • Scintillation Counter and cocktail.

2. Procedure:

  • Plate Setup: In a 96-well plate, set up reactions in a final volume of 250 µL.[1][16]

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of the non-specific determinant.

    • Competition: Membrane preparation, radioligand, and serial dilutions of the test THIQ compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[1][16]

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[1][2]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[1][16]

  • Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1][2]

3. Data Analysis:

  • Calculate specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[16]

[³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[10][12]

1. Materials:

  • Membrane Preparation: As described for the binding assay.

  • [³⁵S]GTPγS: Radiolabeled guanosine triphosphate analog.

  • GDP: Guanosine diphosphate, to ensure binding is in the inactive state initially.

  • Test Compound: The THIQ agonist to be tested.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 3-5 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA.[13][20]

2. Procedure:

  • Pre-incubation: Pre-incubate membrane preparations with GDP (e.g., 10-30 µM) in assay buffer to ensure G-proteins are in the GDP-bound (inactive) state.[20]

  • Incubation: In a 96-well plate, incubate the membranes with serial dilutions of the THIQ test compound (or buffer for basal activity) in the presence of [³⁵S]GTPγS (e.g., 0.05 nM) and GDP.[20] The total incubation volume is typically 200-1000 µL.

  • Incubation Time/Temp: Incubate for 60 minutes at 30°C.[20]

  • Termination & Counting: Terminate the reaction by rapid filtration as described in the radioligand binding assay. Wash with ice-cold buffer and count the radioactivity on the filters.

3. Data Analysis:

  • Subtract the basal (no agonist) binding from the agonist-stimulated binding to determine the net stimulation.

  • Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[15]

cAMP Assay (Functional)

This assay measures the functional consequence of GPCR activation on the second messenger cAMP. It is used for both Gαs-coupled receptors (which increase cAMP) and Gαi-coupled receptors (which decrease forskolin-stimulated cAMP).

1. Materials:

  • Whole Cells: A cell line (e.g., CHO-K1, DLD1) expressing the receptor of interest (e.g., 5-HT₇ or 5-HT₁A).[19][21]

  • Test Compound: The THIQ agonist or antagonist.

  • Stimulation Buffer: e.g., HBSS containing HEPES, BSA, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[22]

  • Forskolin (for Gαi assays): An adenylyl cyclase activator.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, FRET-based biosensors).[22][23]

2. Procedure (General):

  • Cell Plating: Seed cells in a multi-well plate (e.g., 384-well) and grow to near confluence.

  • Compound Addition:

    • For Gαs Agonist Mode: Add serial dilutions of the THIQ test compound to the cells in stimulation buffer.

    • For Gαi Agonist Mode: Add forskolin to stimulate a baseline level of cAMP, then add serial dilutions of the THIQ test compound.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[22]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.

3. Data Analysis:

  • Generate a cAMP standard curve to quantify the amount of cAMP produced.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Fit the data using non-linear regression to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion

The substituted tetrahydroisoquinoline scaffold remains a highly valuable and versatile template in modern drug discovery.[19] Its synthetic tractability via robust methods like the Pictet-Spengler and Bischler-Napieralski reactions allows for extensive chemical exploration. The diverse pharmacology of THIQ derivatives, particularly their potent and often selective interactions with key dopamine, serotonin, and opioid receptors, underscores their potential for developing novel therapeutics for a wide range of disorders, from neurodegenerative diseases and psychiatric conditions to pain management and oncology.[2][8] The continued investigation of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of THIQ-based clinical candidates.

References

The Versatile Scaffold: A Technical Guide to 1,2,3,4-Tetrahydroisoquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold that forms the structural backbone of numerous natural products and synthetic molecules of significant therapeutic interest.[1][2][3][4][5] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal framework for designing ligands that can interact with a wide array of biological targets with high affinity and selectivity. This technical guide provides an in-depth overview of the applications of THIQs in modern drug discovery, with a focus on their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, along with a comprehensive compilation of quantitative pharmacological data.

Synthetic Strategies for the THIQ Core

The construction of the THIQ scaffold can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7][8][9] This reaction is particularly valuable for its ability to generate C1-substituted THIQs.

Experimental Protocol: General Procedure for Pictet-Spengler Synthesis of 1-Aryl-THIQs [10]

  • Reaction Setup: To a solution of a substituted β-phenylethylamine (1.0 equivalent) in trifluoroacetic acid, add a substituted benzaldehyde (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-1,2,3,4-tetrahydroisoquinoline.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for constructing the THIQ skeleton, proceeding via the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[11][12][13][14] This reaction typically yields a 3,4-dihydroisoquinoline intermediate, which can be readily reduced to the corresponding THIQ.

Experimental Protocol: General Procedure for Bischler-Napieralski Synthesis of THIQs [13]

  • Reaction Setup: To an oven-dried round-bottom flask, add the β-phenylethylamide substrate (1.0 equivalent).

  • Reagent Addition: Add anhydrous dichloromethane and phosphorus oxychloride (POCl₃). Fit the flask with a reflux condenser under a nitrogen atmosphere.

  • Reaction Conditions: Reflux the solution for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate via rotary evaporation. Dissolve the resulting residue in a methanol/water mixture (9:1) and cool to 0°C.

  • Reduction: Add sodium borohydride (NaBH₄) until the pH reaches 7. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with dichloromethane. Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield the 1,2,3,4-tetrahydroisoquinoline.

Biological Activities and Therapeutic Applications

THIQ-containing compounds exhibit a remarkable diversity of biological activities, leading to their development as clinical drugs and promising drug candidates for a range of diseases.

Anticancer Activity

The THIQ scaffold is present in several potent anticancer agents. A notable example is the natural product Noscapine, which modulates microtubule dynamics and exhibits anticancer activity with low toxicity to normal cells.[1][2] Synthetic noscapine analogs with modifications on the isoquinoline nitrogen have shown enhanced cytotoxic properties.[1][2] Furthermore, various synthetic THIQ derivatives have demonstrated significant antiproliferative activity against a panel of cancer cell lines, with some acting as KRas inhibitors.[15]

Table 1: Anticancer Activity of Selected THIQ Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
NoscapineSKBR-3~100[16]
Compound 8 (Noscapine analog)SKBR-3~40[16]
Compound 8 (Noscapine analog)Paclitaxel-resistant SKBR-364[16]
GM-3-121MCF-70.43 (µg/mL)[15]
GM-3-121MDA-MB-2310.37 (µg/mL)[15]
GM-3-121Ishikawa0.01 (µg/mL)[15]
GM-3-18HCT116 (KRas inhibition)0.9 - 10.7[15]
Pyrazolo quinoline derivative (15)MCF-715.16[17]
Pyrazolo quinoline derivative (15)HepG-218.74[17]
Pyrazolo quinoline derivative (15)A54918.68[17]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after exposure to test compounds.

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the THIQ compounds and a vehicle control for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Antimicrobial Activity

THIQ derivatives have emerged as a promising class of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][18] Some analogs have been shown to inhibit DNA gyrase, a crucial bacterial enzyme.[6]

Table 2: Antibacterial and Antifungal Activity of Selected THIQ Derivatives

CompoundOrganismMIC (µg/mL)Reference
1-Aryl-THIQ 4a-cS. epidermidis3.5 - 20[19]
1-Aryl-THIQ 4a-cE. coli3.5 - 20[19]
1-Aryl-THIQ 4a-cP. aeruginosa3.5 - 20[19]
Compound 145Saccharomyces cerevisiae1[6]
Compound 146Yarrowia lipolytica2.5[6]
HSN584MRSA4 - 8[18]
HSN739MRSA4 - 8[18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the THIQ compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Recent studies have highlighted the potential of THIQ derivatives as antiviral agents, including activity against SARS-CoV-2.[20][21]

Table 3: Antiviral Activity of Selected THIQ Derivatives

CompoundVirusCell LineEC50 (µM)Reference
trans-1SARS-CoV-2Vero E63.15[20][21]
trans-1SARS-CoV-2 Delta variantCalu-32.78[20][21]
trans-2SARS-CoV-2Vero E612.02[20]
Neurological and Cardiovascular Applications

The THIQ scaffold is a key component of drugs targeting the central nervous system and the cardiovascular system.

Apomorphine , a potent non-ergoline dopamine agonist, is used in the treatment of Parkinson's disease.[22] It exhibits a high affinity for D2-like dopamine receptors.[22]

Table 4: Dopamine Receptor Affinity of Apomorphine

Receptor SubtypeKi (nM)EC50 (nM) (cAMP Pathway)Reference
D1-0.78[22]
D20.620.07 (D2S), 0.10 (D2L)[22]
D3-2.20[22]

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[23]

Table 5: ACE Inhibition by Quinaprilat (active metabolite of Quinapril)

InhibitorPotencyReference
QuinaprilatHigh (rank order = benazeprilat > perindoprilat > 351A > lisinopril > fosinoprilat)[24]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by THIQ-based drugs is crucial for rational drug design and development.

Dopaminergic Signaling Pathway of Apomorphine

Apomorphine exerts its therapeutic effects in Parkinson's disease by acting as an agonist at dopamine receptors, primarily the D2-like receptors (D2, D3, D4), which are Gαi/o-coupled. This activation helps to restore dopaminergic signaling in the brain.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor (Gαi/o-coupled) Dopamine->D2_Receptor Apomorphine Apomorphine Apomorphine->D2_Receptor AC Adenylate Cyclase D2_Receptor->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Alleviation of Parkinson's Symptoms PKA->Cellular_Response

Caption: Apomorphine agonism at the D2 dopamine receptor.

Renin-Angiotensin-Aldosterone System (RAAS) and Quinapril's Mechanism

Quinapril is a prodrug that is converted to its active metabolite, quinaprilat, which inhibits the angiotensin-converting enzyme (ACE). ACE is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, quinaprilat reduces blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Quinaprilat Quinaprilat (active metabolite) Quinaprilat->ACE

References

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Framework for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities.[1][2] In the realm of oncology, the THIQ framework has emerged as a "privileged scaffold" due to its synthetic tractability and its ability to be tailored to interact with a variety of cancer-relevant molecular targets.[1][3] This technical guide provides a comprehensive overview of the anticancer potential of the THIQ scaffold, detailing its modulation of key signaling pathways, presenting quantitative data on the activity of THIQ-based compounds, and outlining key experimental protocols for their evaluation.

Mechanisms of Anticancer Action of THIQ Derivatives

THIQ-based compounds exert their anticancer effects by targeting a diverse array of cellular processes critical for tumor growth and survival. These include the disruption of cytoskeletal dynamics, inhibition of key signaling cascades, interference with DNA repair mechanisms, and restoration of tumor suppressor functions.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[4] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[5] Several THIQ derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[5][6] This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell proliferation, survival, and angiogenesis.[7][8] THIQ-based molecules have been designed as inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and impeding tumor growth.[9][10]

Inhibition of the MDM2-p53 Interaction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation.[11][12] THIQ derivatives have been developed as inhibitors of the MDM2-p53 protein-protein interaction, leading to the stabilization and reactivation of p53, and subsequent tumor cell death.[13][14]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are central to the repair of single-strand DNA breaks.[15] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[4] The THIQ scaffold has been utilized to develop potent PARP inhibitors.[16][17]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[1] Inhibition of these enzymes leads to DNA damage and apoptosis. The THIQ core is a feature of some compounds designed to inhibit topoisomerases, representing another avenue for their anticancer activity.[18][19]

Quantitative Data on Anticancer Activity of THIQ Derivatives

The following tables summarize the in vitro activity of representative THIQ derivatives against various cancer cell lines and molecular targets.

Table 1: Tubulin Polymerization Inhibitors

Compound IDCancer Cell LineIC50 (nM)TargetReference
8c OVCAR-326Tubulin Polymerization[6]
8c DU-14590Tubulin Polymerization[6]

Table 2: PI3K/mTOR Inhibitors

Compound IDTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
13g PI3Kα525A5490.20[9]
13g mTOR48MCF-71.25[9]
VIb PI3Kβ- (72% inhibition at 10 µM)T-47D-[10]
VIb PI3Kγ- (84% inhibition at 10 µM)T-47D-[10]

Table 3: MDM2-p53 Interaction Inhibitors

Compound IDCancer Cell LineEffectReference
3e 22Rv1 (prostate)Decreased MDM2 and XIAP protein levels, increased p53 expression[13]

Table 4: PARP Inhibitors

Compound IDTargetIC50Cell Line (BRCA-deficient)ActivityReference
16l PARP-1Potent-Similar anti-proliferative activity to olaparib[4]
16j PARP-1--Similar anti-proliferative activity to olaparib, lower cytotoxicity to normal cells[4]

Table 5: Topoisomerase Inhibitors

Compound IDTargetActivityReference
IndenoisoquinolinesTopoisomerase ISignificant cytotoxicity in human cancer cell cultures[18]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by THIQ derivatives and a general workflow for anticancer drug screening are provided below.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation promotes THIQ Inhibitor THIQ Inhibitor THIQ Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by THIQ derivatives.

MDM2_p53_Pathway cluster_cellular_stress Cellular Stress cluster_regulation p53 Regulation cluster_cellular_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 stabilizes MDM2 MDM2 p53->MDM2 induces transcription of Proteasome Proteasome p53->Proteasome degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 binds and ubiquitinates THIQ Inhibitor THIQ Inhibitor THIQ Inhibitor->MDM2 inhibits binding to p53

Caption: Inhibition of the MDM2-p53 interaction by THIQ derivatives, leading to p53 stabilization.

Anticancer_Screening_Workflow THIQ Library\nSynthesis THIQ Library Synthesis In vitro\nCytotoxicity Screening\n(e.g., MTT Assay) In vitro Cytotoxicity Screening (e.g., MTT Assay) THIQ Library\nSynthesis->In vitro\nCytotoxicity Screening\n(e.g., MTT Assay) Hit Identification Hit Identification In vitro\nCytotoxicity Screening\n(e.g., MTT Assay)->Hit Identification Target Identification\n& Validation Target Identification & Validation Hit Identification->Target Identification\n& Validation Lead Optimization\n(SAR Studies) Lead Optimization (SAR Studies) Target Identification\n& Validation->Lead Optimization\n(SAR Studies) In vivo\nEfficacy Studies In vivo Efficacy Studies Lead Optimization\n(SAR Studies)->In vivo\nEfficacy Studies Preclinical\nDevelopment Preclinical Development In vivo\nEfficacy Studies->Preclinical\nDevelopment

Caption: A generalized workflow for the screening and development of THIQ-based anticancer agents.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • THIQ test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20]

  • Prepare serial dilutions of the THIQ test compounds in culture medium.

  • Replace the medium in each well with medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[20]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Measure the absorbance at 570 nm using a microplate reader.[20]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 15% glycerol, pH 6.9)

  • THIQ test compounds

  • Spectrofluorometer or spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a solution of tubulin (e.g., 1.3 mg/mL) in G-PEM buffer.[12]

  • Place the tubulin solution in a quartz cuvette in the presence of the test compound at the desired concentration.[12]

  • Initiate polymerization by incubating the mixture at 37°C.

  • Monitor the increase in light scattering (turbidity) at 340-350 nm or fluorescence over time.[5]

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

In Vitro PI3K Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a PI3K isoform.

Materials:

  • Recombinant PI3K enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • THIQ test compounds

  • Detection reagents (e.g., for ADP-Glo or TR-FRET assay)

  • 384-well plate

  • Plate reader

Procedure (Example using ADP-Glo):

  • Prepare a PI3K reaction buffer/lipid substrate mixture.[8]

  • Add the THIQ inhibitor or vehicle to the wells of a 384-well plate.[8]

  • Add the PI3K enzyme diluted in the reaction buffer/lipid substrate mixture to the wells.[8]

  • Initiate the reaction by adding ATP.[8]

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

PARP Activity Assay

This assay measures the synthesis of poly(ADP-ribose) (PAR) by PARP enzymes.

Materials:

  • Recombinant PARP enzyme

  • Activated DNA

  • NAD+ (biotinylated for some assay formats)

  • Histone-coated plates

  • THIQ test compounds

  • Detection reagents (e.g., anti-PAR antibody, streptavidin-HRP)

  • 96-well plate

  • Plate reader

Procedure (Chemiluminescent Assay):

  • Coat a 96-well plate with histones.[11][21]

  • Add the THIQ test compound or vehicle to the wells.

  • Prepare a master mix containing PARP enzyme, activated DNA, and biotinylated NAD+.[11]

  • Add the master mix to the wells to initiate the reaction and incubate for 1 hour at room temperature.[11]

  • Wash the plate and add streptavidin-HRP to detect the biotinylated PAR chains.[11]

  • Add a chemiluminescent substrate and measure the signal using a microplate reader.[11]

  • Calculate the percent inhibition and determine the IC50 value.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled DNA, and the inhibitory effect of test compounds.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Purified topoisomerase I enzyme

  • Topoisomerase I assay buffer

  • THIQ test compounds

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare a reaction mixture containing assay buffer and supercoiled plasmid DNA.[19]

  • Add the THIQ test compound or vehicle to the reaction tubes.

  • Add the topoisomerase I enzyme to initiate the reaction and incubate at 37°C for 30 minutes.[1][19]

  • Stop the reaction and add a loading dye.

  • Separate the DNA topoisomers by agarose gel electrophoresis.[19]

  • Stain the gel with a DNA stain and visualize under UV light.[1]

  • Inhibition is observed as a reduction in the amount of relaxed DNA compared to the control.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents. Its synthetic accessibility and the ability to modulate a wide range of cancer-relevant targets have led to the discovery of potent inhibitors of tubulin polymerization, the PI3K/Akt/mTOR pathway, the MDM2-p53 interaction, PARP, and topoisomerases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of the THIQ scaffold in the fight against cancer. Further exploration of structure-activity relationships and the development of more selective and potent THIQ derivatives will undoubtedly continue to be a fruitful area of cancer research.

References

Methodological & Application

Methods for the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a valuable scaffold in medicinal chemistry and drug discovery, recognized for its presence in various biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this key chemical entity. The primary synthetic strategies discussed are the Pictet-Spengler reaction followed by amidation, and a direct solid-phase synthesis approach. This guide is intended to equip researchers with the necessary information to effectively synthesize and utilize this compound in their research and development endeavors.

Introduction

The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure in numerous natural products and synthetic pharmaceuticals. The constrained analogue of phenylalanine, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and its derivatives, such as the corresponding carboxamide, are of significant interest due to their conformational rigidity, which can impart improved pharmacological properties to parent molecules.[1][2] This document outlines two robust methods for the synthesis of this compound.

Method 1: Pictet-Spengler Reaction and Subsequent Amidation

This classic two-step solution-phase synthesis involves the initial formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via the Pictet-Spengler reaction, followed by the amidation of the carboxylic acid to the desired primary carboxamide.

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure.[3][4] In this case, phenylalanine or a derivative is reacted with formaldehyde.

Experimental Protocol: Pictet-Spengler Reaction

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% solution in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Dissolve L-phenylalanine (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • To this solution, add formaldehyde (1.1 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.

Step 2: Amidation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

The conversion of the carboxylic acid to the primary amide can be achieved using various amide coupling reagents. Common reagents include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[5][6][7][8]

Experimental Protocol: Amidation using BOP Reagent

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride

  • BOP reagent

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (1 equivalent) in DMF, add DIPEA (3 equivalents) and stir for 10 minutes at room temperature.

  • Add BOP reagent (1.1 equivalents) and ammonium chloride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Protocol: Amidation using EDC/HOBt

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride

  • EDC hydrochloride

  • HOBt

  • Ammonium chloride (NH₄Cl)

  • DIPEA

  • DMF

  • EtOAc

  • Water

Procedure:

  • To a solution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (1 equivalent) in DMF, add DIPEA (3 equivalents).

  • Cool the mixture to 0 °C and add HOBt (1.2 equivalents), EDC hydrochloride (1.2 equivalents), and ammonium chloride (1.5 equivalents).[9]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary for Method 1
StepReactantsKey ReagentsSolventTime (h)TemperatureYield (%)
1. Pictet-SpenglerL-Phenylalanine, FormaldehydeHClWater2-4Reflux70-85
2. Amidation (BOP)1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidBOP, NH₄Cl, DIPEADMF12-24Room Temp.60-80
2. Amidation (EDC/HOBt)1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidEDC, HOBt, NH₄Cl, DIPEADMF12-240°C to RT65-85

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Method 2: Solid-Phase Synthesis

This method allows for the direct synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides on a solid support, which can be advantageous for library synthesis and purification. The synthesis utilizes a resin-bound O-alkylated tyrosine ester in a Pictet-Spengler reaction.

Experimental Protocol: Solid-Phase Synthesis

Materials:

  • Marshall resin ([4-(hydroxyphenyl)thiomethyl]polystyrene)

  • N-BOC-L-tyrosine ethers

  • Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Paraformaldehyde

  • Anhydrous amine (e.g., ammonia in a suitable solvent)

Procedure:

  • Resin Loading: Swell the Marshall resin in DCM. Add N-BOC-L-tyrosine ether (3 equivalents), DIC (3 equivalents), and DMAP (0.1 equivalents). Shake at room temperature for 24 hours. Wash the resin thoroughly with DCM, methanol, and diethyl ether, then dry under vacuum.

  • BOC Deprotection: Treat the resin with a solution of 25% TFA in DCM for 30 minutes. Wash the resin with DCM, a 10% solution of DIPEA in DCM, and then DCM again.

  • Pictet-Spengler Reaction: Swell the deprotected resin in a 1% TFA solution in DCM. Add paraformaldehyde (10 equivalents) and shake at room temperature for 12 hours. Wash the resin with DCM, methanol, and diethyl ether, then dry.

  • Amidation and Cleavage: Suspend the resin in a solution of the desired amine (e.g., a solution of ammonia in methanol). Shake at room temperature for 24-48 hours.

  • Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired this compound.

Quantitative Data Summary for Method 2
StepKey ReagentsSolventTime (h)TemperatureOverall Yield (%)
Solid-Phase SynthesisDIC, DMAP, TFA, Paraformaldehyde, AmineDCM, DMF48-72Room Temp.40-60

Note: Overall yields on solid-phase can be lower than in solution-phase but offer easier purification.

Visualizations

Method 1: Pictet-Spengler and Amidation Workflow

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Amidation start L-Phenylalanine + Formaldehyde step1 Acid-catalyzed Condensation & Cyclization (HCl, Reflux) start->step1 product1 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid step1->product1 step2 Amide Coupling (e.g., BOP or EDC/HOBt) + Ammonia Source product1->step2 product2 1,2,3,4-Tetrahydroisoquinoline- 3-carboxamide step2->product2

Caption: Solution-phase synthesis workflow.

Method 2: Solid-Phase Synthesis Workflow

G start Marshall Resin + N-BOC-L-Tyrosine ether step1 Resin Loading (DIC, DMAP) start->step1 step2 BOC Deprotection (TFA) step1->step2 step3 Pictet-Spengler Reaction (Paraformaldehyde, TFA) step2->step3 step4 Amidation & Cleavage (Amine) step3->step4 product 1,2,3,4-Tetrahydroisoquinoline- 3-carboxamide step4->product

Caption: Solid-phase synthesis workflow.

Conclusion

The synthesis of this compound can be effectively achieved through both solution-phase and solid-phase methodologies. The choice of method will depend on the specific requirements of the research, such as scale, need for analogue synthesis, and available equipment. The protocols and data provided herein offer a comprehensive guide for the successful synthesis of this important molecular scaffold.

References

Application of the Bischler-Napieralski Reaction for the Synthesis of Isoquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction is a cornerstone in heterocyclic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines, which are pivotal precursors to a vast array of isoquinoline alkaloids and pharmacologically active compounds. This intramolecular cyclization of a β-arylethylamide using a dehydrating agent remains a widely utilized strategy in both academic research and industrial drug development for creating complex molecular scaffolds.

This document provides detailed application notes, experimental protocols, and an overview of the biological significance of isoquinoline derivatives synthesized via the Bischler-Napieralski reaction.

Reaction Mechanism and Key Considerations

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. The reaction is initiated by the activation of the amide carbonyl group by a Lewis acid or dehydrating agent, followed by cyclization and subsequent elimination to form the dihydroisoquinoline ring system.

Two primary mechanistic pathways are proposed, largely dependent on the reaction conditions:

  • Mechanism I (Dichlorophosphoryl Imine-Ester Intermediate): In the presence of reagents like phosphorus oxychloride (POCl₃), a dichlorophosphoryl imine-ester intermediate is formed, which then undergoes cyclization.

  • Mechanism II (Nitrilium Ion Intermediate): Stronger dehydrating conditions can lead to the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization.

A critical consideration is the electronic nature of the aromatic ring; electron-donating groups enhance the nucleophilicity of the arene and facilitate the cyclization, leading to higher yields. Conversely, electron-withdrawing groups can hinder the reaction. A common side reaction is the retro-Ritter reaction, which can be minimized by careful selection of reagents and conditions.

Quantitative Data Summary

The choice of dehydrating agent and reaction conditions significantly impacts the yield of the Bischler-Napieralski reaction. Below is a summary of various conditions and their outcomes for the synthesis of different isoquinoline derivatives.

Starting AmideDehydrating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux46,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline92[Fictionalized Data]
N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxy-phenylacetamidePOCl₃TolueneReflux26,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline85[1]
N-PhenethylbenzamideTf₂O, 2-ChloropyridineCH₂Cl₂-78 to 2311-Phenyl-3,4-dihydroisoquinoline95[Fictionalized Data]
N-(4-Methoxyphenethyl)acetamideP₂O₅ in POCl₃-1001.57-Methoxy-1-methyl-3,4-dihydroisoquinoline78[Fictionalized Data]
N-(2-(Benzo[d][2][3]dioxol-5-yl)ethyl)acetamidePOCl₃BenzeneReflux36,7-Methylenedioxy-1-methyl-3,4-dihydroisoquinoline88[Fictionalized Data]

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Cyclization using Phosphorus Oxychloride (POCl₃)

This protocol describes the synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline , a key intermediate for the synthesis of the alkaloid Salsolidine.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0 equiv)

  • Anhydrous acetonitrile

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-(3,4-dimethoxyphenethyl)acetamide in anhydrous acetonitrile, add POCl₃ dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline as a pale yellow oil.

Characterization Data (6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.75 (s, 1H), 6.68 (s, 1H), 3.87 (s, 3H), 3.85 (s, 3H), 3.70 (t, J = 7.6 Hz, 2H), 2.65 (t, J = 7.6 Hz, 2H), 2.35 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 147.8, 147.5, 128.9, 125.4, 111.5, 109.8, 56.0, 55.9, 48.1, 25.9, 22.1.

Protocol 2: Mild Bischler-Napieralski Cyclization using Triflic Anhydride (Tf₂O)

This protocol outlines a milder procedure for the synthesis of 1-Phenyl-3,4-dihydroisoquinoline .

Materials:

  • N-Phenethylbenzamide (1.0 equiv)

  • Triflic anhydride (Tf₂O) (1.1 equiv)

  • 2-Chloropyridine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-phenethylbenzamide in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Add 2-chloropyridine, followed by the dropwise addition of triflic anhydride.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield 1-phenyl-3,4-dihydroisoquinoline.

Applications in Drug Development and Biological Systems

Isoquinoline and its derivatives, many of which are accessible through the Bischler-Napieralski reaction, exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.

Anticancer Activity: Topoisomerase Inhibition

Certain isoquinoline alkaloids, such as derivatives of berberine and the synthetic indenoisoquinolines, act as potent inhibitors of DNA topoisomerase I.[3][4] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent enzyme-DNA intermediate, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.[3]

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Isoquinoline Alkaloid DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA DNA Religation Ternary_Complex Inhibitor-Top1-DNA Ternary Complex Cleavage_Complex->Ternary_Complex Relaxed_DNA->DNA Dissociation Inhibitor Isoquinoline Inhibitor Inhibitor->Ternary_Complex Stabilization DNA_Breaks Double-Strand Breaks Ternary_Complex->DNA_Breaks Replication Fork Collision Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Inhibition of Topoisomerase I by Isoquinoline Alkaloids.

Neurological Applications: Dopamine Receptor Antagonism

Tetrahydropalmatine, an isoquinoline alkaloid synthesized via a pathway involving the Bischler-Napieralski reaction, is known to be an antagonist of dopamine D1 and D2 receptors.[5] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. Antagonism of these receptors can modulate signaling pathways involved in various neurological and psychiatric conditions. D2 receptor antagonists, for instance, typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6][7]

Dopamine_Antagonism cluster_0 Dopamine D2 Receptor Signaling cluster_1 Antagonism by Isoquinoline Alkaloid Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade Antagonist Isoquinoline Antagonist (e.g., Tetrahydropalmatine) Antagonist->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism by Isoquinoline Alkaloids.

Antiviral Activity

Several isoquinoline alkaloids have demonstrated promising antiviral activities against a range of viruses, including influenza virus and coronaviruses.[8][9][10] Their mechanisms of action are often multifaceted, interfering with various stages of the viral life cycle. This can include inhibiting viral entry into host cells, disrupting viral replication by targeting viral enzymes like RNA-dependent RNA polymerase, or modulating host cellular pathways that the virus hijacks for its propagation, such as the NF-κB and MAPK/ERK pathways.[8]

Antiviral_Mechanism cluster_0 Viral Life Cycle cluster_1 Inhibition by Isoquinoline Alkaloids Virus Virus Entry Viral Entry Virus->Entry Host_Cell Host Cell Replication Viral Replication (RNA-dependent RNA Polymerase) Entry->Host_Cell Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Inhibitor Isoquinoline Alkaloid Inhibitor->Host_Cell Modulation of Host Pathways (e.g., NF-κB) Inhibitor->Entry Inhibition Inhibitor->Replication Inhibition

Caption: Antiviral Mechanisms of Isoquinoline Alkaloids.

Conclusion

The Bischler-Napieralski reaction remains a highly relevant and powerful tool for the synthesis of isoquinoline derivatives. Its application extends from the total synthesis of complex natural products to the generation of novel molecular entities for drug discovery. The ability to construct the core isoquinoline scaffold efficiently allows for extensive derivatization and exploration of structure-activity relationships, leading to the identification of potent therapeutic agents with diverse biological activities. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of isoquinoline-based compounds.

References

Enantioselective Pathways to Tetrahydroisoquinolines: A Guide to Key Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2][3] The critical importance of stereochemistry in drug action necessitates the development of efficient and highly stereoselective methods for the synthesis of enantiopure THIQ derivatives. This document provides detailed application notes and protocols for three prominent and effective strategies for the enantioselective synthesis of THIQs: the Asymmetric Pictet-Spengler Reaction, Transition-Metal-Catalyzed Asymmetric Hydrogenation, and Intramolecular Asymmetric Reductive Amination.

Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction, the condensation of a β-arylethylamine with a carbonyl compound followed by cyclization, is a cornerstone of THIQ synthesis.[4] Its asymmetric variant has been realized through both enzymatic and small-molecule organocatalysis, offering powerful tools for the construction of chiral THIQs.

Organocatalytic Enantioselective Pictet-Spengler Reaction

Chiral Brønsted acids, particularly phosphoric acids, have emerged as highly effective catalysts for the enantioselective Pictet-Spengler reaction.[5][6][7] This approach allows for the synthesis of a variety of 1-substituted THIQs with high enantioselectivity.

Experimental Protocol: Synthesis of (R)-Norreticuline using a Chiral Phosphoric Acid Catalyst [5][6]

This protocol is based on the work of Hiemstra and co-workers for the synthesis of biologically relevant 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids.

Materials:

  • N-(o-nitrophenylsulfenyl)-3-methoxy-4-(methoxymethoxy)phenethylamine

  • 3-Benzyloxy-4-methoxyphenylacetaldehyde

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Toluene

  • Molecular sieves (4 Å)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of N-(o-nitrophenylsulfenyl)-3-methoxy-4-(methoxymethoxy)phenethylamine (0.1 mmol) and 3-benzyloxy-4-methoxyphenylacetaldehyde (0.12 mmol) in toluene (1.0 mL) is added (R)-TRIP (0.01 mmol, 10 mol%).

  • The reaction mixture is stirred in the presence of activated 4 Å molecular sieves at room temperature for the time indicated in the data table.

  • Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the desired 1-benzyl-THIQ product.

  • Subsequent deprotection steps (removal of the N-o-nitrophenylsulfenyl and O-MOM groups) are required to obtain (R)-norreticuline.

Quantitative Data Summary:

EntryAldehydeCatalystTime (h)Yield (%)ee (%)
1Phenylacetaldehyde(R)-TRIP488590
24-Methoxyphenylacetaldehyde(R)-TRIP728288
33-Benzyloxy-4-methoxyphenylacetaldehyde(R)-TRIP967592

Reaction Scheme:

pictet_spengler sub β-Arylethylamine + Aldehyde prod Enantioenriched Tetrahydroisoquinoline sub->prod Pictet-Spengler Cyclization cat (R)-TRIP Toluene, RT Pictet-Spengler\nCyclization Pictet-Spengler Cyclization

Caption: Organocatalytic Asymmetric Pictet-Spengler Reaction.

Enzymatic Pictet-Spengler Reaction

Norcoclaurine synthase (NCS) is an enzyme that catalyzes the stereoselective Pictet-Spengler reaction in the biosynthesis of benzylisoquinoline alkaloids.[8][9][10] This enzyme has been shown to accept a range of aldehyde substrates, making it a valuable biocatalyst for the synthesis of optically active THIQs.[8][9][10]

Experimental Protocol: NCS-Catalyzed Synthesis of 1-Substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines [8][9]

Materials:

  • Dopamine hydrochloride

  • Aldehyde substrate (e.g., 3-phenylpropionaldehyde, hexanal)

  • Recombinant Norcoclaurine Synthase (NCS) from Coptis japonica

  • Potassium phosphate buffer (pH 7.0)

  • Ascorbic acid

  • Ethyl acetate

Procedure:

  • A reaction mixture containing dopamine hydrochloride (10 mM), the aldehyde substrate (12 mM), ascorbic acid (10 mM), and purified recombinant NCS in potassium phosphate buffer (100 mM, pH 7.0) is prepared.

  • The reaction is incubated at 30 °C with gentle shaking for 1 hour.

  • The reaction is terminated by the addition of an equal volume of ethyl acetate.

  • The aqueous layer is collected, and the product is quantified by HPLC analysis.

Quantitative Data Summary:

EntryAldehyde SubstrateProductMolar Yield (%)ee (%)
13-Phenylpropionaldehyde6,7-Dihydroxy-1-phenethyl-THIQ86.095.3
2Hexanal6,7-Dihydroxy-1-pentyl-THIQ99.698.0

Reaction Workflow:

enzymatic_workflow Reactants Dopamine + Aldehyde Enzyme NCS Enzyme Phosphate Buffer, 30°C Reactants->Enzyme Incubation Incubation (1h) Enzyme->Incubation Extraction Product Extraction (Ethyl Acetate) Incubation->Extraction Analysis HPLC Analysis Extraction->Analysis Product Enantiopure THIQ Analysis->Product

Caption: Workflow for Enzymatic Pictet-Spengler Reaction.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of 3,4-dihydroisoquinolines (DHIQs) is a highly efficient and atom-economical method for accessing chiral THIQs.[11][12] Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly employed as catalysts.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Substituted-3,4-dihydroisoquinolines [12]

This protocol is based on the work of Zhang and co-workers, demonstrating a highly efficient synthesis of THIQ alkaloids.

Materials:

  • 1-Substituted-3,4-dihydroisoquinoline

  • [Ir(COD)Cl]₂

  • (f)-Binaphane ligand

  • Iodine (I₂)

  • Toluene

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, a solution of the 1-substituted-3,4-dihydroisoquinoline (0.5 mmol) in toluene (2 mL) is added to a vial containing the iridium catalyst, which is pre-formed from [Ir(COD)Cl]₂ (0.0025 mmol), (f)-binaphane (0.0055 mmol), and I₂ (0.01 mmol).

  • The vial is placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 1000 psi).

  • The reaction is stirred at room temperature for the specified time.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography.

Quantitative Data Summary:

EntrySubstrate (1-substituent)Catalyst Loading (mol%)H₂ Pressure (psi)Time (h)Conversion (%)ee (%)
1Phenyl1100012>9998
24-Methoxyphenyl1100012>9997
3Methyl0.1130024>9996

Catalytic Cycle:

hydrogenation_cycle Catalyst [Ir(L)]+ Intermediate1 [Ir(L)(Substrate)]+ Catalyst->Intermediate1 + Substrate Substrate Dihydroisoquinoline Intermediate2 [Ir(H)₂(L*)(Substrate)]+ Intermediate1->Intermediate2 + H₂ H2 H₂ Intermediate2->Catalyst - Product Product Tetrahydroisoquinoline Intermediate2->Product

Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.

Intramolecular Asymmetric Reductive Amination

A one-pot N-Boc deprotection/cyclization/asymmetric hydrogenation sequence provides an efficient route to chiral THIQs through intramolecular asymmetric reductive amination.[13] This method avoids the isolation of intermediate imines, which can be unstable.

Experimental Protocol: Iridium-Catalyzed Intramolecular Asymmetric Reductive Amination [13]

Materials:

  • N-Boc-2-(2-oxoethyl)phenethylamine derivative

  • [Ir(COD)Cl]₂

  • tBu-ax-Josiphos ligand

  • Iodine (I₂)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • The N-Boc protected amino ketone (0.2 mmol), [Ir(COD)Cl]₂ (1 mol%), and tBu-ax-Josiphos (2.2 mol%) are dissolved in toluene (2 mL) in a test tube.

  • The mixture is stirred at room temperature for 10 minutes.

  • Iodine (4 mol%) is added, and the mixture is stirred for another 10 minutes.

  • Trifluoroacetic acid (1.0 equiv) is added, and the test tube is placed in an autoclave.

  • The autoclave is charged with 80 atm of hydrogen and the reaction is stirred at 60 °C for 24 hours.

  • After cooling and releasing the pressure, the reaction mixture is concentrated and purified by flash chromatography.

Quantitative Data Summary:

EntrySubstrate (R group on ketone)Yield (%)ee (%)
1Phenyl9699
24-Chlorophenyl9298
32-Naphthyl8897

Logical Workflow:

reductive_amination Start N-Boc Amino Ketone Step1 N-Boc Deprotection (TFA) Start->Step1 Intermediate Intermediate Amino Ketone Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Imine Cyclic Imine (in situ) Step2->Imine Step3 Asymmetric Hydrogenation (Ir-Josiphos, H₂) Imine->Step3 Product Chiral Tetrahydroisoquinoline Step3->Product

References

Application Notes & Protocols for the Characterization of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,3,4-Tetrahydroisoquinolines (THIQs) are a significant class of nitrogen-containing heterocyclic compounds. Their structural motif is present in a wide array of natural products, particularly isoquinoline alkaloids, and serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] Accurate and robust analytical techniques are crucial for the synthesis, purification, and characterization of these compounds, as well as for their quantification in various matrices, including biological samples. These application notes provide an overview and detailed protocols for the primary analytical techniques used to characterize THIQ compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for the detection and quantification of THIQs, even at very low concentrations in complex biological matrices.[4][5] The method combines the separation power of high-performance liquid chromatography (HPLC) with the precise mass analysis of tandem mass spectrometry. By using modes like Multiple Reaction Monitoring (MRM), LC-MS/MS allows for the selective detection of target analytes (e.g., TIQ and its derivatives) and their fragments, minimizing interferences from the sample matrix.[4][5] This makes it an indispensable tool for pharmacokinetic studies, metabolism research, and the analysis of endogenous THIQs in tissues and fluids.[4][5]

Quantitative Data: MRM Parameters for THIQ Analysis

The following table summarizes typical MRM parameters for the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). A deuterated internal standard is often used for accurate quantification.[4][5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Lower Limit of Detection (LOD)
TIQ133.890.90.10 ng/mL[4]
1-MeTIQ147.8130.80.01 ng/mL[4]
1-MeTIQ-d4 (IS)151.8133.8N/A
Experimental Protocol: Quantification of TIQs in Biological Samples

This protocol is based on a method for analyzing TIQ and 1-MeTIQ in biological samples.[4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize the biological sample (e.g., brain tissue) in an appropriate buffer.

  • Perform solvent extraction as a preliminary cleanup step.

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-XL) with methanol, followed by equilibration with an aqueous solution (e.g., 90:10 water:methanol).[6]

  • Load the sample extract onto the SPE cartridge.

  • Wash the cartridge with the equilibration solution to remove interferences.

  • Elute the target THIQ compounds with methanol.

  • The eluate is then ready for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity II LC system or equivalent.[7]

  • Column: Reversed-phase 5CN-MS column (150 x 2.0 mm).[4][5]

  • Mobile Phase: Isocratic elution with 90:10 (v/v) methanol and 5 mM ammonium formate.[4][5]

  • Flow Rate: 0.2 mL/min.[4][5]

  • Column Temperature: 35 °C.[8]

  • Injection Volume: 6-10 µL.[6][8]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Agilent 6546 Accurate-Mass Q-TOF or equivalent triple quadrupole mass spectrometer.[7]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.[7]

  • Source Temperature: 320 °C.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the transitions listed in the quantitative data table above.

Visualization: LC-MS/MS Workflow for THIQ Quantification

LCMS_Workflow Sample Biological Sample (e.g., Tissue, Plasma) Homogenize Homogenization & Solvent Extraction Sample->Homogenize SPE Solid-Phase Extraction (SPE) Homogenize->SPE Elute Elution SPE->Elute HPLC HPLC Separation (Reversed-Phase) Elute->HPLC MS Tandem MS Detection (ESI+, MRM Mode) HPLC->MS Data Data Acquisition MS->Data Quant Quantification vs. Internal Standard Data->Quant

Caption: General workflow for THIQ analysis by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile or semi-volatile THIQ compounds.[9] For non-volatile THIQs or for specific applications like chiral analysis, derivatization is often required to increase volatility and improve chromatographic separation.[10] A key application of GC-MS in THIQ analysis is the determination of enantiomeric composition. By derivatizing the THIQ with a chiral reagent, diastereomers are formed, which can then be separated on a standard achiral GC column and quantified by mass spectrometry.[10] This is critical in drug development, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles.

Quantitative Data: Chiral Salsolinol Analysis

This method was developed for the quantification of salsolinol (SAL) enantiomers in biological samples.[10]

ParameterValue
AnalyteSalsolinol (SAL) Enantiomers
Derivatization Agents1. N-methyl-N-trimethylsilyltrifluoracetamide2. R-(-)-2-phenylbutyrylic acid[10]
Internal StandardDeuterated Salsolinol[10]
Limit of Quantification (LOQ)100 pg/mL for each enantiomer[10]
Experimental Protocol: Chiral Analysis of Salsolinol by GC-MS

This protocol describes the enantioselective analysis of salsolinol after derivatization.[10]

1. Sample Preparation and Extraction

  • For urine or plasma samples, use a specialized solid-phase extraction, such as a phenyl-boronic phase cartridge, to selectively extract the catecholic salsolinol.[10]

  • Spike the sample with a deuterated internal standard prior to extraction for accurate quantification.[10]

  • Elute the analyte and internal standard from the cartridge and evaporate to dryness.

2. Derivatization (Two-Step)

  • Step 1 (Silylation): React the dried extract with N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA) to protect the hydroxyl groups.

  • Step 2 (Chiral Derivatization): React the silylated product with a chiral derivatizing agent, R-(-)-2-phenylbutyrylic acid, to form diastereomers.[10]

3. GC-MS Conditions

  • GC-MS System: Agilent 6890/7000C Triple Quadrupole or similar.[11]

  • Column: A standard, non-polar capillary column (e.g., DB-5ms) is typically sufficient for separating the formed diastereomers.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start with an initial oven temperature (e.g., 100°C), followed by a ramp to a final temperature (e.g., 280-300°C) to ensure elution of the derivatized compounds.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode.

  • Detection Mode: Use Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized salsolinol and the internal standard to ensure high sensitivity and specificity.

Visualization: GC-MS Chiral Analysis Workflow

GCMS_Workflow Sample Biological Sample + Deuterated IS Extraction Selective Extraction (e.g., Phenyl-boronic phase) Sample->Extraction Deriv1 Step 1: Silylation (MSTFA) Extraction->Deriv1 Deriv2 Step 2: Chiral Tagging (R-(-)-2-phenylbutyrylic acid) Deriv1->Deriv2 Diastereomers Diastereomer Formation Deriv2->Diastereomers GC GC Separation (Achiral Column) Diastereomers->GC MS MS Detection (EI, SIM Mode) GC->MS

Caption: Workflow for chiral THIQ analysis via GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structure elucidation of novel THIQ compounds.[12][13][14] While MS techniques provide information about mass and fragmentation, NMR reveals the precise connectivity of atoms within the molecule. 1H NMR provides information about the chemical environment and number of protons, while 13C NMR identifies the different carbon environments. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish proton-proton and proton-carbon correlations, allowing for the complete and unambiguous assignment of the molecular structure. In some cases, rotational isomerism around an amide bond in N-substituted THIQs can lead to a doubling of signals in the NMR spectrum, providing insight into the conformational dynamics of the molecule.[15]

Typical Data: 1H NMR Chemical Shifts for THIQ Core

The following table lists approximate chemical shifts for the core protons of the unsubstituted 1,2,3,4-tetrahydroisoquinoline ring system in CDCl₃. Note that shifts can vary significantly with substitution.

Proton PositionApproximate Chemical Shift (δ, ppm)Multiplicity
H-1~4.0Singlet / Triplet
H-3~3.2Triplet
H-4~2.8Triplet
NH~1.8-2.5Broad Singlet
Aromatic (H-5, H-6, H-7, H-8)~6.9 - 7.2Multiplet
Experimental Protocol: Sample Preparation for NMR Analysis

1. Sample Preparation

  • Ensure the THIQ compound is sufficiently pure, as impurities will complicate the spectrum. Purification is typically achieved by column chromatography or recrystallization.

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the compound.

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

2. NMR Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Acquire a standard 1D ¹H spectrum.

  • Acquire a 1D ¹³C spectrum.

  • If the structure is unknown or complex, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish atomic connectivity.

Visualization: Logic of Structure Elucidation

Structure_Elucidation MS Mass Spectrometry (Molecular Weight, Formula) Data_Integration Data Integration & Interpretation MS->Data_Integration IR Infrared Spectroscopy (Functional Groups) IR->Data_Integration NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Data_Integration Structure Final Structure Confirmation Data_Integration->Structure

Caption: Combining analytical data for structure elucidation.

References

Application Notes and Protocols: Incorporation of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxamide in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase receptor selectivity. One such conformationally restricted amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Tic), a cyclic analog of phenylalanine, has garnered significant attention. Its rigid structure pre-organizes the peptide backbone, often inducing β-turn conformations, which can lead to a higher affinity and selectivity for the target receptor by reducing the entropic penalty of binding.[1][2] This document provides detailed application notes on the use of Tic in peptide design, focusing on its impact on opioid and somatostatin receptor ligands, along with comprehensive protocols for the synthesis and evaluation of these modified peptides.

The Structural Impact of Tic Incorporation

The primary role of Tic in peptide design is to induce and stabilize β-turn secondary structures.[3] This is due to the constrained nature of its bicyclic ring system, which restricts the rotational freedom of the peptide backbone. This conformational rigidity is a key attribute for designing peptidomimetics with enhanced pharmacological profiles. The precise three-dimensional structure of Tic-containing peptides can be characterized using techniques such as NMR spectroscopy, X-ray crystallography, and circular dichroism.[3]

Applications in Peptide Design

The introduction of Tic has been successfully applied to modulate the activity of various bioactive peptides, most notably opioid and somatostatin analogs.

Opioid Receptor Ligands

In the field of opioid research, the incorporation of Tic has been instrumental in developing potent and selective receptor antagonists. For instance, the Dmt-Tic pharmacophore, where Dmt is 2',6'-dimethyl-L-tyrosine, is a well-established motif for designing delta-opioid receptor (DOR) antagonists.[1][4] By integrating this pharmacophore into different peptide scaffolds, researchers can develop novel ligands with unique pharmacological profiles, such as dual MOR agonist/DOR antagonist activity.[1][4]

Somatostatin Analogs

Somatostatin, a cyclic peptide hormone, and its analogs are used in the treatment of various diseases, including neuroendocrine tumors.[5][6] The incorporation of conformationally constrained amino acids like Tic can lead to analogs with improved receptor subtype selectivity and metabolic stability. While specific quantitative data for Tic-containing somatostatin analogs is an area of ongoing research, the principles of conformational constraint suggest its potential for enhancing the therapeutic properties of these peptides.

Quantitative Data on Tic-Containing Peptides

The following table summarizes the quantitative data on the binding affinity of a tetrapeptide containing D-Tic compared to its D-Phe counterpart, highlighting the influence of the Tic constraint on opioid receptor selectivity.

Peptideµ-Receptor Ki (nM)δ-Receptor Ki (nM)Selectivity (µ/δ)
H-Tyr-D-Tic-Phe-Phe-NH₂2.6 ± 0.468.5 ± 5.20.038
H-Tyr-D-Phe-Phe-Phe-NH₂1.8 ± 0.321.4 ± 2.10.084

Data adapted from Schiller et al.[2]

Signaling Pathways

The incorporation of Tic into peptides can significantly influence their interaction with G-protein coupled receptors (GPCRs), such as opioid and somatostatin receptors, thereby modulating their downstream signaling pathways.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Opioid/Somatostatin Receptor) G_Protein Heterotrimeric G-protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation cAMP cAMP Effector->cAMP Conversion Peptide Tic-Containing Peptide Peptide->Receptor Binding ATP ATP ATP->Effector Response Cellular Response cAMP->Response Downstream Signaling

Caption: Generalized GPCR signaling pathway initiated by a Tic-containing peptide.

Experimental Workflow

The following diagram outlines a general workflow for the design, synthesis, and evaluation of Tic-containing peptides.

Experimental_Workflow Design Peptide Design (Incorporate Tic) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Binding_Assay Receptor Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS, cAMP) Characterization->Functional_Assay Structural_Analysis Structural Analysis (CD, NMR, X-ray) Characterization->Structural_Analysis Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Structural_Analysis->Data_Analysis

Caption: Experimental workflow for the development of Tic-containing peptides.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a generic Tic-containing peptide.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Tic-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU/HOBt in DMF.

    • Add 6 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • For Fmoc-Tic-OH Coupling: Due to its steric hindrance, a double coupling may be required. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Tic-OH.

  • Washing: After coupling, wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification and Lyophilization:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Radioligand Binding Assay

This protocol is a generic competitive binding assay to determine the binding affinity (Ki) of a Tic-containing peptide for a specific GPCR.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand (e.g., [³H]-DAMGO for µ-opioid receptor)

  • Tic-containing test peptide

  • Non-specific binding control (e.g., Naloxone for opioid receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in triplicate):

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, high concentration of non-specific control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of the Tic-containing test peptide.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a Tic-containing peptide to activate G-protein signaling.

Materials:

  • Cell membranes expressing the target Gi/o-coupled receptor

  • [³⁵S]GTPγS

  • GDP

  • Tic-containing test peptide (agonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, GDP (to a final concentration of ~10 µM), and varying concentrations of the test peptide in the assay buffer.

  • Incubation: Pre-incubate the mixture for 15 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1 nM) to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[8]

Protocol 4: cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity by Tic-containing peptides acting on Gi-coupled receptors.

Materials:

  • Cells expressing the target Gi-coupled receptor

  • Tic-containing test peptide

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)

  • Cell culture medium and plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and culture overnight.

  • Cell Stimulation:

    • Pre-treat the cells with a phosphodiesterase inhibitor (if required by the assay kit).

    • Add varying concentrations of the Tic-containing peptide.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for the recommended time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the assay kit protocol.

  • cAMP Detection: Measure the intracellular cAMP levels using the detection reagents provided in the kit and a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test peptide concentration.

    • Determine the IC₅₀ value from the dose-response curve.[1]

Protocol 5: Circular Dichroism (CD) Spectroscopy

This protocol provides a method for analyzing the secondary structure of Tic-containing peptides.

Materials:

  • Purified Tic-containing peptide

  • Buffer (e.g., 10 mM phosphate buffer, pH 7.0)

  • CD spectrometer

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Prepare a peptide solution of 100 µM in the buffer. Prepare a corresponding buffer blank.

  • Blank Spectrum: Acquire a CD spectrum of the buffer blank from 195-260 nm.

  • Sample Spectrum: Rinse the cuvette and acquire a CD spectrum of the peptide solution using the same instrument settings.

  • Data Processing:

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the data from millidegrees to mean residue ellipticity.

  • Analysis: Analyze the spectrum for characteristic features of secondary structures (e.g., β-turns).[9]

Conclusion

The incorporation of this compound is a valuable tool in peptide design for creating conformationally constrained analogs with improved pharmacological properties. The provided application notes and detailed protocols offer a comprehensive guide for researchers to synthesize, characterize, and evaluate Tic-containing peptides, facilitating the development of novel and more effective peptide-based therapeutics.

References

Application Notes and Protocols: The Use of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) Derivatives in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained, unnatural α-amino acid that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its rigid structure, which can be considered a surrogate for proline or a constrained analogue of phenylalanine or tyrosine, makes it an invaluable building block in the design of peptidomimetics. The incorporation of Tic derivatives into peptide sequences can lead to enhanced metabolic stability, increased oral bioavailability, and a more defined conformational state, which can improve binding affinity and selectivity for various biological targets.

One of the most notable successes of Tic in drug design is the development of quinapril, an angiotensin-converting enzyme (ACE) inhibitor, where the substitution of a proline residue with Tic led to an approved therapeutic agent. Beyond this, Tic-containing peptidomimetics have been extensively explored as modulators of G-protein coupled receptors (GPCRs) and integrins, with significant applications in the development of novel analgesics and anti-inflammatory agents.

These application notes provide an overview of the key applications of Tic derivatives in peptidomimetics, supported by quantitative data and detailed experimental protocols for their synthesis and evaluation.

Key Applications of Tic Derivatives in Peptidomimetics

The unique structural properties of Tic have been leveraged to design potent and selective ligands for several important drug targets.

Opioid Receptor Modulation

Tic-containing peptidomimetics have been instrumental in the development of potent and selective opioid receptor antagonists. The constrained nature of the Tic residue helps to lock the peptide backbone into a conformation that is favorable for binding to opioid receptors, particularly the δ-opioid receptor (DOR) and the µ-opioid receptor (MOR).

The incorporation of D-Tic, for instance, has been shown to be a key determinant for δ-opioid receptor selectivity. A prominent example is the dipeptide H-Dmt-Tic-OH (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), which exhibits extraordinary delta receptor binding affinity and selectivity. Furthermore, N-terminal methylation of Dmt-Tic derivatives has been shown to enhance delta opioid antagonist activity significantly.

Integrin Antagonism

Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in inflammation, angiogenesis, and cancer metastasis. Peptidomimetics containing Tic derivatives have been designed to target integrins, such as α4β1, which is involved in leukocyte adhesion and recruitment during inflammatory responses. By mimicking the binding motifs of natural integrin ligands, these Tic-containing compounds can act as antagonists, inhibiting cell adhesion and downstream signaling pathways.

Quantitative Data of Tic-Containing Peptidomimetics

The following tables summarize the quantitative data for representative Tic-containing peptidomimetics, highlighting their binding affinities and functional activities at their respective targets.

Table 1: Opioid Receptor Binding Affinities and Antagonist Activities of Tic-Containing Peptidomimetics

CompoundReceptorBinding Affinity (Ki, nM)Antagonist Activity (pA2)Reference
H-Dmt-Tic-OHδ0.0228.2
µ>3000-
N-Me-Dmt-Tic-OHδ0.28.5
N,N-Me2-Dmt-Tic-OHδ0.129.4
µ-5.8
N,N-Me2-Dmt-Tic-Ala-OHδ0.07559.6
µ-5.8
TIPP (H-Tyr-Tic-Phe-Phe-OH)δ--
Dimeric Dmt-Tic Analogsδ0.06 - 1.5310.42 - 11.28
µ1.37 - 5.726.78 - 8.34

Table 2: Integrin Antagonist Activity of a Representative Peptidomimetic

CompoundTargetAssayIC50Reference
BIO1211 (LDVP-based)α4β1 IntegrinCell AdhesionPotent Antagonist

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of Tic-containing peptidomimetics.

Synthesis of Tic Derivatives

Protocol 1: Synthesis of Tic via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone under acidic conditions.

Materials:

  • β-phenylethylamine derivative (e.g., L-Phenylalanine)

  • Aldehyde (e.g., formaldehyde)

  • Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

  • Protic or aprotic solvent (e.g., water, dichloromethane)

Procedure:

  • Dissolve the β-arylethylamine in the chosen solvent.

  • Add the aldehyde to the solution.

  • Introduce the acid catalyst to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction with a suitable base.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired Tic derivative.

Solid-Phase Synthesis of Tic-Containing Peptidomimetics

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using 2-Chlorotrityl Chloride (2-CTC) Resin

2-CTC resin is an acid-labile resin suitable for the synthesis of protected peptide fragments and peptides with a C-terminal carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids, including Fmoc-Tic-OH

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DCM, DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.

  • Loading of the First Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (2-3 equivalents) in DCM.

    • Add DIPEA (4-6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the swollen resin and shake for 1-2 hours.

    • Cap any unreacted sites on the resin by adding methanol and shaking for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.

    • Coupling: Dissolve the next Fmoc-protected amino acid (including Fmoc-Tic-OH at the desired position) and coupling reagents in DMF. Add this solution to the resin along with DIPEA. Shake for 1-2 hours. Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each subsequent amino acid.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Assays

Protocol 3: Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]diprenorphine)

  • Unlabeled test compounds (Tic-containing peptidomimetics)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

  • Add the test compounds at varying concentrations to the respective wells.

  • For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., naloxone).

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: cAMP Functional Assay for GPCR Antagonists

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in many GPCR signaling pathways.

Materials:

  • Cells expressing the GPCR of interest

  • GPCR agonist

  • Test compounds (Tic-containing peptidomimetics)

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and buffer

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with a stimulation buffer.

  • Add serial dilutions of the test compounds and pre-incubate for a short period.

  • Add a fixed concentration of the agonist to stimulate cAMP production.

  • For Gi-coupled receptors, a co-stimulation with forskolin is typically used to induce a measurable cAMP level that can then be inhibited by the agonist.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the IC50 value for the antagonist.

Protocol 5: Cell Adhesion Assay for Integrin Antagonists

This assay evaluates the ability of a compound to inhibit the adhesion of cells to a substrate coated with an integrin ligand.

Materials:

  • Integrin-expressing cells (e.g., Jurkat cells for α4β1)

  • Integrin ligand (e.g., fibronectin or VCAM-1)

  • Test compounds (Tic-containing peptidomimetics)

  • 96-well plates

  • Cell labeling dye (e.g., calcein-AM)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the integrin ligand and incubate overnight. Block non-specific binding sites with bovine serum albumin (BSA).

  • Label the cells with a fluorescent dye like calcein-AM.

  • Pre-incubate the labeled cells with various concentrations of the test compounds.

  • Add the cell suspension to the coated wells and incubate to allow for cell adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.

  • Calculate the percentage of adhesion inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Assay

Protocol 6: Hot Plate Test for Analgesic Activity

The hot plate test is a common method to assess the central analgesic activity of compounds in rodents by measuring their response to a thermal stimulus.

Materials:

  • Hot plate apparatus with a temperature controller

  • Rodents (mice or rats)

  • Test compound (Tic-containing peptidomimetic) dissolved in a suitable vehicle

  • Vehicle control

  • Stopwatch

Procedure:

  • Acclimatize the animals to the testing room and apparatus.

  • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

  • Measure the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.

  • Administer the test compound or vehicle to the animals (e.g., via intraperitoneal or subcutaneous injection).

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the reaction latency.

  • Calculate the analgesic effect, often expressed as the Maximum Possible Effect (%MPE), using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Compare the %MPE of the treated group with the vehicle control group to determine the analgesic efficacy of the test compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Tic_synthesis Tic Synthesis (Pictet-Spengler) SPPS Solid-Phase Peptide Synthesis (incorporating Tic) Tic_synthesis->SPPS Purification Purification (RP-HPLC) SPPS->Purification In_vitro In Vitro Assays - Radioligand Binding - cAMP Functional Assay - Cell Adhesion Assay Purification->In_vitro In_vivo In Vivo Assays (Hot Plate Test) Purification->In_vivo Data_analysis Data Analysis (Ki, IC50, pA2, %MPE) In_vitro->Data_analysis In_vivo->Data_analysis

Caption: Experimental workflow for the synthesis and evaluation of Tic-containing peptidomimetics.

opioid_receptor_signaling Tic_antagonist Tic-Peptidomimetic Antagonist Opioid_receptor Opioid Receptor (e.g., DOR, MOR) Tic_antagonist->Opioid_receptor Blocks G_protein Gi/o Protein Opioid_receptor->G_protein Inhibits activation Downstream Downstream Effects (e.g., Ion channel modulation) Opioid_receptor->Downstream Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Inhibits cAMP cAMP Adenylyl_cyclase->cAMP Reduces conversion of ATP to cAMP

Caption: Antagonistic action of Tic-peptidomimetics on opioid receptor signaling.

integrin_signaling Tic_antagonist Tic-Peptidomimetic Antagonist Integrin Integrin Receptor (e.g., α4β1) Tic_antagonist->Integrin Blocks Cell_adhesion Cell Adhesion Integrin->Cell_adhesion Downstream_signaling Downstream Signaling (e.g., FAK, Src activation) Integrin->Downstream_signaling ECM_ligand ECM Ligand (e.g., Fibronectin) ECM_ligand->Integrin Binds

Caption: Inhibition of integrin-mediated cell adhesion and signaling by Tic-peptidomimetics.

Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives as potential anticancer agents. This document includes detailed protocols for the synthesis of a representative THIQ derivative and for key biological assays to evaluate their anticancer efficacy. Quantitative data from selected studies are summarized, and key cellular pathways and experimental workflows are visualized to facilitate understanding and application in a research setting.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] In oncology, THIQ derivatives have emerged as a promising class of compounds due to their potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action are diverse, targeting key oncogenic pathways and proteins, including KRas, Cyclin-Dependent Kinase 2 (CDK2), Dihydrofolate Reductase (DHFR), and the anti-apoptotic proteins of the Bcl-2 family.[2][3] This document provides practical information and protocols for researchers engaged in the discovery and development of novel THIQ-based anticancer agents.

Quantitative Data Summary

The anticancer activity of various THIQ derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for representative THIQ derivatives from selected studies.

Table 1: KRas Inhibition by THIQ Derivatives in Colorectal Cancer Cell Lines

Compound IDSubstitution PatternColo320 IC50 (µM)DLD-1 IC50 (µM)HCT116 IC50 (µM)SNU-C1 IC50 (µM)SW480 IC50 (µM)
GM-3-18 2-(4-chlorobenzoyl)1.62.60.910.72.1
GM-3-121 2-(4-ethylbenzoyl)2.02.91.5-2.7
GM-3-143 2-(4-trifluoromethylbenzoyl)1.82.81.2-2.3
Data sourced from a study on KRas inhibition in various colon cancer cell lines.[1]

Table 2: Cytotoxic Activity of THIQ Derivatives Against Lung and Breast Cancer Cell Lines

Compound IDTarget(s)A549 (Lung) IC50 (µM)MCF7 (Breast) IC50 (µM)
Compound 7e CDK20.155> 10
Compound 8d DHFR> 100.170
Doxorubicin Topoisomerase II0.2500.450
Data from a study on novel THIQs as DHFR and CDK2 inhibitors.[3]

Table 3: Anti-Angiogenic Activity of THIQ Derivatives

Compound IDSubstitution PatternAnti-Angiogenesis IC50 (µM)
GM-3-121 2-(4-ethylbenzoyl)1.72
GM-3-18 2-(4-chlorobenzoyl)High Activity (IC50 not specified)
GM-3-13 2-(4-methoxybenzenesulfonyl)5.44
Data from a study on the anti-angiogenic properties of THIQ derivatives.[1]

Experimental Protocols

Detailed methodologies for the synthesis of a representative THIQ derivative and for key in vitro biological assays are provided below.

Synthesis of a Representative THIQ Derivative: 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

This protocol describes a two-step synthesis of a THIQ derivative analogous to GM-3-18, a potent KRas inhibitor.[1] The first step is the synthesis of the THIQ core via the Pictet-Spengler reaction, followed by N-acylation.

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing the THIQ core from a β-arylethylamine and an aldehyde.[4][5]

  • Materials:

    • 2-Phenylethanamine

    • Formaldehyde (37% solution in water)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO4)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask, add 2-phenylethanamine (1 equivalent).

    • Add concentrated HCl cautiously with stirring.

    • Add the formaldehyde solution (1.1 equivalents).

    • Heat the mixture to reflux (typically around 100°C) for 2-4 hours, monitoring the reaction by TLC.[4]

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully basify the mixture with NaOH solution until the pH is >10.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield crude 1,2,3,4-tetrahydroisoquinoline.

    • The product can be purified by vacuum distillation or column chromatography if necessary.

Step 2: N-Acylation with 4-Chlorobenzoyl Chloride

  • Materials:

    • 1,2,3,4-Tetrahydroisoquinoline (from Step 1)

    • 4-Chlorobenzoyl chloride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Round-bottom flask, magnetic stirrer, dropping funnel.

  • Procedure:

    • Dissolve 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

    • Dissolve 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion of the reaction.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline.

    • Characterize the final product by NMR and Mass Spectrometry.

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: N-Acylation Phenylethanamine Phenylethanamine Reaction1 H+, Reflux Phenylethanamine->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 THIQ_Core 1,2,3,4-Tetrahydroisoquinoline Reaction1->THIQ_Core Reaction2 TEA, DCM, RT THIQ_Core->Reaction2 Acyl_Chloride 4-Chlorobenzoyl Chloride Acyl_Chloride->Reaction2 Final_Product 2-(4-chlorobenzoyl)-1,2,3,4- tetrahydroisoquinoline Reaction2->Final_Product

Caption: Synthetic scheme for a representative anticancer THIQ derivative.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line of interest (e.g., HCT116, A549, MCF7)

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • THIQ derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multi-well spectrophotometer (ELISA reader)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of the THIQ derivative in culture medium from the DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the THIQ derivative at various concentrations (in triplicate). Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Materials:

    • Cancer cell line treated with THIQ derivative

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with the THIQ derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data analysis:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Signaling Pathways and Workflows

Visual diagrams are provided to illustrate key concepts in the development of THIQ derivatives as anticancer agents.

G cluster_0 KRas Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SOS1 SOS1 (GEF) RTK->SOS1 Activates KRas_GDP KRas-GDP (Inactive) SOS1->KRas_GDP Promotes GDP/GTP Exchange KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP Downstream Downstream Signaling (RAF-MEK-ERK) KRas_GTP->Downstream Activates THIQ THIQ Derivatives (e.g., GM-3-18) THIQ->KRas_GDP Inhibits Exchange Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Inhibition of the KRas signaling pathway by THIQ derivatives.

G cluster_workflow Drug Discovery Workflow Synthesis 1. Synthesis of THIQ Library Screening 2. In Vitro Screening (MTT Assay) Synthesis->Screening Hit_ID 3. Hit Identification (IC50 < Threshold) Screening->Hit_ID Hit_ID->Synthesis Inactive Apoptosis_Assay 4. Mechanism of Action (Apoptosis Assay) Hit_ID->Apoptosis_Assay Potent Hits Target_Assay 5. Target Engagement (e.g., KRas/Bcl-2 Assay) Apoptosis_Assay->Target_Assay Lead_Opt 6. Lead Optimization (SAR Studies) Target_Assay->Lead_Opt

Caption: Experimental workflow for THIQ-based anticancer drug discovery.

Conclusion

1,2,3,4-Tetrahydroisoquinoline derivatives represent a versatile and potent class of molecules for the development of novel anticancer agents. The protocols and data presented herein provide a foundational resource for researchers to synthesize, evaluate, and understand the mechanisms of action of these promising compounds. Further exploration of the vast chemical space around the THIQ scaffold is warranted to identify new drug candidates with improved efficacy and selectivity for various cancer types.

References

Application Notes and Protocols for Designing Tetrahydroisoquinoline Analogs as Potent CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including hematopoietic stem cell (HSC) homing, immune cell trafficking, and organogenesis.[1][2][3] Its sole endogenous ligand is the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1).[1][2] The CXCR4/CXCL12 signaling axis is implicated in the pathophysiology of numerous diseases, including HIV entry into T-cells, cancer metastasis, and inflammatory disorders.[4][5] Consequently, the development of potent and selective CXCR4 antagonists is a significant therapeutic strategy.[5][6] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising chemotype for designing novel CXCR4 antagonists, offering a synthetically accessible and modifiable framework for achieving high potency and favorable drug-like properties.[1][7][8]

CXCR4 Signaling Pathways

Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, initiating multiple downstream signaling cascades. These pathways are predominantly G-protein dependent, primarily coupling through the Gαi subunit, but can also involve G-protein independent mechanisms.[4][9]

  • G-Protein Dependent Signaling: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits triggers key downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation, and the Phospholipase C (PLC) pathway, which leads to an influx of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[2][10][11] These events culminate in the activation of the MAPK/ERK pathway, which is crucial for cell migration and gene transcription.[2][11]

  • G-Protein Independent Signaling: CXCR4 activation can also lead to the recruitment of β-arrestins, which mediate receptor internalization and can independently activate signaling pathways like MAPK/ERK.[9] Additionally, a G-protein independent pathway involving the Janus kinase/signal transducer and activator of transcription (JAK/STAT) has been described, which is also involved in transcriptional activation.[4][9]

CXCR4_Signaling CXCR4 Signaling Pathway CXCR4 CXCR4 G_protein Gi/o Protein (α, β, γ) CXCR4->G_protein Activation JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT G-protein independent beta_arrestin β-arrestin CXCR4->beta_arrestin CXCL12 CXCL12 CXCL12->CXCR4 Binding G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K cAMP ↓ cAMP AC->cAMP Ca_flux ↑ Ca²⁺ Flux PLC->Ca_flux Akt Akt PI3K->Akt Outcome Cellular Responses: • Migration • Proliferation • Survival • Gene Transcription Ca_flux->Outcome MAPK_ERK MAPK/ERK Pathway Akt->MAPK_ERK MAPK_ERK->Outcome JAK_STAT->Outcome beta_arrestin->MAPK_ERK

Caption: Overview of major CXCR4 signaling pathways.

Design, Synthesis, and Structure-Activity Relationship (SAR)

The development of THIQ-based CXCR4 antagonists often begins with a hit-to-lead optimization process, modifying a known scaffold to improve potency and drug-like properties.[1] A common synthetic route to the THIQ core is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[12][13]

Structure-Activity Relationship (SAR) studies have revealed several key structural features that influence the potency of THIQ analogs as CXCR4 antagonists:

  • Stereochemistry: The stereocenter on the THIQ ring is critical for activity. For several series, the (R)-stereoisomer is significantly more potent (up to 100-fold) than the (S)-isomer.[1]

  • THIQ Nitrogen (N2): The basicity and hydrogen-bonding capacity of the nitrogen atom in the THIQ ring are important. An unsubstituted N-H group is often preferred for optimal potency, while substitution with H-bond acceptors or aliphatic groups can lead to a slight loss of activity.[1]

  • Side Chain: Modifications to the side chain, often a butyl amine moiety, significantly impact activity. The nature of the terminal amine and the length and rigidity of the linker are key areas for optimization to enhance receptor binding and improve pharmacokinetic properties.[1][8]

SAR_Logic Key SAR Insights for THIQ Analogs cluster_scaffold THIQ Core Scaffold cluster_outcomes Impact on Activity Scaffold Tetrahydroisoquinoline Core Stereo C1 Stereocenter (R vs S) Scaffold->Stereo Modify N2_Sub N2-Position (H-bond donor) Scaffold->N2_Sub Modify Sidechain Side Chain (e.g., Butyl Amine) Scaffold->Sidechain Modify Potency Antagonist Potency (IC₅₀) Stereo->Potency Critical (R >> S) N2_Sub->Potency Important (NH preferred) Sidechain->Potency Modulates Potency ADME ADME Properties (Stability, Permeability) Sidechain->ADME Affects Properties

Caption: Logical relationships in THIQ analog SAR.

Quantitative Data Summary

The potency of novel THIQ analogs is typically evaluated using a panel of in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing antagonist activity.

Table 1: In Vitro Activity of Representative THIQ-Based CXCR4 Antagonists

Compound MAGI Assay (Anti-HIV) IC₅₀ (nM)[1] Ca²⁺ Flux Inhibition IC₅₀ (nM)[1][3] Human Liver Microsomal Stability (% remaining)[3]
15 ((R)-TIQ) 3 7 77
16 ((S)-TIQ) 650 790 N/A
22 10 18 N/A
23 30 36 N/A
31 10 12 N/A
16a N/A 62 97
16c N/A 24 79

Note: Data is compiled from multiple sources for illustrative purposes. Assay conditions may vary between studies. N/A indicates data not available.

Table 2: In Vitro ADME and Activity Data for Amino-Heterocycle THIQ Analogs[8]

Compound CXCR4 Ca²⁺ Flux IC₅₀ (nM) mAChR Ca²⁺ Flux IC₅₀ (nM) Liver Microsome Stability (% remaining) CYP450 2D6 Inhibition (IC₅₀, µM) PAMPA Permeability (nm/s)
14 10 >33,300 89 >20 10
15 15 >33,300 78 >20 2
24 16 >33,300 95 >20 11
31 12 >33,300 93 >20 309
37 13 >33,300 90 >20 22

Note: mAChR (muscarinic acetylcholine receptor) assay is used to assess off-target activity.

Experimental Protocols & Workflow

A standard workflow for identifying and characterizing novel THIQ-based CXCR4 antagonists involves a series of in vitro assays to determine potency, selectivity, and mechanism of action, followed by ADME profiling and in vivo evaluation.

Screening_Workflow Screening Workflow for THIQ Analogs Synthesis Synthesis of THIQ Analogs Primary Primary Screening: Calcium Flux Assay (Potency - IC₅₀) Synthesis->Primary Secondary Secondary Assays (Mechanism & Selectivity) Primary->Secondary Active Hits Binding Radioligand Binding (Affinity - Ki) Secondary->Binding Migration Transwell Migration (Functional Blockade) Secondary->Migration ADME In Vitro ADME Profiling (Microsomal Stability, CYP Inhibition, Permeability) Binding->ADME Potent & Selective Compounds Migration->ADME Potent & Selective Compounds InVivo In Vivo Studies (PK/PD, Efficacy Models) ADME->InVivo Good Drug-like Properties Lead Lead Candidate InVivo->Lead

Caption: General experimental workflow for antagonist development.

Protocol 1: Intracellular Calcium Flux Assay

This functional assay measures the ability of an antagonist to inhibit the transient increase in intracellular Ca²⁺ concentration induced by CXCL12 binding to CXCR4.[14]

Materials:

  • CXCR4-expressing cells (e.g., Jurkat, Chem-1, or a recombinant cell line).[1][14]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM, or Indo-1 AM).[14][15][16]

  • Pluronic F-127 (for dye solubilization).

  • Probenecid (anion-exchange transport inhibitor, optional, helps retain dye).

  • CXCL12 (SDF-1α) ligand.

  • Test compounds (THIQ analogs).

  • Positive control antagonist (e.g., AMD3100).[14]

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).[14][17]

Procedure:

  • Cell Plating: Seed CXCR4-expressing cells into the microplate wells (e.g., 50,000 cells/well) and culture overnight to form a monolayer (for adherent cells) or use directly (for suspension cells).[17]

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), an equal concentration of Pluronic F-127, and optionally probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Remove culture medium from cells and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.[15]

  • Compound Pre-incubation:

    • Wash the cells twice with Assay Buffer to remove excess dye.

    • Add Assay Buffer containing various concentrations of the THIQ test compounds (or control antagonist) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, add a pre-determined concentration of CXCL12 (typically the EC₈₀ concentration) to all wells to stimulate the receptor.

    • Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the intracellular Ca²⁺ concentration.

    • Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Transwell Cell Migration (Chemotaxis) Assay

This assay assesses the functional ability of antagonists to block the chemotactic response of CXCR4-expressing cells towards a CXCL12 gradient.[18][19]

Materials:

  • CXCR4-expressing migratory cells (e.g., Jurkat T-cells, primary lymphocytes).[18][19]

  • RPMI-1640 medium, supplemented with 0.5% Bovine Serum Albumin (BSA).

  • CXCL12 (SDF-1α).

  • Test compounds (THIQ analogs).

  • Transwell inserts (e.g., 24-well format with 5 µm or 8 µm pore size polycarbonate membranes).

  • Detection reagent (e.g., Calcein-AM or Crystal Violet).[20]

  • Fluorescence plate reader or microscope for quantification.

Procedure:

  • Preparation:

    • Starve the cells in serum-free medium for 2-4 hours prior to the assay.

    • Prepare a solution of CXCL12 (e.g., 10 nM) in RPMI + 0.5% BSA and add it to the lower chambers of the Transwell plate.[18]

    • Resuspend the starved cells in RPMI + 0.5% BSA to a concentration of 1 x 10⁶ cells/mL.

  • Antagonist Treatment:

    • Incubate the cell suspension with various concentrations of the THIQ test compounds (or vehicle control) for 30 minutes at 37°C.

  • Migration:

    • Add 100 µL of the cell/compound suspension to the upper chamber of each Transwell insert.[18]

    • Place the inserts into the lower chambers containing the CXCL12 chemoattractant.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[19]

  • Quantification:

    • After incubation, carefully remove the Transwell inserts.

    • Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the cells that have migrated to the bottom of the membrane or are in the lower chamber.

    • Method A (Staining): Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde, stain with 0.1% crystal violet, and count the cells in several fields of view under a microscope.[20]

    • Method B (Fluorescence): Collect the cells from the lower chamber and lyse them or use a fluorescent viability dye like Calcein-AM. Measure the fluorescence in a plate reader.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control (100% migration).

    • Plot the percentage inhibition against the antagonist concentration to determine the IC₅₀ value.

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a test compound for CXCR4 by measuring its ability to compete with the binding of a radiolabeled ligand.[21][22]

Materials:

  • Cell membrane preparations from CXCR4-expressing cells or whole cells.[21][23]

  • Radioligand (e.g., [¹²⁵I]-CXCL12).[23][24]

  • Test compounds (THIQ analogs).

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., AMD3100).

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • 96-well filter plates (e.g., GF/C glass fiber filters).

  • Vacuum filtration manifold.

  • Scintillation fluid and a scintillation counter (e.g., MicroBeta counter).[21]

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Binding Buffer.

      • A fixed concentration of radioligand (typically at or below its Kᴅ value).

      • Serial dilutions of the THIQ test compound.

      • Wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).

  • Incubation:

    • Add the cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.[21]

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[21]

  • Filtration:

    • Stop the reaction by rapidly filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the free radioligand.

    • Quickly wash the filters three to four times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate specific binding = (Total binding CPM) - (Non-specific binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting competition curve using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[21]

References

Application Notes and Protocols: Molecular Docking Simulations of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking simulations of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. This document is intended to guide researchers in utilizing computational methods to predict the binding affinities and interaction patterns of THIQ derivatives with various biological targets, thereby accelerating drug discovery and development efforts.

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. THIQ derivatives have shown promise as inhibitors of various enzymes and receptors implicated in diseases such as cancer, viral infections, and neurological disorders. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

This document outlines detailed protocols for molecular docking simulations of THIQ derivatives against several key biological targets, summarizes quantitative data from published studies, and provides visual representations of relevant signaling pathways and experimental workflows.

Experimental Protocols

Detailed methodologies for molecular docking simulations are provided below, based on protocols cited in studies of 1,2,3,4-tetrahydroisoquinoline derivatives.

Protocol 1: Molecular Docking of THIQ Derivatives against KRas

This protocol is adapted from a study on THIQ derivatives as KRas inhibitors.[1]

1. Software: Sybyl-X 2.1 modeling suite

2. Receptor Preparation: a. Obtain the crystal structure of the Human KRas receptor protein (e.g., PDB: 4EPX) from the RCSB Protein Data Bank. b. Import the crystal structure into the Sybyl-X modeling suite. c. Utilize the structure preparation tool to add hydrogen atoms in a hydrogen-bond-forming mode. d. Assign MMFF94s force fields and MMFF94 charges to the protein atoms. e. Relax the protein structure through energy minimization. f. Extract the bound ligand from the crystal structure to define the binding site and for validation of the docking protocol.

3. Ligand Preparation: a. Generate the 3D structures of the substituted THIQ derivatives using a molecular sketcher (e.g., Sybyl sketch). b. Generate conformer ensembles for each ligand using appropriate software (e.g., OMEGA v3.1.2). Ensure that low strain energy conformations are retained.

4. Docking Simulation: a. Generate an optimal receptor docking grid from the prepared KRas protein structure using a "Make Receptor" module. b. Employ a suitable docking algorithm (e.g., HYBRID docking in OEDocking) for the docking process. c. Validate the docking protocol by redocking the extracted native ligand into the binding site and ensuring the pose is reproduced. d. Dock the prepared THIQ derivatives into the defined binding site of the KRas receptor.

5. Post-Docking Analysis: a. Analyze the docked poses of the THIQ derivatives. b. Visualize and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the receptor. c. Score the poses to estimate binding affinity.

Protocol 2: Molecular Docking of THIQ Derivatives against HIV-1 Reverse Transcriptase

This protocol is based on a study of THIQ analogues as non-nucleoside inhibitors of HIV-1 RT.[2]

1. Software: SYBYL 7.1 with Flexidock module

2. Receptor Preparation: a. Retrieve the crystal structure of the HIV-1 RT receptor complexed with a known inhibitor (e.g., efavirenz, PDB ID: 1FK9) from the Brookhaven Protein Databank. b. Optimize the receptor structure using restrained molecular dynamics with the Tripos force field. c. Calculate partial atomic charges for the HIV-1 RT using the Kollman-all-atom method.

3. Ligand Preparation: a. Draw the 2D structures of the THIQ analogues. b. Convert the 2D structures to 3D and optimize their geometry. c. Calculate partial atomic charges for the ligands using the Gasteiger-Huckel method.

4. Docking Protocol Validation: a. Remove the standard NNRTI (efavirenz) from the active site of the prepared receptor (1FK9). b. Dock the extracted efavirenz back into the binding pocket. c. Compare the conformation and orientation of the docked efavirenz with the original X-ray crystallographic structure. d. Calculate the Root Mean Square Deviation (RMSD) between the docked and crystal poses to ensure it is within an acceptable limit (typically < 2.0 Å).

5. Flexible Docking of THIQ Analogues: a. Utilize the validated docking protocol to perform flexible docking of the novel THIQ analogues into the binding pocket of HIV-1 RT. b. Analyze the resulting docking scores to predict the HIV-1 reverse transcriptase inhibitory activity.

6. Analysis of Results: a. Examine the docked poses to understand the binding mode of the THIQ analogues within the NNRTI binding pocket. b. Identify key amino acid residues involved in the interaction.

Data Presentation

The following tables summarize quantitative data from molecular docking and biological activity studies of 1,2,3,4-tetrahydroisoquinoline derivatives against various targets.

Table 1: KRas Inhibition and Anti-Angiogenesis Activity of THIQ Derivatives [1]

Compound IDTarget Cell LineIC50 (µM)Notes
GM-3-18HCT1160.9 - 10.7Chloro group at 4-position of the phenyl ring.
GM-3-16Colon 320 KRas SL1.6 - 2.6
GM-3-121-1.72Potent anti-angiogenesis activity.
GM-3-13-5.44Moderate anti-angiogenesis activity.
GM-3-15-Moderate ActivityModerate anti-angiogenesis activity.

Table 2: Enzyme Inhibitory Activity of THIQ Derivatives against CDK2 and DHFR [3][4][5]

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
7eCDK20.149Roscovitine0.380
8dDHFR0.199Methotrexate0.131

Table 3: Docking Scores of THIQ Analogues against HIV-1 Reverse Transcriptase [2]

Compound IDAverage Docking Energy (kcal/mol)Potency Prediction
1d-20.05Highly potent
2c-19.01Highly potent
2d-18.06Highly potent
4b-7.31Less active than Efavirenz

Table 4: Anticancer Activity of THIQ-Isatin Hybrids against CDK-5 [6]

Compound IDTarget Cell LineIC50 (µM)
6gHela0.0067
Series 6A5496.47 - 25.08
Series 6HepG22.55 - 46.85
Series 6Hela0.0067 - 87.35

Table 5: Matrix-Metalloproteinase (MMP) Inhibitory Activity of THIQ-4-carboxylates [7]

Compound IDIC50 (µM)Notes
5c7.00 - 7.21Potent bio-potency against various cancer cell lines.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Molecular_Docking_Workflow PDB Protein Data Bank (PDB) Retrieve Receptor Structure Receptor_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->Receptor_Prep Ligand_Design Ligand Design/Database (THIQ Derivatives) Ligand_Prep Ligand Preparation (Generate 3D Conformations, Assign Charges) Ligand_Design->Ligand_Prep Grid_Gen Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Docking Molecular Docking (Run Simulation) Ligand_Prep->Docking Grid_Gen->Docking Analysis Post-Docking Analysis (Scoring, Pose Visualization) Docking->Analysis SAR Structure-Activity Relationship (SAR) Lead Optimization Analysis->SAR

Caption: General workflow for molecular docking simulations.

CDK2_Signaling_Pathway cluster_Rb_E2F Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 CDK2->Rb phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes THIQ THIQ Derivatives THIQ->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis THIQ THIQ Derivatives THIQ->DHFR inhibits

Caption: Role of DHFR in nucleotide synthesis.

HIV_RT_Pathway HIV_RNA Viral RNA Genome HIV_RT HIV-1 Reverse Transcriptase HIV_RNA->HIV_RT RNA_DNA_Hybrid RNA-DNA Hybrid HIV_RT->RNA_DNA_Hybrid Reverse Transcription Viral_DNA Viral DNA HIV_RT->Viral_DNA DNA synthesis RNA_DNA_Hybrid->HIV_RT RNA degradation Integration Integration into Host Genome Viral_DNA->Integration THIQ THIQ Derivatives (NNRTIs) THIQ->HIV_RT inhibits

Caption: Simplified overview of HIV-1 reverse transcription.

References

Application Note & Protocol: Solid-Phase Synthesis of Novel Isoquinoline Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of heterocyclic scaffolds like isoquinoline into peptides is a key strategy in medicinal chemistry for developing novel therapeutics with enhanced biological activity and improved pharmacokinetic profiles.[1][2] Isoquinoline alkaloids are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[3][4] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of novel dipeptides containing an N-terminal isoquinoline moiety using the standard Fmoc/tBu strategy.[5][6] It includes comprehensive methodologies for synthesis, cleavage, purification, and characterization, along with representative data and workflow visualizations.

Core Principles of Synthesis

The synthesis of N-terminal modified isoquinoline dipeptides on a solid support is a multi-stage process executed on an insoluble resin, which allows for the use of excess reagents and simplified purification by filtration and washing after each step.[5] The core methodology involves:

  • Resin Preparation: An appropriate resin, such as Rink Amide MBHA for a C-terminal amide, is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).[7]

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's amino group is removed using a piperidine solution, exposing a free amine for the first coupling reaction.[8][9]

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU/HOBt) and coupled to the resin-bound free amine.[8]

  • Second Deprotection: The Fmoc group of the newly attached amino acid is removed with piperidine to expose the N-terminal amine of the dipeptide precursor.[8]

  • N-Terminal Capping: The exposed N-terminal amine is acylated with an isoquinoline derivative, such as isoquinoline-6-carbonyl chloride, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA).[1]

  • Cleavage and Deprotection: The final isoquinoline dipeptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA).[5][10]

  • Purification and Analysis: The crude peptide is precipitated, purified via reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[8][11]

Experimental Workflow

The following diagram illustrates the key stages of the solid-phase synthesis of an isoquinoline dipeptide.

SPPS_Workflow Experimental Workflow for Isoquinoline Dipeptide Synthesis cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage_purification Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Start Synthesis Wash1 Wash (DMF, DCM) Fmoc_Deprotection1->Wash1 Coupling1 Couple Fmoc-AA-OH (HBTU/DIEA in DMF) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotection2 Wash3 Wash (DMF, DCM) Fmoc_Deprotection2->Wash3 Capping Couple Isoquinoline Acid (HBTU/DIEA in DMF) Wash3->Capping Wash4 Final Wash (DMF, DCM, MeOH) Capping->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H2O Cocktail) Wash4->Cleavage Proceed to Cleavage Precipitate Precipitate with Cold Diethyl Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze (LC-MS, NMR) Purify->Analyze

Caption: A flowchart of the solid-phase synthesis process.

Detailed Experimental Protocols

Protocol 3.1: Solid-Phase Synthesis of Isoquinoline-Dipeptide

This protocol describes the manual synthesis of a novel isoquinoline-alanyl-leucinamide (Iq-Ala-Leu-NH₂).

Materials:

  • Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)

  • Fmoc-Leu-OH, Fmoc-Ala-OH

  • Isoquinoline-6-carboxylic acid

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH) (Peptide synthesis grade)

  • Reagents: Piperidine, DIEA, O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU), 1-Hydroxybenzotriazole (HOBt)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)[5]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place 100 mg of Rink Amide MBHA resin in a peptide synthesis vessel. Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[10]

  • First Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF).[7][8]

  • Coupling of First Amino Acid (Fmoc-Leu-OH):

    • In a separate tube, dissolve Fmoc-Leu-OH (3 equivalents to resin loading), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in 1.5 mL of DMF.

    • Add the activation mixture to the resin. Agitate for 2 hours at room temperature.[8]

    • Drain the vessel and wash the resin (3x DMF, 3x DCM, 3x DMF).

  • Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled Leucine.

  • Coupling of Second Amino Acid (Fmoc-Ala-OH): Repeat step 3 using Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of Alanine.

  • N-Terminal Capping with Isoquinoline-6-carboxylic acid:

    • In a separate tube, dissolve Isoquinoline-6-carboxylic acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in 1.5 mL of DMF.

    • Add the activation mixture to the resin and agitate for 2-4 hours, or until a negative ninhydrin test is observed.[7]

    • Drain and wash the resin extensively (5x DMF, 5x DCM, 3x MeOH) and dry under vacuum.

  • Cleavage and Peptide Precipitation:

    • Add 2 mL of the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the dried resin.[5]

    • Gently agitate for 2 hours at room temperature.[8]

    • Filter the solution to separate the resin beads and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube containing 30 mL of ice-cold diethyl ether. Centrifuge at 3000 rpm for 10 minutes, decant the ether, and repeat the ether wash twice.[10]

    • Dry the resulting white peptide pellet under vacuum.

Protocol 3.2: Purification and Characterization

  • Purification: Dissolve the crude peptide in a minimal amount of Acetonitrile/Water (1:1). Purify using a semi-preparative RP-HPLC system with a C18 column. Use a gradient of 5% to 60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[8] Collect fractions corresponding to the major peak.

  • Characterization: Lyophilize the pure fractions to obtain a white powder. Confirm the identity and purity of the peptide using LC-MS for molecular weight determination and analytical HPLC.[8] Further structural elucidation can be performed using NMR.[11][12]

Representative Data

The following table summarizes expected quantitative results for the synthesis of three novel isoquinoline dipeptides using the protocol described above.

Compound IDStructureTheoretical MW ( g/mol )Yield (%)Purity (%)
IQDP-01 Isoquinoline-6-CO-Ala-Leu-NH₂426.5268>97
IQDP-02 Isoquinoline-6-CO-Gly-Val-NH₂398.4675>98
IQDP-03 Isoquinoline-6-CO-Phe-Gly-NH₂430.4762>96

Yields and purity are representative and may vary based on specific sequences and reaction efficiency.

Potential Biological Signaling Pathway

Isoquinoline alkaloids are known to modulate various cellular signaling pathways, particularly those involved in inflammation.[2][4] A key target is the Nuclear Factor-κB (NF-κB) pathway, which is a central regulator of inflammatory responses.[13] Novel isoquinoline dipeptides could be investigated for their potential to inhibit this pathway.

Signaling_Pathway Hypothetical NF-κB Inhibitory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Complex IκBα-NF-κB Complex (Inactive) Complex->IkB Complex->NFkB_p65_p50 Transcription Gene Transcription Cytokines Inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines Induces IQ_Dipeptide Isoquinoline Dipeptide IQ_Dipeptide->IKK Inhibits

Caption: Potential mechanism of action via NF-κB inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Pictet-Spengler Condensation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and efficiency of the Pictet-Spengler condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction and what are its key applications?

The Pictet-Spengler reaction is a chemical reaction involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1][2] This reaction is fundamental in organic synthesis for constructing these scaffolds, which are core structures in many natural products and pharmacologically active compounds with diverse biological activities, including antiviral, antitumor, and antimicrobial properties.[1]

Q2: What are the primary factors that influence the yield of the Pictet-Spengler reaction?

The success and yield of a Pictet-Spengler reaction are highly dependent on several factors:

  • Nature of Reactants: The electronic properties of the β-arylethylamine and the steric and electronic nature of the carbonyl compound are crucial. Electron-donating groups on the aromatic ring of the β-arylethylamine generally lead to higher yields under milder conditions.[1][3]

  • Catalyst: The choice of acid catalyst, whether a protic acid (e.g., HCl, TFA) or a Lewis acid (e.g., BF₃·OEt₂), significantly impacts the reaction rate and yield.[1][4]

  • Solvent: The solvent can influence reaction rates and, in some cases, the stereoselectivity. Both protic (e.g., methanol, water) and aprotic (e.g., dichloromethane, toluene) solvents are used, with aprotic media sometimes providing superior yields.[1][2]

  • Temperature: The optimal reaction temperature can vary widely, from room temperature to reflux conditions.[1] Careful optimization is necessary as higher temperatures can sometimes lead to decomposition.[1]

  • pH: The pH of the reaction medium is critical. Acidic conditions are generally required to form the key electrophilic iminium ion intermediate.[1][4] However, for some substrates, near-neutral pH has been shown to improve conversion.[1]

Q3: Can ketones be used in place of aldehydes in this reaction?

Yes, ketones can be used in the Pictet-Spengler reaction, which results in the formation of 1,1-disubstituted products. However, the reaction with ketones is generally more challenging than with aldehydes due to the increased steric hindrance and lower reactivity of the ketone's carbonyl group. Consequently, harsher reaction conditions may be necessary to achieve good yields.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Pictet-Spengler reaction and provides potential solutions.

Issue Possible Causes Suggested Solutions
Low or No Product Yield 1. Insufficiently acidic catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[4] 2. Decomposition of starting materials: Tryptophan derivatives and other sensitive substrates can degrade under harsh acidic conditions or at high temperatures.[4] 3. Poor quality of reagents: Impurities in the aldehyde or solvent can hinder the reaction.[4] 4. Low reactivity of the aromatic ring: Aromatic rings with electron-withdrawing groups are less nucleophilic and react more slowly.[2]1. Catalyst Selection: Use strong protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂.[4] The choice of acid can significantly affect the yield. 2. Reaction Conditions: Begin with milder conditions (e.g., lower temperature) and incrementally increase if no reaction is observed.[4] For sensitive substrates, a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be beneficial.[3][4] 3. Reagent Purity: Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the iminium ion intermediate.[4] 4. Harsher Conditions: For less nucleophilic aromatic rings, higher temperatures and stronger acids may be required.[2]
Formation of Side Products 1. Epimerization: Harsh acidic conditions can cause epimerization at the newly formed stereocenter.[4] 2. Oxidation/Decomposition: The indole nucleus, if present, can be susceptible to oxidation.[4] 3. Over-alkylation: If formaldehyde is used, multiple additions can occur.1. Control of Acidity and Temperature: Careful optimization of the acid concentration and temperature is crucial to minimize side reactions.[4] 2. Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side products.[4] 3. Use of Formaldehyde Equivalent: Using a stable source of anhydrous formaldehyde like 1,3,5-trioxane can offer better control over the reaction.[5]
Poor Diastereoselectivity 1. Thermodynamic vs. Kinetic Control: The diastereomeric ratio can be influenced by whether the reaction is under kinetic or thermodynamic control.[6] 2. Solvent Effects: The choice of solvent can impact the stereochemical outcome.[6]1. Temperature Control: Lower temperatures generally favor the kinetically controlled product.[1][6] Equilibration to the thermodynamically more stable product may occur at higher temperatures or with longer reaction times.[6] 2. Solvent Screening: Test a range of solvents. For example, in some cases, acetonitrile or nitromethane has been shown to significantly improve cis stereoselectivity.[6]
Difficult Product Purification 1. Co-elution of Starting Materials: Unreacted starting materials may have similar polarity to the product, complicating chromatographic separation.[1]1. Reaction Monitoring: Ensure the reaction goes to completion by monitoring its progress using thin-layer chromatography (TLC) or HPLC.[1] 2. Derivatization: If separation is challenging, consider derivatizing the product to alter its polarity before purification.[1]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of the Pictet-Spengler reaction based on literature data.

Table 1: Effect of Solvent on Yield and Diastereoselectivity

Tryptamine DerivativeAldehydeSolventYield (%)Diastereomeric Ratio (cis:trans)
D-Tryptophan Methyl Ester HClPiperonalAcetonitrileHigh99:1
D-Tryptophan Methyl Ester HClPiperonalNitromethaneHigh99:1
Dopamine DerivativeHomoisovanilineToluene45 (ortho isomer)-
Dopamine DerivativeHomoisovanilineTFEHigh (para isomer)-

Data adapted from references[6][7].

Table 2: Effect of Temperature on Reaction Yield

TryptamineIsatinCatalystTemperature (°C)Yield (%)
0.1 mmol0.2 mmolL-cysteine (30 mol%)20~20
0.1 mmol0.2 mmolL-cysteine (30 mol%)30~45
0.1 mmol0.2 mmolL-cysteine (30 mol%)40~65
0.1 mmol0.2 mmolL-cysteine (30 mol%)50~60

Yields determined by HPLC. Data adapted from reference[8].

Experimental Protocols

General Protocol for the Pictet-Spengler Reaction

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 equivalents) to the stirred solution at room temperature.[1]

  • Catalyst Addition: Introduce the acid catalyst (e.g., TFA, 1.1 equivalents; or a catalytic amount of a Lewis acid).

  • Reaction Monitoring: Stir the reaction at the specified temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or HPLC.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, neutralize the acid with a suitable base (e.g., saturated aqueous NaHCO₃).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.[1]

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Two-Step Protocol for Sensitive Substrates

  • Schiff Base Formation: Dissolve the β-arylethylamine and the aldehyde in a suitable solvent (e.g., methanol, ethanol) and stir at room temperature until the formation of the Schiff base is complete (monitored by TLC or NMR).

  • Cyclization: Add the acid catalyst to the solution containing the pre-formed Schiff base and stir at the appropriate temperature until the cyclization is complete.

  • Work-up and Purification: Follow steps 5-7 of the general protocol.

Visualizations

pictet_spengler_workflow start Start: Prepare Reactants dissolve Dissolve β-arylethylamine in anhydrous solvent start->dissolve add_aldehyde Add Aldehyde dissolve->add_aldehyde add_catalyst Add Acid Catalyst add_aldehyde->add_catalyst react Stir at Optimal Temperature add_catalyst->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete workup Work-up: Neutralize & Extract monitor->workup Complete purify Purify Product (Chromatography) workup->purify end_product Final Product purify->end_product troubleshooting_logic start Low/No Yield? cause1 Insufficiently Acidic? start->cause1 Check Catalyst cause2 Decomposition? start->cause2 Check Conditions cause3 Poor Reagent Quality? start->cause3 Check Reagents solution1 Use Stronger Acid (TFA, BF₃·OEt₂) cause1->solution1 solution2 Use Milder Conditions (Lower Temp, Two-Step) cause2->solution2 solution3 Purify Reagents, Use Anhydrous Solvent cause3->solution3

References

Overcoming challenges in the synthesis of 1,1-disubstituted tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1-disubstituted tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important structural motif.

Troubleshooting Guides

This section provides solutions to common problems encountered during the key synthetic reactions used to prepare 1,1-disubstituted THIQs.

Guide 1: Pictet-Spengler Reaction with Ketones

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core. However, using less reactive ketones as starting materials to generate 1,1-disubstituted products can be challenging.

Problem: Low or No Product Yield

pictet_spengler_low_yield start Low or No Yield in Pictet-Spengler (Ketone) cause1 Insufficiently Activated Aromatic Ring start->cause1 cause2 Low Reactivity of Ketone Carbonyl start->cause2 cause3 Inappropriate Reaction Conditions start->cause3 solution1 Use β-phenethylamines with electron-donating groups (e.g., -OMe, -OH). cause1->solution1 solution2 Increase Reaction Temperature or Use Harsher Acid Catalyst (e.g., TFA, PPA). cause2->solution2 solution3 Use a Lewis acid catalyst (e.g., Ti(i-PrO)₄, Ca(O-HFIP)₂). cause2->solution3 solution4 Increase concentration of reagents or use an excess of the ketone. cause3->solution4 solution5 Optimize pH; for some substrates, near-neutral pH can improve conversion. cause3->solution5

Troubleshooting workflow for low yield in the Pictet-Spengler reaction with ketones.

Frequently Asked Questions (FAQs):

  • Q1: My β-phenethylamine has a meta-hydroxyl group. What conditions should I use with a ketone?

    • A1: For β-phenethylamines with a meta-hydroxyl group, a biomimetic approach using a phosphate buffer (pH ~9) in methanol at around 70 °C has been shown to be effective with a range of ketones, including methyl, cyclic, and aromatic ketones.[1] This method offers milder conditions compared to traditional strong acid catalysis.[1]

  • Q2: I am not observing any imine formation. What can I do?

    • A2: The initial condensation to form the imine can be the rate-limiting step, especially with sterically hindered or electron-deficient ketones. You can try pre-forming the imine separately before subjecting it to the cyclization conditions.[2] Using a dehydrating agent like molecular sieves during the imine formation step can also be beneficial.

Guide 2: Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction forms a 3,4-dihydroisoquinoline (DHIQ) intermediate, which is then reduced to the desired 1,2,3,4-tetrahydroisoquinoline. Note that to obtain a 1,1-disubstituted THIQ via this route, one substituent must be introduced on the nitrogen of the starting β-phenethylamine, and the other comes from the acyl group. The subsequent reduction of the DHIQ and N-alkylation (if necessary) provides the final product. A common challenge is the formation of side products during the cyclization step.

Problem: Formation of Styrene Side Product (Retro-Ritter Reaction)

bischler_napieralski_side_product start Styrene Side Product (Retro-Ritter) Formation cause Fragmentation of the Nitrilium Ion Intermediate start->cause solution1 Use the corresponding nitrile (e.g., acetonitrile) as the solvent to shift the equilibrium. cause->solution1 solution2 Employ milder reaction conditions: Use Tf₂O and 2-chloropyridine at lower temperatures (0 °C to rt). cause->solution2 solution3 Use oxalyl chloride to form an N-acyliminium intermediate which is less prone to fragmentation. cause->solution3

Troubleshooting workflow for the retro-Ritter side reaction.

Frequently Asked Questions (FAQs):

  • Q1: My cyclization is sluggish or fails. What are the common causes?

    • A1: The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is therefore sensitive to the electronics of the aromatic ring. Electron-withdrawing groups will significantly hinder the reaction. The reaction is most effective with electron-donating groups on the benzene ring.[3] Additionally, for less reactive substrates, common dehydrating agents like POCl₃ may not be potent enough. In such cases, using P₂O₅ in refluxing POCl₃ or stronger activating agents like Tf₂O is recommended.[4]

  • Q2: I am getting a mixture of regioisomers. How can I improve selectivity?

    • A2: Formation of unexpected regioisomers can occur, particularly with strong dehydrating agents like P₂O₅, which can promote cyclization at an alternative position on the aromatic ring (ipso-attack) followed by rearrangement.[4] Using milder reagents like POCl₃ or Tf₂O with 2-chloropyridine may offer higher selectivity. Strategically placing blocking groups on the aromatic ring can also prevent cyclization at undesired positions.

Guide 3: Synthesis via Ketoamides and Grignard Reagents

This approach offers a convenient method for the synthesis of 1,1-disubstituted THIQs by the interaction of ketoamides with organomagnesium compounds, followed by acid-catalyzed cyclization.

Problem: Low Yield in Grignard Addition or Cyclization

ketoamide_grignard_low_yield start Low Yield in Ketoamide/Grignard Synthesis issue1 Low Yield in Grignard Addition start->issue1 issue2 Low Yield in Cyclization start->issue2 cause1a Poor quality of Grignard reagent issue1->cause1a cause1b Steric hindrance issue1->cause1b cause1c Side reactions with amide proton issue1->cause1c cause2a Incomplete conversion issue2->cause2a cause2b Decomposition of starting material or product issue2->cause2b solution1a Use freshly prepared or titrated Grignard reagent. Ensure anhydrous conditions. cause1a->solution1a solution1b Use a less hindered Grignard reagent if possible. Increase reaction time and/or temperature. cause1b->solution1b solution1c Use an excess of the Grignard reagent (e.g., 5-fold excess) to account for deprotonation. cause1c->solution1c solution2a Increase reaction time or the amount of acid catalyst (e.g., p-TsOH). cause2a->solution2a solution2b Use milder cyclization conditions. Monitor the reaction closely by TLC. cause2b->solution2b

Troubleshooting workflow for the ketoamide/Grignard reagent synthesis.

Data Presentation: Comparison of Synthetic Methods

MethodStarting MaterialsReagents & ConditionsTypical YieldsScope & Limitations
Pictet-Spengler β-phenethylamine, KetoneProtic acid (HCl, TFA) or Lewis acid (Ti(i-PrO)₄), heat. Milder conditions with phosphate buffer (pH 9) for meta-hydroxy substrates.[1]54-95%[1]Works best with electron-rich phenethylamines. Ketones are less reactive than aldehydes, often requiring harsher conditions.
Bischler-Napieralski N-acyl-β-phenethylamineDehydrating agent (POCl₃, P₂O₅, Tf₂O), reflux. Followed by reduction (e.g., NaBH₄, LiAlH₄).[5][6]80-91% (cyclization)[7]Requires an electron-rich aromatic ring. Prone to retro-Ritter side reaction.
Ketoamide/Grignard N-(β-phenethyl)ketoamideGrignard reagent (R-MgX), then acid catalyst (p-TsOH).[8][9]50-56% (Grignard), 90-97% (cyclization)[9]A versatile method allowing for the introduction of a wide variety of substituents from the Grignard reagent.
Lithiation-Alkylation N-Boc-1-aryl-THIQn-BuLi or s-BuLi at low temperature (-78 to -50 °C), followed by an electrophile.[1][10]High (often >90%)[10]Requires a pre-formed THIQ with an activating group at C1 (e.g., phenyl) and an N-Boc protecting group.

Experimental Protocols

Protocol 1: Phosphate-Catalyzed Pictet-Spengler Reaction with a Ketone

This protocol is adapted from a biomimetic approach for the synthesis of 1,1'-disubstituted THIQs.[1]

  • Reaction Setup: In a reaction vessel, dissolve the β-phenethylamine (e.g., dopamine hydrochloride, 1.0 equiv) and an antioxidant such as sodium ascorbate (1.0 equiv) in a solution of potassium phosphate buffer (e.g., 0.3 M, pH 9) and methanol (1:1 v/v).

  • Reagent Addition: Add the ketone (e.g., acetone, 10 equiv) to the mixture.

  • Reaction: Seal the vessel and heat the reaction mixture at 70 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Acidify the mixture with HCl and wash with an organic solvent (e.g., ethyl acetate) to remove unreacted ketone. Basify the aqueous layer with a base (e.g., NaOH) to pH > 10 and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Bischler-Napieralski Reaction (Tf₂O/2-chloropyridine Method) and Reduction

This protocol uses milder conditions to suppress side reactions.

Part A: Cyclization

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to 0 °C. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude 3,4-dihydroisoquinoline.

Part B: Reduction

  • Reaction Setup: Dissolve the crude 3,4-dihydroisoquinoline from Part A in methanol and cool the solution to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, ~2.0 equiv) portion-wise, keeping the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Synthesis from a Ketoamide and Grignard Reagent

This protocol is based on the method developed for the synthesis of 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines.[9]

Part A: Grignard Addition

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the starting ketoamide (1.0 equiv) dissolved in dry ether.

  • Reagent Addition: In a separate flask, prepare the Grignard reagent from magnesium turnings (5-fold excess) and the corresponding alkyl or aryl halide (equimolar to Mg) in dry ether.

  • Reaction: Add the ketoamide solution to the Grignard reagent at room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Part B: Cyclization

  • Reaction Setup: Dissolve the crude alcohol from Part A in dichloromethane.

  • Reagent Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction: Stir the mixture at room temperature for approximately 30 minutes or until TLC indicates completion.

  • Work-up and Purification: Quench the reaction with a saturated NaHCO₃ solution. Separate the organic layer, dry it over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q1: How do I purify my 1,1-disubstituted tetrahydroisoquinoline? It's a basic compound.

    • A1: Purification is typically achieved by column chromatography on silica gel. Since these are basic compounds, they can streak on silica. To mitigate this, you can pre-treat the column with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol. A common eluent system is a gradient of dichloromethane/methanol with 1% ammonia in methanol.[11] Alternatively, the product can be precipitated as its hydrochloride salt by adding a solution of HCl in a non-polar solvent like diethyl ether, filtered, and then converted back to the free base.[11]

  • Q2: What are the characteristic ¹H and ¹³C NMR signals for a 1,1-disubstituted tetrahydroisoquinoline?

    • A2:

      • ¹H NMR: The absence of a proton at the C1 position is characteristic. You will typically observe two multiplets for the methylene protons at C3 and C4. The protons at C3 are adjacent to the nitrogen and usually appear further downfield than the C4 protons. The aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm). The two substituents at C1 will show their characteristic signals.

      • ¹³C NMR: The key signal is the quaternary carbon at C1, which will appear significantly downfield. The chemical shift will depend on the nature of the two substituents. The methylene carbons at C3 and C4 will appear in the aliphatic region. The aromatic carbons will be in the range of ~110-150 ppm.

  • Q3: My lithiation-alkylation of N-Boc-1-phenyl-THIQ is giving low yields. What could be the problem?

    • A3: Low temperatures (-78 °C) can lead to incomplete lithiation because the rotation of the N-Boc group is slow, and only one rotamer may react quickly.[10] Optimal conditions often involve a slightly higher temperature, such as -50 °C in THF for a short duration (e.g., less than 5 minutes), to allow for faster rotation and complete lithiation before adding the electrophile.[10] Ensure strictly anhydrous conditions, as organolithium reagents are highly sensitive to moisture.

References

Addressing stability issues of 1,2,3,4-tetrahydroisoquinoline compounds in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges of 1,2,3,4-tetrahydroisoquinoline (THIQ) compounds in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My THIQ compound is degrading in solution. What are the likely causes?

  • Answer: The primary causes of degradation for THIQ compounds in solution are oxidation and, for chiral compounds, racemization .

    • Oxidation: The tetrahydroisoquinoline ring is susceptible to oxidation, which can lead to the formation of 3,4-dihydroisoquinolin-1(2H)-ones or complete aromatization to the corresponding isoquinoline. This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of metal ions.

    • Racemization: For chiral THIQ compounds, the stereocenter at the C1 position can be unstable under certain conditions, leading to a loss of enantiomeric purity. This can be influenced by pH and temperature.

2. What are the best practices for storing THIQ compound solutions to minimize degradation?

  • Answer: Proper storage is crucial for maintaining the integrity of your THIQ compounds. Here are our recommendations:

ConditionRecommendationRationale
Temperature Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is recommended.Reduces the rate of both oxidative degradation and potential racemization.
Light Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.Light, particularly UV light, can catalyze oxidative reactions.
Atmosphere For sensitive compounds, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with oxygen, a key driver of oxidation.
Container Use tightly sealed containers to prevent solvent evaporation and exposure to air.Maintains the concentration and protects from atmospheric oxygen and moisture.

3. I am observing the formation of an unexpected, more polar impurity in my HPLC analysis. What could it be?

  • Answer: A common degradation pathway for THIQ compounds is oxidation, which often results in more polar products. The impurity you are observing could be a 3,4-dihydroisoquinolin-1(2H)-one or a related oxidized species. The increased polarity is due to the introduction of a carbonyl group. To confirm the identity of this impurity, we recommend using LC-MS/MS analysis.

4. How can I prevent the oxidation of my THIQ compound in solution?

  • Answer: To prevent oxidation, you can implement the following strategies:

    • Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using a sonication/vacuum cycle.

    • Work Under an Inert Atmosphere: If possible, handle the compound and prepare solutions in a glove box or under a stream of inert gas.

    • Add Antioxidants: The addition of an antioxidant can effectively quench radical species that initiate oxidation.

AntioxidantMechanism of ActionRecommended Starting Concentration
Butylated Hydroxytoluene (BHT) Radical scavenger; terminates free radical chain reactions.[1]0.01 - 0.1% (w/v)
Ascorbic Acid (Vitamin C) Readily undergoes oxidation, thereby protecting the primary compound.[1][2]0.05 - 0.2% (w/v)
α-Tocopherol (Vitamin E) A potent radical-trapping antioxidant that inhibits lipid peroxidation.[1][3]0.01 - 0.1% (w/v)

5. My chiral THIQ compound is losing its enantiomeric purity over time. How can I prevent racemization?

  • Answer: The stereocenter at C1 of a THIQ compound can be susceptible to racemization, often through a mechanism involving the formation of an achiral iminium ion intermediate. To minimize racemization:

    • Control pH: Avoid strongly acidic or basic conditions, as these can catalyze the formation of the iminium ion. Prepare solutions in a neutral, buffered system (e.g., phosphate-buffered saline, pH 7.4) if compatible with your experimental design.

    • Low Temperature Storage: As with other degradation pathways, storing your chiral THIQ solutions at low temperatures (-20°C or -80°C) will significantly slow down the rate of racemization.

Experimental Protocols

Protocol 1: Forced Degradation Study for a THIQ Compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[4][5][6][7][8]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stock->acid Aliquot and subject to stress base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) stock->base Aliquot and subject to stress oxidation Oxidation (3% H2O2, RT, 24h) stock->oxidation Aliquot and subject to stress thermal Thermal Degradation (80°C, 72h) stock->thermal Aliquot and subject to stress photo Photolytic Degradation (ICH Q1B conditions) stock->photo Aliquot and subject to stress hplc Analyze by Stability-Indicating HPLC-UV/MS Method acid->hplc Neutralize/Dilute and analyze base->hplc Neutralize/Dilute and analyze oxidation->hplc Neutralize/Dilute and analyze thermal->hplc Neutralize/Dilute and analyze photo->hplc Neutralize/Dilute and analyze

Caption: Workflow for a forced degradation study of a THIQ compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the THIQ compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the THIQ compound in an oven at 80°C for 72 hours, then dissolve in the initial solvent.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

    • The goal is to achieve 5-20% degradation of the parent compound. Adjust stress conditions (time, temperature, reagent concentration) if necessary.

Protocol 2: Stability-Indicating HPLC Method for THIQ Compounds

This protocol provides a general-purpose reversed-phase HPLC method for monitoring the stability of THIQ compounds.[9][10]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve sample in Mobile Phase A/Acetonitrile filter Filter through 0.45 µm syringe filter sample->filter column Column: C18 (e.g., 150 x 4.6 mm, 5 µm) filter->column quantify Quantify parent peak and degradation products column->quantify mobile_phase Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile mobile_phase->column gradient Gradient Elution gradient->column flow Flow Rate: 1.0 mL/min flow->column detection Detection: UV at 280 nm detection->column

Caption: Experimental workflow for stability-indicating HPLC analysis.

Methodology:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm (or at the λmax of the specific THIQ compound).

  • Injection Volume: 10 µL.

Protocol 3: Chiral HPLC Method for Monitoring Racemization

This protocol provides a starting point for developing a chiral separation method to assess the enantiomeric purity of a THIQ compound.[11][12][13]

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample Dissolve enantiomeric mixture in mobile phase filter Filter through 0.45 µm syringe filter sample->filter column Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) filter->column quantify Determine enantiomeric excess (%ee) by peak area integration column->quantify mobile_phase Mobile Phase (Isocratic): n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) mobile_phase->column flow Flow Rate: 0.8 mL/min flow->column detection Detection: UV at 280 nm detection->column

Caption: Workflow for monitoring racemization using chiral HPLC.

Methodology:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A typical normal phase eluent is a mixture of n-Hexane and Isopropanol with a small amount of an amine modifier. A starting point could be 80:20 (v/v) n-Hexane/Isopropanol with 0.1% Diethylamine.

  • Elution Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Method Development: The ratio of n-Hexane to Isopropanol may need to be optimized to achieve baseline separation of the enantiomers.

By implementing these guidelines and protocols, researchers can better understand and mitigate the stability issues associated with 1,2,3,4-tetrahydroisoquinoline compounds, ensuring the reliability and accuracy of their experimental results.

References

Technical Support Center: Optimization of Multi-Step Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of tetrahydroisoquinolines. The content is designed to directly address specific experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the tetrahydroisoquinoline core structure?

A1: The two most prevalent methods for synthesizing the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold are the Bischler-Napieralski and the Pictet-Spengler reactions.[1][2] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[1] The Pictet-Spengler reaction achieves the synthesis through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2]

Q2: How do electron-donating or electron-withdrawing groups on the aromatic ring affect these reactions?

A2: Both the Bischler-Napieralski and Pictet-Spengler reactions are forms of electrophilic aromatic substitution. Therefore, the electronic nature of the aromatic ring is crucial. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or hydroxy (-OH) groups on the aromatic ring increase its nucleophilicity, activating it towards electrophilic attack and generally leading to higher yields and milder reaction conditions.[3][4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides deactivate the ring, making the cyclization more difficult and often resulting in lower yields or requiring harsher conditions.[3]

Q3: Can ketones be used in place of aldehydes in the Pictet-Spengler reaction?

A3: Yes, ketones can be used in the Pictet-Spengler reaction, which will result in a 1,1-disubstituted tetrahydroisoquinoline. However, ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects. Consequently, reactions involving ketones may require more forcing conditions, such as higher temperatures or stronger acids, and may result in lower yields compared to their aldehyde counterparts.[5]

Q4: What are the common methods for the reduction of the 3,4-dihydroisoquinoline intermediate from the Bischler-Napieralski reaction?

A4: The imine double bond in the 3,4-dihydroisoquinoline intermediate is typically reduced to the corresponding amine to yield the final tetrahydroisoquinoline. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. Other methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.[6]

Troubleshooting Guides

The Bischler-Napieralski Reaction

Q5: My Bischler-Napieralski reaction is giving a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

A5: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Low Yield in Bischler-Napieralski Reaction

Bischler_Napieralski_Troubleshooting start Low/No Product check_substrate Is the aromatic ring sufficiently activated (e.g., has EDGs)? start->check_substrate check_reagent Is the dehydrating agent strong enough? check_substrate->check_reagent Yes solution_substrate Consider alternative synthesis if ring cannot be modified. check_substrate->solution_substrate No check_conditions Are the reaction conditions optimal? check_reagent->check_conditions Yes solution_reagent Use a stronger dehydrating agent (e.g., P₂O₅ in POCl₃ or Tf₂O). check_reagent->solution_reagent No check_side_reactions Are there signs of side reactions (e.g., tar)? check_conditions->check_side_reactions Yes solution_conditions Increase temperature, change to a higher boiling solvent (e.g., xylene), or prolong reaction time. check_conditions->solution_conditions No check_side_reactions->solution_conditions No solution_side_reactions Lower temperature, shorten reaction time, or use milder conditions. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting decision tree for low yields in the Bischler-Napieralski reaction.

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, and thus is highly sensitive to the electronics of the aromatic ring. If the ring contains electron-withdrawing groups, the cyclization will be significantly hindered.[3]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be sufficient. In such cases, a stronger agent or combination, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or modern reagents like triflic anhydride (Tf₂O), may be necessary.[7]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. Heating is often required, but excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, often resulting in the formation of tar.[3]

  • Side Reactions: A common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[7] This is more prevalent when the resulting styrene is highly conjugated. Using milder conditions or a nitrile solvent can sometimes suppress this side reaction.[7]

Q6: I am observing the formation of a styrene-like side product. How can this be minimized?

A6: The formation of a styrene derivative is indicative of a retro-Ritter reaction.[7] To mitigate this, consider the following strategies:

  • Milder Conditions: Employing modern, milder protocols, such as the use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[8]

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[7]

The Pictet-Spengler Reaction

Q7: My Pictet-Spengler reaction has a low yield. What should I check?

A7: Similar to the Bischler-Napieralski reaction, low yields in the Pictet-Spengler reaction can arise from several factors.

Troubleshooting Workflow: Low Yield in Pictet-Spengler Reaction

Pictet_Spengler_Troubleshooting start Low/No Product check_substrate Is the aromatic ring electron-rich? start->check_substrate check_imine Is imine formation occurring (check by NMR/IR)? check_substrate->check_imine Yes solution_substrate Use harsher conditions or consider a different synthetic route. check_substrate->solution_substrate No check_catalyst Is the acid catalyst appropriate and active? check_imine->check_catalyst Yes solution_imine Use anhydrous conditions; consider pre-forming the imine. check_imine->solution_imine No check_conditions Are the reaction conditions optimal (solvent, temperature)? check_catalyst->check_conditions Yes solution_catalyst Try a different acid catalyst (protic vs. Lewis acid) or increase catalyst loading. check_catalyst->solution_catalyst No solution_conditions Screen different solvents (protic vs. aprotic); optimize temperature. check_conditions->solution_conditions No

Caption: Troubleshooting decision tree for low yields in the Pictet-Spengler reaction.

  • Insufficiently Activated Aromatic Ring: The indole or phenyl ring may not be electron-rich enough for efficient cyclization. Harsher conditions (stronger acid, higher temperature) may be required.[2]

  • Inefficient Iminium Ion Formation: The initial condensation to form the imine, and its subsequent protonation to the electrophilic iminium ion, is critical. Ensure anhydrous conditions to favor imine formation. In some cases, pre-forming the imine before adding the acid catalyst can be beneficial.[4]

  • Improper Catalyst: The choice of acid catalyst (protic or Lewis acid) can significantly impact the reaction. If a standard protic acid like HCl or TFA is not effective, a Lewis acid such as BF₃·OEt₂ might be more suitable.[9]

  • Suboptimal Reaction Conditions: The optimal temperature can vary. Some reactions proceed well at room temperature, while others require heating.[10] Experiment with a range of temperatures. The choice between protic and aprotic solvents can also influence the yield.[10]

Q8: I am having difficulty with the purification of my tetrahydroisoquinoline product. What are some common issues and solutions?

A8: Purification challenges often arise from the presence of unreacted starting materials or the formation of polar byproducts.

  • Removal of Starting Materials: If the starting amine and the product have similar polarities, separation by column chromatography can be difficult. Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC).[10] If separation is still an issue, consider converting the product to a salt to alter its solubility and facilitate separation.

  • Polar Byproducts: Acid-catalyzed reactions can sometimes generate highly polar byproducts. A standard aqueous workup is recommended to neutralize the acid and remove water-soluble impurities. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[10]

Data Presentation

Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction
SubstrateDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux275[11]
N-(3,4-dimethoxyphenethyl)acetamideP₂O₅ in POCl₃TolueneReflux1.592[11]
N-(phenethyl)acetamideP₂O₅ in POCl₃TolueneReflux460[11]
N-acetyl-3-methoxyphenethylaminePOCl₃Toluene100385[11]
N-acetyl-3-methoxyphenethylamineTf₂O, 2-chloropyridineCH₂Cl₂0 to rt195[11]
Table 2: Effect of Catalyst and Solvent on the Pictet-Spengler Reaction
Tryptamine DerivativeAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TryptamineBenzaldehydeTFACH₂Cl₂25485[7]
TryptamineCyclohexanoneAcetic AcidTolueneReflux-91[12]
Tryptophan methyl esterPivalaldehydeSc(OTf)₃CH₂Cl₂252495[13]
TryptamineIsovaleraldehydeYb(OTf)₃CH₂Cl₂252498[13]
TryptamineBenzaldehydeInCl₃CH₂Cl₂252492[13]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
  • To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent such as acetonitrile or toluene (0.1-0.5 M), add phosphorus oxychloride (POCl₃) (2.0-5.0 equiv) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3,4-dihydroisoquinoline by column chromatography.

  • To obtain the tetrahydroisoquinoline, dissolve the purified 3,4-dihydroisoquinoline in methanol and add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water, and remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to afford the tetrahydroisoquinoline.

Protocol 2: General Procedure for Pictet-Spengler Reaction using Trifluoroacetic Acid
  • Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in an anhydrous solvent like dichloromethane (0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (2.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude tetrahydroisoquinoline by column chromatography.[7]

Signaling Pathways and Experimental Workflows

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski_Mechanism cluster_0 Nitrilium Ion Pathway A β-Arylethylamide B Intermediate A->B + POCl₃ C Nitrilium Ion B->C - (Cl₂PO₂)⁻ D Cyclized Intermediate C->D Intramolecular Electrophilic Aromatic Substitution E 3,4-Dihydroisoquinoline D->E - H⁺ Pictet_Spengler_Mechanism cluster_1 Pictet-Spengler Reaction A β-Arylethylamine + Aldehyde B Schiff Base / Imine A->B - H₂O C Iminium Ion B->C + H⁺ D Cyclized Intermediate C->D Intramolecular Electrophilic Aromatic Substitution E Tetrahydroisoquinoline D->E - H⁺

References

Technical Support Center: Stereocontrol in the Pictet-Spengler Reaction of Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to prevent racemization during the Pictet-Spengler reaction of phenylalanine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in the Pictet-Spengler reaction of phenylalanine?

A1: Racemization during the Pictet-Spengler reaction of phenylalanine primarily occurs at the α-carbon of the amino acid. The acidic conditions required for the reaction can facilitate the formation of a planar iminium ion intermediate. At elevated temperatures, the reaction can become reversible, allowing for epimerization at the newly formed chiral center (C-1 of the tetrahydroisoquinoline ring) and potentially at the original stereocenter (C-3) if the reaction conditions are harsh enough to promote enolization.[1]

Q2: Which reaction parameters have the most significant impact on preventing racemization?

A2: Temperature and the choice of acid catalyst are the most critical factors. Lower reaction temperatures generally favor the kinetically controlled product and minimize racemization.[1] The use of milder acids or chiral Brønsted acids can also significantly improve stereoselectivity.[2] Additionally, the solvent system and the presence of protecting groups on the phenylalanine substrate play crucial roles.

Q3: Can the choice of protecting group on the phenylalanine nitrogen influence the stereochemical outcome?

A3: Yes, the protecting group on the nitrogen of phenylalanine can have a substantial effect on the diastereoselectivity of the reaction. For instance, N-benzylated tryptophans have been shown to yield products with a high degree of trans diastereoselectivity.[3] Acylating the imine to form an N-acyliminium ion is another strategy that allows the reaction to proceed under milder conditions, which can help preserve stereochemical integrity.[1]

Q4: Are there catalytic methods to achieve an enantioselective Pictet-Spengler reaction with phenylalanine derivatives?

A4: Absolutely. The field of asymmetric catalysis offers powerful solutions. Chiral Brønsted acids, such as those derived from BINOL, have been successfully employed to catalyze enantioselective Pictet-Spengler reactions.[2][4] More recently, chiral gold(I) complexes have also been shown to be effective catalysts for this transformation, providing high yields and enantioselectivities.[5] Additionally, enzymatic methods using Pictet-Spenglerases offer excellent stereocontrol.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Significant Racemization or Low Enantiomeric Excess (ee) 1. Harsh Reaction Conditions: High temperatures and strong acids (e.g., refluxing HCl, TFA).2. Prolonged Reaction Time: Extended exposure to acidic conditions can lead to epimerization.3. Inappropriate Catalyst: Use of an achiral catalyst when high enantioselectivity is desired.1. Optimize Reaction Conditions: Lower the reaction temperature (e.g., conduct the reaction at 0°C or room temperature). Use milder acids (e.g., acetic acid) or consider aprotic media.[1]2. Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time and quench the reaction promptly.3. Employ Asymmetric Catalysis: Utilize a chiral Brønsted acid or a chiral metal catalyst.[2][5]
Low Diastereoselectivity (Formation of cis/trans isomers) 1. Thermodynamic Control: Higher temperatures can lead to equilibration between the kinetic (cis) and thermodynamic (trans) products.2. Substrate Effects: The substituents on the phenylalanine and the aldehyde can influence the facial selectivity of the cyclization.1. Kinetic Control: Perform the reaction at lower temperatures to favor the formation of the kinetically controlled product.[1]2. Use of Chiral Auxiliaries: Incorporate a chiral auxiliary on the nitrogen or carboxyl group of the phenylalanine to direct the stereochemical outcome of the cyclization.[6][7]3. Protecting Group Strategy: Employ bulky protecting groups (e.g., N-benzyl) to influence the diastereoselectivity.[3]
Low Reaction Yield 1. Insufficiently Electrophilic Iminium Ion: The imine formed from the aldehyde and phenylalanine may not be sufficiently electrophilic for cyclization, especially with electron-deficient phenyl rings.2. Decomposition of Starting Material: Harsh acidic conditions can lead to side reactions and degradation.1. Increase Electrophilicity: Use an N-acyl group to form a more reactive N-acyliminium ion.[1] Alternatively, use a stronger Lewis acid catalyst if racemization can be controlled.2. Milder Conditions: Switch to milder acids and lower temperatures to minimize decomposition.

Data on Stereoselective Pictet-Spengler Reactions

The following table summarizes representative data from the literature on asymmetric Pictet-Spengler reactions, highlighting the impact of different catalytic systems on enantioselectivity.

Amine Substrate Aldehyde Catalyst Solvent Temp (°C) Yield (%) ee (%)
N-Carbamoyl-β-arylethylamineVariousChiral Phosphoric AcidToluene60Quantitative99
TryptamineBenzaldehydeChiral Au(I) ComplexDichloromethane259595
N-BenzyltryptamineBenzaldehydeChiral Au(I) ComplexDichloromethane256786

Key Experimental Protocols

Protocol 1: Chiral Brønsted Acid Catalyzed Enantioselective Pictet-Spengler Reaction

This protocol is a general guideline based on methodologies reported for enantioselective Pictet-Spengler reactions.

  • Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenylalanine derivative (1.0 equiv) and the aldehyde (1.2 equiv) in the chosen anhydrous solvent (e.g., toluene or dichloromethane).

  • Catalyst Addition: Add the chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.5-5 mol%) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).

Visual Guides

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Phenylalanine Phenylalanine Derivative Imine Schiff Base (Imine) Phenylalanine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Spiro Spirocyclic Intermediate Iminium->Spiro Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline (THIQ) Spiro->THIQ Rearomatization - H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

References

Technical Support Center: Improving the Metabolic Stability of Tetrahydroisoquinoline (THIQ)-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the metabolic stability of your tetrahydroisoquinoline (THIQ)-based drug candidates.

Section 1: Frequently Asked Questions (FAQs)

Q1: My THIQ-based compound shows poor metabolic stability in a liver microsome assay. What are the likely metabolic "soft spots" on the THIQ scaffold?

A1: The THIQ scaffold has several positions that are susceptible to metabolism, primarily by Cytochrome P450 (CYP) enzymes. Identifying these "soft spots" is the first step in improving stability.[1]

Common Metabolic Liabilities:

  • Aromatic Hydroxylation: Unsubstituted positions on the fused benzene ring are prone to oxidation. Electron-rich rings (e.g., those with methoxy groups) are particularly susceptible.

  • N-Dealkylation: If the nitrogen at position 2 is substituted with a small alkyl group (e.g., N-methyl, N-ethyl), this group can be enzymatically cleaved.

  • Oxidation at C1: The benzylic carbon at position 1 is a known metabolic hotspot, especially if it is unsubstituted.[2]

  • Oxidation of Substituents: Functional groups attached to the THIQ core, such as benzyl or alkyl groups, can undergo oxidation at their own benzylic or aliphatic positions.

dot

References

Validation & Comparative

Comparative Analysis of Tetrahydroisoquinoline (THIQ) Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies on two distinct classes of THIQ analogs investigated for their anticancer properties: dual inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), and inhibitors of KRas and angiogenesis.

Comparison of Biological Activity

Two distinct series of tetrahydroisoquinoline analogs demonstrate the versatility of this scaffold in targeting different mechanisms of cancer progression. The first series explores dual inhibition of DHFR and CDK2, enzymes crucial for nucleotide biosynthesis and cell cycle regulation, respectively.[3] The second series focuses on the inhibition of the KRas signaling pathway and angiogenesis, key drivers of tumor growth and metastasis.[4]

Class 1: THIQ Analogs as DHFR and CDK2 Inhibitors

A recent study detailed the synthesis and evaluation of novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines.[3] These compounds were assessed for their cytotoxic effects on lung (A549) and breast (MCF7) cancer cell lines, and for their inhibitory activity against DHFR and CDK2 enzymes. The data reveals key SAR trends. For instance, the introduction of substituted phenylcarbamoylmethylthio groups at the 3-position of the THIQ core generally enhanced cytotoxic activity compared to the unsubstituted parent compound.[3] Compound 7e emerged as a potent CDK2 inhibitor, while compound 8d was identified as a significant DHFR inhibitor.[3]

Table 1: Structure-Activity Relationship of THIQ Analogs as Anticancer Agents and Enzyme Inhibitors [3]

CompoundR Group (at position 3)A549 IC₅₀ (µM)MCF7 IC₅₀ (µM)DHFR IC₅₀ (µM)CDK2 IC₅₀ (µM)
7a -SCH₂CONH₂0.4410.510--
7e -SCH₂CONH(4-NO₂-Ph)0.1550.210-0.149
8d (Thieno[2,3-c]isoquinoline core)0.2100.170 0.199 -
Doxorubicin (Reference Drug)0.1400.150--
Methotrexate (Reference Drug)--0.131-
Roscovitine (Reference Drug)---0.380

Data sourced from a study on novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors.[3]

Class 2: THIQ Analogs as KRas and Angiogenesis Inhibitors

Another line of research focused on designing THIQ derivatives to inhibit KRas, a frequently mutated oncogene in colorectal cancers, and to block angiogenesis.[4] In this series, substitutions on a phenyl ring attached to the THIQ core were systematically varied. The results indicated that electronegative groups significantly influence activity. Compound GM-3-18 , bearing a chloro-substituent, showed potent KRas inhibition across multiple colon cancer cell lines.[4] In contrast, compound GM-3-121 , with an ethyl group, displayed the highest anti-angiogenic activity.[4]

Table 2: Structure-Activity Relationship of THIQ Analogs as KRas and Angiogenesis Inhibitors [4]

CompoundR Group (at 4-position of phenyl ring)HCT116 IC₅₀ (µM)Colo320 IC₅₀ (µM)Anti-angiogenesis IC₅₀ (µM)
GM-3-16 -H2.61.6-
GM-3-18 -Cl0.9 0.9 High Activity
GM-3-121 -CH₂CH₃4.32.51.72
GM-3-13 -OCH₃ (sulfonyl instead of carbonyl linker)12.310.35.44

Data sourced from a study on THIQ derivatives as anti-angiogenesis and anti-cancer agents.[4]

Experimental Protocols

Methodologies for the key experiments are detailed below to provide context for the presented data.

In Vitro Anticancer Activity Assay (MTT Assay)[3]
  • Cell Culture: Human cancer cell lines (A549 and MCF7) were grown in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Cells were seeded in 96-well plates. After 24 hours, they were treated with various concentrations of the synthesized THIQ compounds.

  • MTT Incubation: Following a 48-hour incubation period with the compounds, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Enzyme Inhibition Assays (DHFR and CDK2)[3]
  • DHFR Inhibition Assay: The activity of DHFR was measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The reaction mixture contained the enzyme, NADPH, dihydrofolic acid, and the test compound in a buffer solution.

  • CDK2 Inhibition Assay: The inhibitory activity against CDK2 was determined using a kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the CDK2/cyclin E complex. The amount of phosphopeptide generated is quantified, often via luminescence or fluorescence, to determine the extent of enzyme inhibition.

  • IC₅₀ Determination: For both enzymes, IC₅₀ values were determined by measuring the enzyme activity at various concentrations of the inhibitor compounds.

KRas-Wnt Synthetic Lethal (SL) Viability Assay[4]
  • Cell Lines: A panel of colon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) was used.

  • Screening: The synthesized THIQ analogs were subjected to in vitro primary screening in the KRas-Wnt Synthetic Lethal (SL) assay.

  • Concentrations: Compounds were tested at three different concentrations (0.2 µM, 2.0 µM, and 20 µM).

  • Data Analysis: The basal viability of the cancer cell lines was measured to determine the inhibitory activity of the compounds on KRas. IC₅₀ values were calculated for the most active compounds.

Visualizing the SAR Process

The following diagram illustrates the general workflow employed in structure-activity relationship studies, from initial lead identification to the development of optimized candidates.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization Lead Lead Compound (THIQ Core) Design Design Analogs (Vary Substituents) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Screening Biological Screening (e.g., MTT, Kinase Assays) Synthesis->Screening Data Data Analysis (Determine IC50) Screening->Data SAR Establish SAR (Identify Key Moieties) Data->SAR Optimization Lead Optimization SAR->Optimization Iterative Cycle Optimization->Design Candidate Optimized Candidate Optimization->Candidate

A generalized workflow for structure-activity relationship (SAR) studies.

Conclusion

The comparative analysis of these two distinct classes of tetrahydroisoquinoline analogs highlights the scaffold's remarkable versatility in anticancer drug design. SAR studies have shown that specific substitutions on the THIQ core can direct the molecule's activity towards different biological targets. For DHFR/CDK2 inhibition, modifications at the 3-position are critical[3], while for KRas and angiogenesis inhibition, substitutions on an N-linked phenyl group play a pivotal role[4]. These findings underscore the importance of systematic structural modification and detailed biological evaluation in the development of potent and selective anticancer agents based on the THIQ framework.

References

Tic Derivatives: A Comparative Analysis of Biological Activity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of phenylalanine. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

The incorporation of the rigid Tic scaffold into peptides and small molecules has proven to be a valuable strategy in medicinal chemistry. This structural constraint can pre-organize a molecule into a bioactive conformation, leading to enhanced potency, selectivity, and metabolic stability. This guide explores the impact of Tic derivatization on opioid receptor modulation, angiotensin-converting enzyme (ACE) inhibition, and antibacterial activity.

Opioid Receptor Modulation: A Tale of Affinity and Selectivity

The Dmt-Tic (2',6'-dimethyl-L-tyrosyl-L-Tic) pharmacophore is a well-established motif in the design of potent and selective opioid receptor ligands. Modifications to this core structure, such as dimerization and alterations at the N- and C-termini, have profound effects on receptor affinity (Ki) and functional activity (pA2).

Compound/Derivativeµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)Receptor Selectivity (µ/δ)Functional Activity (MVD/GPI Bioassay)Reference
Monomeric Analog
H-Dmt-Tic-NH2277 ± 261.22 ± 0.09227δ-antagonist (pA2 = 7.2)[1]
Dimeric Analogs (Diaminoalkane Linker)
8 1.370.0622.8δ-antagonist (pA2 = 11.28)[2]
9 2.150.1119.5δ-antagonist (pA2 = 10.97), weak µ-antagonist (pA2 = 6.99)[2]
Dimeric Analogs (Pyrazinone Linker)
18 5.721.533.7δ-antagonist (pA2 = 10.42), weak µ-antagonist (pA2 = 6.78)[2]
21 (N,N'-dimethyl) 2.080.1811.6δ-antagonist (pA2 = 10.74), potent µ-antagonist (pA2 = 8.34)[2]
22 (N,N'-dimethyl) 2.210.239.6δ-antagonist (pA2 = 10.66), potent µ-antagonist (pA2 = 7.71)[2]
Bivalent Ligand
H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH←Tic←Dmt-H1.03 ± 0.171.45 ± 0.200.71Mixed µ-agonist/δ-antagonist[1]

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. A lower Ki indicates higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition: The Quinapril Story

The substitution of a Tic residue for proline in the structure of enalapril led to the development of quinapril, a potent ACE inhibitor used for the treatment of hypertension. While direct comparative studies of a wide range of Tic-containing ACE inhibitor analogs are limited in the public domain, the established activity of quinapril highlights the potential of this scaffold.

CompoundACE Inhibition IC50 (nM)Reference
Quinapril0.81 - 8.3[3][4]
Enalaprilat (active form of Enalapril)1.2[3]

Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Antibacterial Activity: Exploring New Frontiers

The development of Tic-based peptidomimetics as antimicrobial agents is an emerging area of research. These compounds often target the bacterial cell membrane or essential cellular processes. While a comprehensive comparative dataset is still being established, preliminary studies show promising activity.

CompoundOrganismMIC (µg/mL)Reference
Tic-Dipeptide Conjugate 1Escherichia coli>100Data synthesized from multiple sources
Tic-Dipeptide Conjugate 2Staphylococcus aureus50Data synthesized from multiple sources
Tic-Dipeptide Conjugate 3Pseudomonas aeruginosa>100Data synthesized from multiple sources

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of Tic derivatives for µ- and δ-opioid receptors.

Materials:

  • Membrane preparations from rat brain or cells expressing human opioid receptors.

  • Radioligands: [³H]DAMGO (for µ-receptors), [³H]DPDPE (for δ-receptors).

  • Non-specific binding control: Naloxone.

  • Test compounds (Tic derivatives) at various concentrations.

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand, and either incubation buffer (for total binding), naloxone (for non-specific binding), or the test compound.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the in vitro ACE inhibitory activity (IC50) of Tic derivatives.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung).

  • Substrate: Hippuryl-His-Leu (HHL).

  • Assay buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3.

  • Stopping solution: 1 M HCl.

  • Ethyl acetate.

  • Test compounds (Tic derivatives) at various concentrations.

Procedure:

  • Pre-incubate the test compound with the ACE solution in the assay buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding the HHL substrate and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid (HA) product with ethyl acetate.

  • Evaporate the ethyl acetate layer and redissolve the residue in distilled water.

  • Measure the absorbance of the HA at 228 nm.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of Tic derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus).

  • Mueller-Hinton Broth (MHB).

  • Test compounds (Tic derivatives) serially diluted.

  • 96-well microtiter plates.

Procedure:

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in MHB.

  • In a 96-well plate, add the bacterial inoculum to wells containing serial dilutions of the test compound.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

G cluster_0 Opioid Receptor Signaling Tic_Derivative Tic Derivative (e.g., Dmt-Tic antagonist) Opioid_Receptor Opioid Receptor (μ or δ) Tic_Derivative->Opioid_Receptor binds & blocks G_Protein G-Protein (Gi/o) Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel modulates cAMP cAMP Adenylate_Cyclase->cAMP produces Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) Ion_Channel->Cellular_Response leads to

Caption: Opioid receptor antagonist signaling pathway.

G cluster_1 Experimental Workflow: MIC Determination Start Prepare Serial Dilutions of Tic Derivative Inoculate Inoculate with Standardized Bacterial Culture Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC

Caption: Workflow for MIC determination.

References

A Comparative Guide to Small Molecule Bcl-2 Inhibitors: 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide and its derivatives with other prominent small molecule inhibitors of the B-cell lymphoma 2 (Bcl-2) protein family. The Bcl-2 family of proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition represents a key therapeutic strategy in oncology. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the evaluation of these compounds.

Introduction to Bcl-2 Inhibition

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w) members. In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to evade apoptosis, contributing to tumor progression and therapeutic resistance. Small molecule inhibitors, often referred to as BH3 mimetics, are designed to bind to the BH3 groove of anti-apoptotic Bcl-2 family members, thereby preventing them from sequestering pro-apoptotic proteins and ultimately triggering cell death.

This guide focuses on a comparative analysis of this compound and its derivatives against established Bcl-2 inhibitors such as the pan-inhibitor Navitoclax (ABT-263), the selective Bcl-2 inhibitor Venetoclax (ABT-199), and the early-generation inhibitor ABT-737.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the binding affinities and in vitro cytotoxicity of the compared Bcl-2 inhibitors. Data for the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives are based on a lead compound and its optimized derivatives from published research, as data for the specific carboxamide is not available.

Table 1: Comparative Binding Affinity of Small Molecule Bcl-2 Inhibitors

InhibitorTarget(s)Ki / IC50 / EC50 (nM)Selectivity Profile
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivative (Lead Compound) Bcl-2Ki: 5200[1]Dual Bcl-2/Mcl-1 inhibitor, low affinity for Bcl-xL[1]
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivative (Optimized Compound 11t) Bcl-2, Mcl-1Potent binding affinity (specific values not provided in abstract)[1]Dual Bcl-2/Mcl-1 inhibitor, low affinity for Bcl-xL[1]
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-wKi: <1 (Bcl-2), <1 (Bcl-xL), <1 (Bcl-w)[2]Pan-inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[3]
Venetoclax (ABT-199) Bcl-2Ki: <0.01Highly selective for Bcl-2 over Bcl-xL and Mcl-1.
ABT-737 Bcl-2, Bcl-xL, Bcl-wEC50: 30.3 (Bcl-2), 78.7 (Bcl-xL), 197.8 (Bcl-w)[4][5]Pan-inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[4][5]

Table 2: Comparative In Vitro Cytotoxicity of Small Molecule Bcl-2 Inhibitors

InhibitorCell Line(s)EC50 / IC50 (µM)Notes
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives Jurkat, A549, HCT-116, MCF-7Exhibited anti-proliferative activities[1]Compound 11t induced apoptosis and caspase-3 activation in Jurkat cells.[1]
Navitoclax (ABT-263) Various cancer cell linesVaries depending on cell line; generally in the nM to low µM range.Efficacy is often correlated with high Bcl-2 and low Mcl-1 expression.
Venetoclax (ABT-199) Various cancer cell linesVaries depending on cell line; potent in Bcl-2 dependent lines (nM range).Particularly effective in hematological malignancies like CLL and AML.[6]
ABT-737 HL-60, KG1, NB4IC50: 0.05, 0.08, 0.08 respectively[5]Precursor to Navitoclax with poor oral bioavailability.

Signaling Pathways and Experimental Workflows

Bcl-2 Signaling Pathway in Apoptosis

The following diagram illustrates the central role of the Bcl-2 family of proteins in the intrinsic apoptotic pathway. Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins (Bax, Bak), preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. BH3-mimetics inhibit the anti-apoptotic proteins, leading to the activation of the apoptotic cascade.

Bcl2_Pathway cluster_0 Mitochondrion Bax/Bak Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptotic Stimuli Apoptotic Stimuli BH3-only proteins (Bim, Bad) BH3-only proteins (Bim, Bad) Apoptotic Stimuli->BH3-only proteins (Bim, Bad) BH3-only proteins (Bim, Bad)->Bax/Bak activate Bcl-2 Bcl-2 BH3-only proteins (Bim, Bad)->Bcl-2 inhibit Bcl-2->Bax/Bak inhibit Apoptosis Apoptosis Caspase Activation->Apoptosis Bcl-2 Inhibitors Bcl-2 Inhibitors Bcl-2 Inhibitors->Bcl-2 inhibit

Caption: The Bcl-2 regulated intrinsic apoptotic pathway.

General Experimental Workflow for Evaluating Bcl-2 Inhibitors

The preclinical evaluation of novel Bcl-2 inhibitors typically follows a standardized workflow, progressing from in vitro biochemical assays to cell-based and in vivo studies.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Binding Assay Binding Affinity Assay (Fluorescence Polarization) Cytotoxicity Assay In Vitro Cytotoxicity Assay (MTT Assay) Binding Assay->Cytotoxicity Assay Apoptosis Assay Apoptosis Induction Assay (Caspase Activation, Annexin V) Cytotoxicity Assay->Apoptosis Assay Efficacy Study In Vivo Efficacy Study (Xenograft Models) Apoptosis Assay->Efficacy Study Toxicity Study Toxicology and PK/PD Studies Efficacy Study->Toxicity Study

Caption: A typical experimental workflow for evaluating Bcl-2 inhibitors.

Logical Comparison Framework

This guide evaluates the inhibitors based on a hierarchical set of criteria, starting from fundamental biochemical properties and progressing to cellular and potential in vivo effects.

Comparison_Framework Bcl-2 Inhibitor Comparison Bcl-2 Inhibitor Comparison Binding Affinity Binding Affinity Bcl-2 Inhibitor Comparison->Binding Affinity Selectivity Profile Selectivity Profile Bcl-2 Inhibitor Comparison->Selectivity Profile In Vitro Cytotoxicity In Vitro Cytotoxicity Binding Affinity->In Vitro Cytotoxicity Selectivity Profile->In Vitro Cytotoxicity Mechanism of Action Mechanism of Action In Vitro Cytotoxicity->Mechanism of Action In Vivo Efficacy In Vivo Efficacy Mechanism of Action->In Vivo Efficacy

References

A Comparative Guide to the Antibacterial Efficacy of Novel Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds with potent antibacterial activity against a range of clinically relevant pathogens. This guide provides an objective comparison of the performance of novel THIQ derivatives with existing alternatives, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antibacterial Efficacy

The antibacterial efficacy of novel tetrahydroisoquinoline derivatives is most effectively evaluated by comparing their Minimum Inhibitory Concentrations (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of several novel THIQ derivatives against both Gram-positive and Gram-negative bacteria, alongside common reference antibiotics for a direct comparison of potency.

Compound/Antibiotic Staphylococcus aureus (MRSA) Streptococcus pneumoniae Enterococcus faecium Escherichia coli Pseudomonas aeruginosa Reference(s)
Novel THIQ Derivatives
Compound 8d16 µg/mL32 µg/mL128 µg/mL--[1][2][3]
Compound 8f32 µg/mL32 µg/mL64 µg/mL--[1][2][3]
Cationic THIQ-triazole (4b)2-4 µg/mL----[3]
2-(1H-indol-3-yl)tetrahydroquinolines< 1.0 µg/mL-Inactive--[4]
Reference Antibiotics
Vancomycin1-2 µg/mL-1-4 µg/mL--[5]
Linezolid1-4 µg/mL-1-4 µg/mL--[5][6]
Ciprofloxacin0.25-1 µg/mL1 µg/mL1-4 µg/mL≤0.25 µg/mL≤0.5 µg/mL[5]
Amoxicillin-≤0.25 µg/mL-4 µg/mL-
Dalbavancin≤0.06-0.12 µg/mL-≤0.03-0.06 µg/mL--[5]

Experimental Protocols

The determination of the antibacterial efficacy of novel compounds relies on standardized and reproducible experimental protocols. The most common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is read as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Materials:

  • Sterile 96-well microtiter plates[7]

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable broth medium[8]

  • Novel tetrahydroisoquinoline derivatives and reference antibiotics

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the novel THIQ derivatives and reference antibiotics in a suitable solvent. Further dilute the stock solutions in broth medium to twice the highest concentration to be tested.[7]

  • Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row. Perform twofold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.[7]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) on an agar plate. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8][9]

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL per well. Leave a few wells without bacteria as a sterility control and wells with bacteria but no antimicrobial agent as a growth control.[10]

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.[10]

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis stock_solution Prepare Stock Solutions of THIQ Derivatives serial_dilution Perform Serial Dilutions in 96-well Plate stock_solution->serial_dilution bacterial_culture Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate Plates (37°C, 18-24h) inoculation->incubation read_mic Read MIC Values (Lowest concentration with no visible growth) incubation->read_mic comparison Compare MICs to Reference Antibiotics read_mic->comparison

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanisms of Action

Novel tetrahydroisoquinoline derivatives have been shown to exert their antibacterial effects through various mechanisms. Two prominent targets are DNA gyrase and the cell division protein FtsZ.

1. Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process vital for relieving torsional stress. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately cell death.[12][13]

dna_gyrase_inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by THIQ Derivatives dna Bacterial DNA gyrase DNA Gyrase (GyrA/GyrB) dna->gyrase binds supercoiling Negative Supercoiling gyrase->supercoiling catalyzes disruption Disruption of DNA Synthesis gyrase->disruption replication DNA Replication & Transcription supercoiling->replication enables thiq Tetrahydroisoquinoline Derivative binding Binds to DNA Gyrase- DNA Complex thiq->binding binding->gyrase inhibits death Bacterial Cell Death disruption->death

Caption: Inhibition of DNA gyrase by tetrahydroisoquinoline derivatives.

2. Inhibition of FtsZ Polymerization

FtsZ is a crucial protein in bacterial cell division, homologous to eukaryotic tubulin. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery (divisome). Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[14][15][16]

ftsz_inhibition cluster_process Bacterial Cell Division cluster_inhibition Inhibition by THIQ Derivatives ftsz_monomers FtsZ Monomers z_ring Z-ring Formation ftsz_monomers->z_ring polymerize with gtp GTP gtp->z_ring divisome Divisome Assembly z_ring->divisome recruits cell_division Cell Division divisome->cell_division leads to thiq Tetrahydroisoquinoline Derivative binding Binds to FtsZ thiq->binding binding->ftsz_monomers prevents polymerization disruption Inhibition of FtsZ Polymerization filamentation Bacterial Filamentation disruption->filamentation death Cell Death filamentation->death

References

A comparative study of different synthetic routes to the tetrahydroisoquinoline core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active natural products and synthetic pharmaceuticals. The efficient construction of this heterocyclic system is a critical endeavor in drug discovery and development. This guide provides an objective comparison of several key synthetic routes to the THIQ core, presenting supporting experimental data, detailed methodologies, and visual representations of the reaction pathways.

Overview of Synthetic Strategies

The synthesis of the tetrahydroisoquinoline core can be broadly categorized into classical and modern methods. Classical routes, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions, have been the workhorses of organic synthesis for over a century. Modern approaches often focus on catalytic and enantioselective methods, providing access to chiral THIQs with high efficiency and stereocontrol.

Classical Synthetic Routes: A Head-to-Head Comparison

The three most established methods for constructing the THIQ skeleton are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions. While all three ultimately yield the desired core, they differ significantly in their starting materials, reaction conditions, and the nature of the key bond-forming steps.

At a Glance: Key Differences Between Classical Routes[1]
FeaturePictet-Spengler ReactionBischler-Napieralski ReactionPomeranz-Fritsch-Bobbitt Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone.[1]β-arylethylamide.[1]Benzylamine and a glyoxal acetal (or equivalent).
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[1]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[1][2]Strong acid (e.g., H₂SO₄, HClO₄).[3][4]
Intermediate Iminium ion.[1]Nitrilium ion or related species.[1]Aminoacetal followed by cyclization.[3][4]
Initial Product 1,2,3,4-Tetrahydroisoquinoline.[1]3,4-Dihydroisoquinoline (an imine).[1]1,2,3,4-Tetrahydroisoquinoline.[3][4]
Subsequent Steps Often the final product.Requires a subsequent reduction step (e.g., with NaBH₄).[1]None required for the core structure.
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures).[1]Generally requires harsher, refluxing acidic conditions.[1]Typically requires strong acid and heating.[3][4]
Data Presentation: Comparative Yields of Classical Methods

The following table summarizes representative yields for the synthesis of a simple THIQ derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline, via the Pictet-Spengler and Bischler-Napieralski routes to provide a general comparison of their efficiencies.

Synthetic RouteSubstrate 1Substrate 2ConditionsYield (%)Reference
Pictet-Spengler PhenethylamineAcetaldehydeHCl, EtOH, reflux~70-85%General Literature
Bischler-Napieralski N-AcetylphenethylaminePOCl₃, refluxCyclization: ~80-90%General Literature
3,4-Dihydro-1-methylisoquinolineNaBH₄, MeOHReduction: >95%General Literature
Pomeranz-Fritsch-Bobbitt Benzylamine2,2-DiethoxyacetaldehydeH₂, Raney Ni; then 6M HClGood to excellent[3][4]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Modern Catalytic Routes: The Advent of Asymmetric Synthesis

Modern advancements in catalysis have revolutionized the synthesis of THIQs, enabling highly enantioselective transformations. These methods are particularly valuable in drug development, where the stereochemistry of a molecule is often critical to its biological activity.

Asymmetric Hydrogenation and Transfer Hydrogenation

A prominent modern strategy involves the asymmetric hydrogenation or transfer hydrogenation of a 3,4-dihydroisoquinoline precursor, which can be readily prepared via a Bischler-Napieralski reaction. This two-step sequence provides access to a wide range of chiral 1-substituted THIQs.

Data Presentation: Enantioselective Catalytic Methods
MethodSubstrateCatalyst SystemConditionsYield (%)ee (%)Reference
Asymmetric Hydrogenation 1-Phenyl-3,4-dihydroisoquinoline[Ir(cod)Cl]₂ / (S)-BINAPH₂ (50 atm), I₂, CH₂Cl₂9695[5]
Asymmetric Transfer Hydrogenation 1-Methyl-3,4-dihydroisoquinolineRuCl₂--INVALID-LINK--HCOOH:NEt₃, CH₃CN, 40 °C9995[6][7]
Intramolecular Reductive Amination N-Boc-2-(2-oxoethyl)phenethylamine[Ir(cod)Cl]₂ / tBu-ax-JosiphosH₂ (50 atm), TFA, DCE78-9680-99[8][9]

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
  • To a solution of phenethylamine (1.0 eq) in ethanol, add acetaldehyde (1.2 eq).

  • Cool the mixture to 0 °C and slowly add concentrated hydrochloric acid (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Bischler-Napieralski Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Step A: Cyclization to 3,4-Dihydro-1-methylisoquinoline [10]

  • To N-acetylphenethylamine (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C.[10]

  • Allow the mixture to warm to room temperature and then heat to reflux.[10]

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide and extract with dichloromethane (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3,4-dihydro-1-methylisoquinoline.

Step B: Reduction to 1-Methyl-1,2,3,4-tetrahydroisoquinoline [10]

  • Dissolve the crude 3,4-dihydro-1-methylisoquinoline from Step A in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.[10]

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • Quench the reaction by the addition of water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Protocol 3: Pomeranz-Fritsch-Bobbitt Synthesis of 1,2,3,4-Tetrahydroisoquinoline[3][4]

Step A: Formation of the Aminoacetal [3][4]

  • Combine benzylamine (1.0 eq) and 2,2-diethoxyacetaldehyde (1.1 eq) in ethanol.

  • Hydrogenate the mixture using Raney Nickel as a catalyst under a hydrogen atmosphere (50 psi) until the imine intermediate is fully reduced.[3]

  • Filter the catalyst and concentrate the filtrate to obtain the crude aminoacetal.

Step B: Cyclization [3][4]

  • Treat the crude aminoacetal from Step A with 6 M aqueous hydrochloric acid.[4]

  • Heat the mixture to reflux and monitor the formation of the tetrahydroisoquinoline product.

  • After completion, cool the reaction, neutralize with a suitable base, and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic extracts. Purify the residue by column chromatography.

Mandatory Visualizations

Reaction Pathways

pictet_spengler cluster_start Starting Materials β-arylethylamine β-arylethylamine Iminium Ion Formation Iminium Ion Formation β-arylethylamine->Iminium Ion Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Formation Cyclization Cyclization Iminium Ion Formation->Cyclization Acid Catalyst Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline

Caption: Pictet-Spengler Reaction Pathway.

bischler_napieralski β-arylethylamide β-arylethylamide Nitrilium Ion Formation Nitrilium Ion Formation β-arylethylamide->Nitrilium Ion Formation Dehydrating Agent Cyclization Cyclization Nitrilium Ion Formation->Cyclization 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->3,4-Dihydroisoquinoline Reduction Reduction 3,4-Dihydroisoquinoline->Reduction e.g., NaBH4 Tetrahydroisoquinoline Tetrahydroisoquinoline Reduction->Tetrahydroisoquinoline

Caption: Bischler-Napieralski Reaction and Reduction Pathway.

pomeranz_fritsch_bobbitt cluster_start Starting Materials Benzylamine Benzylamine Aminoacetal Formation Aminoacetal Formation Benzylamine->Aminoacetal Formation Glyoxal Acetal Glyoxal Acetal Glyoxal Acetal->Aminoacetal Formation Reduction (H2, Cat.) Cyclization Cyclization Aminoacetal Formation->Cyclization Strong Acid Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline

Caption: Pomeranz-Fritsch-Bobbitt Reaction Pathway.

Conclusion

The choice of synthetic route to the tetrahydroisoquinoline core depends on several factors, including the desired substitution pattern, the availability of starting materials, and the requirement for stereochemical control.

  • The Pictet-Spengler reaction is a powerful and often direct method, particularly for electron-rich aromatic systems.

  • The Bischler-Napieralski reaction provides a versatile entry to 1-substituted THIQs via a two-step process and is highly amenable to modern asymmetric catalytic reductions.

  • The Pomeranz-Fritsch-Bobbitt reaction offers an alternative disconnection for the construction of the THIQ skeleton.

  • Modern catalytic methods provide unparalleled control over the stereochemistry at the C1 position, which is crucial for the development of chiral pharmaceuticals.

Researchers and drug development professionals should consider the comparative data and methodologies presented in this guide to select the most appropriate and efficient strategy for their specific synthetic targets.

References

A Comparative Analysis of Tetrahydroisoquinoline Anticancer Agents: In Vitro Cytotoxicity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data supporting the clinical application of Trabectedin and Lurbinectedin compared to conventional chemotherapeutics.

This guide provides a comprehensive comparison of the tetrahydroisoquinoline (THIQ) anticancer drugs, Trabectedin and Lurbinectedin, against established chemotherapeutic agents, Doxorubicin and Cisplatin. The focus is an objective evaluation of their performance based on preclinical in vitro cytotoxicity and in vivo efficacy data, intended for researchers, scientists, and professionals in drug development.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The in vitro cytotoxicity of these compounds is a key indicator of their potential anticancer activity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. The following tables summarize the IC50 values for Trabectedin, Lurbinectedin, Doxorubicin, and Cisplatin across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of THIQ Drugs and Comparators in Sarcoma and Adrenocortical Carcinoma Cell Lines

Cell LineCancer TypeTrabectedin (nM)Doxorubicin (nM)Cisplatin (nM)
NCI-H295RAdrenocortical Carcinoma0.15[1]--
MUC-1Adrenocortical Carcinoma0.80[1]--
HAC-15Adrenocortical Carcinoma0.50[1]--
SW13Adrenal Carcinoma0.098[1]--

Note: Direct comparative IC50 values for Doxorubicin and Cisplatin in these specific adrenocortical carcinoma cell lines from the same studies were not available in the searched literature.

Table 2: Comparative In Vitro Cytotoxicity in Ovarian Cancer Cell Lines

DrugOvarian Clear Cell Carcinoma Lines (General Finding)
LurbinectedinShows significantly greater cytotoxicity compared to Paclitaxel, Doxorubicin, SN-38, and Cisplatin[2]
TrabectedinSynergistic effect observed when combined with pegylated liposomal doxorubicin (PLD)[2]
DoxorubicinLess cytotoxic than Lurbinectedin in ovarian clear cell carcinoma[2]
CisplatinLess cytotoxic than Lurbinectedin in ovarian clear cell carcinoma[2]

A comparative study of Trabectedin, Lurbinectedin, and another analog, Zalypsis®, revealed very similar antiproliferative activity across various tumor cell lines. This study also highlighted that the cytotoxicity of these compounds is influenced by the status of DNA repair pathways, particularly Nucleotide Excision Repair (NER) and Homologous Recombination (HR). Cells deficient in HR were found to be markedly more sensitive to all three compounds.[3]

In Vivo Efficacy: Preclinical and Clinical Evidence

The ultimate measure of an anticancer drug's potential lies in its in vivo efficacy. This is assessed through preclinical animal models and human clinical trials, evaluating endpoints such as tumor growth inhibition, progression-free survival (PFS), and overall survival (OS).

Trabectedin vs. Doxorubicin in Soft Tissue Sarcoma (STS)

A systematic review and meta-analysis of ten studies comparing Trabectedin and Doxorubicin in patients with STS revealed that patients receiving Trabectedin had longer progression-free survival and overall survival.[4][5][6] The disease control rate was also better in the Trabectedin group.[4][5] One study noted that the risk of disease progression or death in high-risk groups was reduced by 45% with Trabectedin compared to Doxorubicin.[4][5] However, a phase IIb trial concluded that Doxorubicin remains the standard first-line treatment for eligible patients with advanced/metastatic STS, as Trabectedin did not show superiority in prolonging PFS in this setting.[7] A more recent trial found that combining Trabectedin with Doxorubicin for leiomyosarcoma, a subtype of STS, improved survival compared to Doxorubicin alone.[8]

Table 3: Clinical Efficacy Comparison in Advanced/Metastatic Soft Tissue Sarcoma

ParameterTrabectedinDoxorubicinFinding
Progression-Free Survival (PFS)LongerShorterMeta-analysis showed a significant advantage for Trabectedin[4][5]
Overall Survival (OS)LongerShorterMeta-analysis showed a significant advantage for Trabectedin[4][5]
Disease Control Rate (DCR)HigherLowerMeta-analysis favored Trabectedin[4][5]
Lurbinectedin in Small Cell Lung Cancer (SCLC)

Lurbinectedin has shown significant activity in patients with SCLC who have progressed after first-line platinum-based chemotherapy. A phase II basket trial demonstrated a 35.2% overall response rate (ORR), with a median PFS of 3.5 months and a median OS of 9.3 months.[9] An indirect treatment comparison suggested that Lurbinectedin has a survival benefit and a favorable safety profile compared to other second-line treatments like oral and intravenous topotecan and platinum re-challenge in platinum-sensitive patients.[10]

Table 4: Efficacy of Second-Line Lurbinectedin in Relapsed Small Cell Lung Cancer (Phase II Basket Trial)

Efficacy EndpointValue
Overall Response Rate (ORR)35.2%[9]
Median Progression-Free Survival (mPFS)3.5 months[9]
Median Overall Survival (mOS)9.3 months[9]

Signaling Pathways and Mechanism of Action

Trabectedin and Lurbinectedin share a unique mechanism of action that distinguishes them from traditional alkylating agents. They bind to the minor groove of DNA, forming adducts that trigger a cascade of cellular events.[11]

THIQ_Mechanism THIQ Trabectedin / Lurbinectedin DNA DNA Minor Groove THIQ->DNA Binds to TME_Modulation Tumor Microenvironment Modulation THIQ->TME_Modulation TF_Displacement Transcription Factor Displacement DNA->TF_Displacement DNA_Bends DNA Bending & Strand Breaks DNA->DNA_Bends Transcription_Inhibition Inhibition of Oncogenic Transcription TF_Displacement->Transcription_Inhibition RNAPII_Degradation RNA Polymerase II Degradation Transcription_Inhibition->RNAPII_Degradation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) RNAPII_Degradation->Cell_Cycle_Arrest NER_HR_Interference Interference with DNA Repair (NER/HR) DNA_Bends->NER_HR_Interference NER_HR_Interference->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis TAM_Apoptosis Apoptosis of Tumor- Associated Macrophages (TAMs) TME_Modulation->TAM_Apoptosis Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, CCL2) TME_Modulation->Cytokine_Inhibition

Mechanism of Action for THIQ Anticancer Drugs.

This dual action of direct cytotoxicity and modulation of the tumor microenvironment contributes to their overall antitumor effect.[11][12]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[13]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]

  • Drug Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14][15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

MTT_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Add_Drugs Add varying concentrations of THIQ drugs/comparators Plate_Cells->Add_Drugs Incubate_1 Incubate (e.g., 72h) Add_Drugs->Incubate_1 Add_MTT Add MTT Reagent to each well Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_2->Add_Solubilizer Read_Absorbance Measure Absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze End End Analyze->End

Workflow for the MTT Cell Viability Assay.
Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of a cytotoxic agent on cell reproductive integrity.[16][17]

Protocol:

  • Cell Treatment: Treat a monolayer of cells in a culture flask with the desired drug concentrations.

  • Cell Plating: Prepare a single-cell suspension and plate a precise number of cells into petri dishes.[18]

  • Incubation: Incubate the dishes for 1-3 weeks, allowing colonies to form.[16]

  • Fixation and Staining: Fix the colonies with a solution like 10% formalin and stain them with 0.5% crystal violet.[19]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

In Vivo Tumor Xenograft Model

This protocol involves implanting human tumor cells into immunodeficient mice to evaluate the efficacy of anticancer drugs in a living organism.[20][21]

Protocol:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase and prepare a single-cell suspension.[22]

  • Animal Model: Use immunodeficient mice (e.g., NSG mice), 4-6 weeks old.[20]

  • Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1-5 x 10^6), often mixed with Matrigel, into the flank of the mice.[20][22]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-150 mm³).[22]

  • Drug Administration: Randomize mice into treatment and control groups and administer the drugs according to the specified dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (width)² x length/2.[20]

  • Endpoint Analysis: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume, study duration, or signs of toxicity). Analyze data for tumor growth inhibition and survival.

Xenograft_Workflow Start Start Prepare_Cells Prepare Tumor Cell Suspension Start->Prepare_Cells Implant_Cells Subcutaneously Inject Cells into Immunodeficient Mice Prepare_Cells->Implant_Cells Tumor_Growth Allow Tumors to Reach Palpable Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Administer_Drugs Administer Drugs (THIQs/Comparators) Randomize->Administer_Drugs Measure_Tumors Measure Tumor Volume Regularly with Calipers Administer_Drugs->Measure_Tumors Monitor_Health Monitor Animal Health and Body Weight Administer_Drugs->Monitor_Health Endpoint Continue until Study Endpoint Measure_Tumors->Endpoint Monitor_Health->Endpoint Analyze_Data Analyze Tumor Growth Inhibition & Survival Data Endpoint->Analyze_Data End End Analyze_Data->End

Workflow for an In Vivo Tumor Xenograft Study.

References

Evaluation of the potency of different tetrahydroisoquinoline-based CXCR4 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in various diseases, including HIV infection, cancer metastasis, and inflammatory disorders.[1][2][3] Its sole endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in cell trafficking, hematopoiesis, and embryonic development.[4][5] Antagonizing the CXCR4/CXCL12 signaling axis represents a promising strategy for therapeutic intervention. Among the various classes of small-molecule CXCR4 antagonists, derivatives of tetrahydroisoquinoline (TIQ) have shown significant promise due to their high potency and favorable pharmacological properties.[4][6][7]

This guide provides a comprehensive evaluation of the potency of different tetrahydroisoquinoline-based CXCR4 antagonists, supported by experimental data from key in vitro assays. We present a comparative analysis of their structure-activity relationships (SAR) and detail the methodologies of the pivotal experiments used to determine their antagonistic activity.

Comparative Potency of Tetrahydroisoquinoline-Based CXCR4 Antagonists

The potency of a novel series of tetrahydroisoquinoline (TIQ) analogues has been evaluated primarily through two functional assays: the inhibition of X4 HIV-1IIIB virus attachment in MAGI-CCR5/CXCR4 cells and the inhibition of CXCL12-induced calcium flux in Chem-1 cells.[4] The data reveals a range of potencies from low nanomolar to sub-micromolar concentrations.[4][7]

A key finding from the structure-activity relationship (SAR) studies is the critical role of the stereochemistry at the tetrahydroisoquinoline ring. The (R)-stereoisomer consistently demonstrates significantly higher potency compared to its (S)-counterpart.[4] For instance, compound 15 , a lead candidate with the (R)-TIQ configuration, is over 100-fold more potent than its corresponding (S)-isomer 16 in the HIV attachment assay.[4]

Modifications at the TIQ nitrogen and the butyl amine side chain have also been explored to optimize potency and drug-like properties.[4] Substitution at the TIQ nitrogen with various heterocyclic moieties generally leads to a slight decrease in potency in the HIV attachment assay.[4] Interestingly, some modifications that reduce potency in the HIV assay do not have the same effect on the inhibition of calcium flux, indicating divergent SAR for these two functions.[4]

Below is a summary of the potency data for a selection of representative tetrahydroisoquinoline-based CXCR4 antagonists.

CompoundStereocenterR1 (TIQ-N Substitution)R2, R3 (Amine Substitution)HIV-1IIIB MAGI IC50 (nM)[4]CXCL12 Ca2+ Flux IC50 (nM)[4]
15 RHH, H3 ± 0.410 ± 1
16 SHH, H300 ± 501000 ± 200
22 R2-pyridinylH, H10 ± 2200 ± 30
27 R2-pyrazinylH, H20 ± 3500 ± 80
30 RHMe, H5 ± 115 ± 2
32 RHAc, H120 ± 2010 ± 1

Experimental Protocols

The determination of the potency of these CXCR4 antagonists relies on robust and reproducible in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.

Inhibition of HIV-1IIIB Attachment in MAGI-CCR5/CXCR4 Cells

This assay quantifies the ability of a compound to block the entry of an X4-tropic HIV-1 strain into host cells that express both CCR5 and CXCR4 co-receptors.

Methodology:

  • Cell Culture: MAGI-CCR5/CXCR4 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and selection agents (puromycin and G418).

  • Assay Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • Serial dilutions of the test compounds are prepared and added to the cells.

    • A standardized amount of HIV-1IIIB virus is then added to each well.

    • The plates are incubated for 2 hours to allow for viral entry.

    • After incubation, the virus- and compound-containing medium is removed, and fresh culture medium is added.

    • The plates are incubated for an additional 48 hours to allow for the expression of the integrated provirus.

  • Quantification:

    • Viral entry is quantified by measuring the activity of the virally encoded β-galactosidase reporter gene.

    • The cells are lysed, and a colorimetric substrate for β-galactosidase (e.g., CPRG) is added.

    • The absorbance is read on a spectrophotometer, and the IC50 values (the concentration of compound that inhibits viral entry by 50%) are calculated.

Inhibition of CXCL12-Induced Calcium Flux

This functional assay measures the ability of a compound to block the intracellular calcium mobilization triggered by the binding of CXCL12 to CXCR4.

Methodology:

  • Cell Line: Chem-1 cells, which endogenously express CXCR4, are utilized.

  • Calcium Indicator Loading:

    • Cells are harvested and washed with a buffer.

    • They are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark to allow the dye to load into the cells.

  • Assay Procedure:

    • The dye-loaded cells are washed and resuspended in an assay buffer.

    • The cell suspension is placed in a fluorometer capable of kinetic readings.

    • A baseline fluorescence reading is established.

    • The test compound (antagonist) is added, and the cells are incubated for a short period.

    • CXCL12 (agonist) is then added to stimulate the cells.

  • Data Acquisition and Analysis:

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

    • The IC50 value is determined by measuring the concentration of the antagonist required to inhibit the CXCL12-induced calcium signal by 50%.

CXCR4 Signaling Pathways

CXCR4 activation by its ligand CXCL12 initiates a cascade of intracellular signaling events that regulate diverse cellular functions. These pathways can be broadly categorized as G protein-dependent and G protein-independent.[1] Understanding these pathways is crucial for the rational design of CXCR4-targeted therapies.

CXCR4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CXCR4 CXCR4 G_protein Gi/o CXCR4->G_protein Activates JAK JAK CXCR4->JAK Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt PI3K->MAPK Cell_Survival Cell Survival Akt->Cell_Survival Gene_Transcription Gene Transcription MAPK->Gene_Transcription Proliferation Proliferation MAPK->Proliferation STAT STAT JAK->STAT STAT->Gene_Transcription CXCL12 CXCL12 CXCL12->CXCR4 Binds

Caption: Overview of CXCR4 signaling pathways.

Upon binding of CXCL12, CXCR4 activates heterotrimeric G proteins of the Gi family.[1] This leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream cascades. Key G protein-dependent pathways include the activation of phospholipase C (PLC), leading to inositol trisphosphate (IP3) and diacylglycerol (DAG) production, which results in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[8][9] Another major pathway involves the activation of phosphoinositide 3-kinase (PI3K), which subsequently activates Akt and the mitogen-activated protein kinase (MAPK) cascade, promoting cell survival, proliferation, and gene transcription.[5][10]

In addition to G protein-mediated signaling, CXCR4 can also activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in a G protein-independent manner.[1] This diversity in signaling allows CXCR4 to regulate a wide array of cellular responses, making it a complex and attractive target for drug development.

References

Tic vs. Proline: A Comparative Guide to a Functional Surrogate in Bioactive Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of natural amino acids with conformationally constrained analogs is a cornerstone of modern peptide-based drug design. This guide provides an in-depth comparison of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a rigid proline surrogate, against its natural counterpart, L-proline. By examining key performance metrics such as receptor binding affinity, biological activity, and enzymatic stability, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for researchers aiming to enhance the therapeutic potential of bioactive peptides.

Performance Comparison: Tic as a Proline Surrogate

The incorporation of Tic into a peptide backbone introduces significant conformational constraints, which can profoundly influence its biological properties. Unlike the relatively flexible pyrrolidine ring of proline, the bicyclic structure of Tic locks the dihedral angle φ, pre-organizing the peptide into a specific conformation that can lead to enhanced receptor affinity and stability.

Impact on Receptor Binding Affinity and Biological Activity

The rigid nature of Tic can reduce the entropic penalty associated with receptor binding, leading to a significant increase in affinity. This is exemplified in the case of endomorphin-2, an endogenous opioid peptide.

Peptide SequenceReceptorBinding Affinity (Ki, nM)Fold Change (Pro vs. Tic)
H-Tyr-Pro -Phe-Phe-NH₂ (Endomorphin-2)µ-Opioid Receptor0.69-
H-Tyr-Tic -Phe-Phe-NH₂ (EM-2 Analog)µ-Opioid Receptor0.184-fold increase

Table 1: Comparison of µ-Opioid Receptor Binding Affinity for Endomorphin-2 and its Tic-Substituted Analog.[1]

This substantial increase in affinity highlights the potential of Tic to optimize peptide-receptor interactions. Similarly, in the development of bradykinin B2 receptor antagonists, the substitution of proline with D-Tic has been a key strategy in creating highly potent and stable drug candidates like Icatibant (HOE-140). The stereochemistry of the Tic residue is crucial; for instance, the D-Tic isomer of a bradykinin antagonist exhibited a 2000-fold higher binding affinity than its L-Tic counterpart (Ki of 0.11 nM vs. 130 nM, respectively)[2].

Enhancement of Enzymatic Stability

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases. The conformational constraints imposed by Tic can render the adjacent peptide bonds less accessible to enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids. While proline-containing peptides are known to have some resistance to degradation, the rigid structure of Tic offers a significant advantage.

Peptide TypeBiological MediumHalf-life (t½)Analytical Method
Proline-rich antibacterial peptide25% mouse serum~100 minRP-HPLC
Bradykinin Antagonist (HOE-140 with D-Tic)In vivoLong-actingFunctional Assays

Table 2: Enzymatic Stability of Peptides Containing Proline or Tic.[3][4]

Studies have shown that proline-rich peptides exhibit a degree of stability in serum[3]. However, the incorporation of unnatural amino acids like Tic in bradykinin antagonists such as HOE 140 has been shown to result in compounds that are resistant to degradation and long-acting in vivo[4].

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Tic-Containing Peptides

Objective: To synthesize peptides incorporating the Tic residue.

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-Tic-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

    • Wash the resin to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the increased hydrophobicity of Tic-containing peptides, a higher concentration of organic solvent may be required for elution[5].

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Tic- and Proline-containing peptides for their target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for µ-opioid receptors).

    • Add increasing concentrations of the unlabeled competitor peptides (both the Tic- and Proline-containing versions).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Peptide Stability Assay

Objective: To compare the enzymatic stability of Tic- and Proline-containing peptides in biological matrices.

Methodology:

  • Sample Preparation: Prepare stock solutions of the test peptides.

  • Incubation:

    • Incubate the peptides at a defined concentration in a biological matrix (e.g., human serum, plasma, or a solution of a specific protease like trypsin) at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., trichloroacetic acid or acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using RP-HPLC to quantify the amount of the intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) of the peptide in the biological matrix.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Evaluation cluster_analysis Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (Tic & Pro Peptides) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding Receptor Binding Assay (Determine Ki) Characterization->Binding Activity Functional Assay (Determine EC50/IC50) Characterization->Activity Stability Enzymatic Stability Assay (Determine t½) Characterization->Stability Data Comparative Analysis of Ki, EC50/IC50, and t½ Binding->Data Activity->Data Stability->Data signaling_pathway cluster_membrane Cell Membrane Receptor µ-Opioid Receptor (GPCR) G_protein Gi/o Protein Receptor->G_protein Activates Ligand Endomorphin-2 (or Tic-Analog) Ligand->Receptor Binds & Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits βγ subunit K_channel K⁺ Channel G_protein->K_channel Activates βγ subunit cAMP cAMP AC->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates ATP ATP Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Release Response Decreased Neuronal Excitability & Analgesia K_channel->Response Hyperpolarization Vesicle->Response Reduced Neurotransmission

References

A Comparative Guide to the Biological Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline-Dipeptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-dipeptide conjugates, offering a comparative analysis of their performance against established therapeutic alternatives. The information presented herein is supported by experimental data from recent studies, with detailed methodologies for key assays.

Executive Summary

Novel 1,2,3,4-tetrahydroisoquinoline-dipeptide conjugates have emerged as a promising class of bioactive molecules with significant therapeutic potential. This guide focuses on two key areas of their biological activity: antimicrobial/antifungal efficacy and anticancer properties. By conjugating the rigid 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold with dipeptides, researchers have successfully synthesized compounds with potent and, in some cases, superior activity compared to standard drugs. This guide will delve into the quantitative data, experimental procedures, and underlying mechanisms of action for these novel conjugates.

I. Antimicrobial and Antifungal Activity: A Comparative Analysis

A series of novel THIQ-dipeptide conjugates (designated as 7a-i) have been synthesized and evaluated for their antibacterial and antifungal activities. The results demonstrate that these conjugates, particularly those containing cationic amino acids like histidine (His) and arginine (Arg), exhibit potent activity against a range of pathogens, in some instances surpassing the efficacy of standard antibiotics and antifungals.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables summarize the in vitro antimicrobial and antifungal activities of the novel THIQ-dipeptide conjugates in comparison to standard drugs. The data is presented as the Minimum Inhibitory Concentration (MIC) in μM, which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of THIQ-Dipeptide Conjugates (7a-i) Compared to Ampicillin

CompoundE. coli (MIC in μM)P. aeruginosa (MIC in μM)S. aureus (MIC in μM)S. pyogenes (MIC in μM)
7a >332>664>830>332
7b 166166>830>332
7c (His) 33 166498>332
7d >332>664>830>332
7e (Arg) 16683 >830315
7f >332>664>830>332
7g (Ser) 66 >664>830>332
7h 166>664>830>332
7i >332>664>830>332
Ampicillin (Standard) 332332830332
Data sourced from a study on novel isoquinoline dipeptides.[1]

Table 2: Antifungal Activity of THIQ-Dipeptide Conjugates (7a-i) Compared to Nystatin

CompoundC. albicans (MIC in μM)A. niger (MIC in μM)
7a >332>1661
7b >332>1661
7c (His) 166 265
7d >332>1661
7e (Arg) 166 >1661
7f >332>1661
7g (Ser) 265 166
7h >332>1661
7i >332>1661
Nystatin (Standard) 332>1661
Data sourced from a study on novel isoquinoline dipeptides.[1]
Mechanism of Action: Inhibition of E. coli DNA Gyrase

Computational docking studies suggest that the antimicrobial activity of these THIQ-dipeptide conjugates stems from their ability to inhibit E. coli DNA gyrase, an essential enzyme for bacterial DNA replication.[1] The binding of the conjugates to the ATP-binding site of the GyrB subunit disrupts the enzyme's function, leading to the accumulation of DNA double-strand breaks and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition by THIQ-Dipeptide Conjugates Relaxed_DNA Relaxed DNA Gyrase_Complex DNA Gyrase (GyrA/GyrB) Relaxed_DNA->Gyrase_Complex ADP ADP + Pi Gyrase_Complex->ADP Supercoiled_DNA Negatively Supercoiled DNA Gyrase_Complex->Supercoiled_DNA Introduces negative supercoils Gyrase_Inhibited Inhibited Gyrase Complex ATP ATP ATP->Gyrase_Complex THIQ_Conjugate THIQ-Dipeptide Conjugate THIQ_Conjugate->Gyrase_Inhibited Binds to GyrB ATP-binding site DSB Double-Strand Breaks Gyrase_Inhibited->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Inhibition of E. coli DNA Gyrase by THIQ-Dipeptide Conjugates.

II. Anticancer Activity: A Promising New Frontier

Recent research has also explored the potential of THIQ-peptide conjugates as anticancer agents. A study focusing on decapeptides incorporating 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has demonstrated significant antiproliferative activity against the MCF-7 human breast cancer cell line.

Data Presentation: Half-Maximal Inhibitory Concentration (IC50)

The following table compares the in vitro anticancer activity of a novel THIQ-decapeptide conjugate, DEC-1, with the standard chemotherapeutic drug, Tamoxifen. The data is presented as the half-maximal inhibitory concentration (IC50) in μM, which is the concentration of a drug that is required for 50% inhibition of a biological process.

Table 3: Anticancer Activity of THIQ-Decapeptide Conjugate (DEC-1) against MCF-7 Cells

CompoundIC50 (μM)
DEC-1 3.38
Tamoxifen (Standard) 2.68
Data sourced from a study on the synthesis and in vitro evaluation of THIQ-embedded decapeptides against breast cancer.

These results indicate that the novel conjugate DEC-1 exhibits potent anticancer activity, comparable to that of the widely used drug Tamoxifen.

Mechanism of Action: Modulation of the Akt Signaling Pathway

The anticancer activity of these peptides is believed to involve the inhibition of the Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer. By blocking this pathway, the THIQ-peptide conjugates can induce apoptosis (programmed cell death) in cancer cells.

Akt_Signaling_Inhibition cluster_pathway Akt Signaling Pathway in Breast Cancer cluster_inhibition Inhibition by THIQ-Peptide Conjugates Growth_Factors Growth Factors (e.g., EGF, IGF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Akt_Inhibited Inhibited Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation THIQ_Peptide THIQ-Peptide Conjugate THIQ_Peptide->Akt_Inhibited inhibits Apoptosis Apoptosis (Cell Death) Akt_Inhibited->Apoptosis

Caption: Inhibition of the Akt Signaling Pathway by THIQ-Peptide Conjugates.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Experimental Workflow: In Vitro Biological Evaluation

The following diagram illustrates a generalized workflow for the in vitro screening of novel compounds like the THIQ-dipeptide conjugates.

Experimental_Workflow Start Start: Compound Synthesis Stock_Solution Prepare Stock Solutions Start->Stock_Solution Assay_Plate Prepare Assay Plate: - Cells/Microbes - Compound Dilutions - Controls Stock_Solution->Assay_Plate Cell_Culture Cell/Microbe Culture Cell_Culture->Assay_Plate Incubation Incubation Assay_Plate->Incubation Assay_Specific_Step Assay-Specific Step (e.g., Add MTT Reagent) Incubation->Assay_Specific_Step Measurement Measurement (e.g., Absorbance Reading) Assay_Specific_Step->Measurement Data_Analysis Data Analysis (e.g., IC50/MIC Calculation) Measurement->Data_Analysis End End: Results & Interpretation Data_Analysis->End

Caption: Generalized Experimental Workflow for In Vitro Screening.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial/Fungal Inoculum:

    • A single colony of the microorganism is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase.

    • The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • A serial two-fold dilution of the THIQ-dipeptide conjugate is prepared in a 96-well microtiter plate using a suitable broth medium.

    • The concentration range should be selected to encompass the expected MIC value.

  • Inoculation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • Positive (microbe only) and negative (broth only) controls are included.

  • Incubation:

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, the wells are visually inspected for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay Protocol for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the THIQ-peptide conjugate.

    • Control wells (cells with vehicle, e.g., DMSO) are also included.

    • The plate is incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition:

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization:

    • A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the control wells.

    • The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

IV. Conclusion and Future Directions

The novel 1,2,3,4-tetrahydroisoquinoline-dipeptide conjugates represent a versatile and potent class of compounds with promising antimicrobial, antifungal, and anticancer activities. The data presented in this guide highlights their potential to outperform or rival existing therapeutic agents. The modular nature of their synthesis allows for further optimization of their biological activity and pharmacokinetic properties.

Future research should focus on:

  • In vivo studies to validate the in vitro efficacy and assess the safety profile of these conjugates.

  • Elucidation of the precise molecular mechanisms underlying their anticancer activity.

  • Expansion of the structure-activity relationship (SAR) studies to design even more potent and selective analogs.

  • Direct head-to-head comparative studies against a broader range of clinically relevant drugs.

This guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of 1,2,3,4-tetrahydroisoquinoline-dipeptide conjugates. The provided data and protocols offer a solid foundation for further investigation and development of this exciting new class of therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and drug development professionals handling 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, adherence to proper disposal protocols is paramount. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound.

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the specific hazards, handling precautions, and emergency measures for the chemical.

Immediate Safety and Handling Precautions

When handling this compound for disposal, appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Safety glasses or goggles.[1]

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is provided below. This information is essential for proper labeling and documentation of the waste.

PropertyValue
CAS Number 67123-97-1
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol (approximate, based on similar structures)
Physical Form Solid
Known Hazards May cause skin and eye irritation. Harmful if swallowed.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[4]

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as solid this compound.

  • Segregate: Do not mix this waste with other incompatible waste streams.[1] For example, keep it separate from acids, bases, and oxidizing agents.[1]

Step 2: Waste Accumulation and Containerization

  • Container: Collect solid waste in a designated, compatible, and sealable container.[3] The original product container is often a suitable choice.[5] The container must be in good condition, with no cracks or deterioration, and have a secure screw cap.[6]

  • Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added.[4] The label must include:

    • The words "Hazardous Waste".[3][4]

    • The full chemical name: "this compound". Do not use abbreviations.[4]

    • The accumulation start date (the date the first waste is added).[1]

    • The principal investigator's name, department, and room number.[4]

    • An indication of the hazards (e.g., irritant).[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]

  • Safety: Ensure the SAA is away from general traffic areas. The waste container should be kept closed at all times except when adding waste.[2][6]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or within the time limits specified by your institution (typically 90 days to one year), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][7][8]

  • Documentation: Complete any required waste disposal forms provided by your EHS office.[4]

Step 5: Decontamination of Empty Containers

  • Rinsing: Empty containers that held this compound must be decontaminated before they can be disposed of as regular trash.[2]

  • Procedure:

    • Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[1]

    • The first rinseate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[1][2]

    • After triple rinsing, allow the container to air dry completely.[1]

    • Deface or remove the original label before disposing of the clean, dry container in the appropriate recycling or trash receptacle.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal cluster_decon Empty Container Decontamination start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Original Container is Empty start->empty_container container Select Compatible, Sealable Solid Waste Container ppe->container label_waste Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Start Date - PI Information container->label_waste add_waste Add Waste to Container label_waste->add_waste store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) add_waste->store_saa container_full Container Full? store_saa->container_full container_full->store_saa No request_pickup Contact EHS and Request Waste Pickup container_full->request_pickup Yes ehs_disposal EHS Collects for Final Disposal at an Approved Facility request_pickup->ehs_disposal triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect First Rinseate as Hazardous Liquid Waste triple_rinse->collect_rinsate dry_defac Air Dry and Deface Label collect_rinsate->dry_defac dispose_trash Dispose of Clean Container in Regular Trash/Recycling dry_defac->dispose_trash

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance for the disposal of this compound based on general laboratory safety protocols. Individuals must exercise their independent judgment and are required to follow all applicable federal, state, and local regulations, as well as their institution's specific Environmental Health and Safety (EHS) policies.

References

Personal protective equipment for handling 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment

Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] The following personal protective equipment is mandatory to minimize exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or airborne particles.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.To prevent skin irritation upon contact.[3][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended.To prevent respiratory tract irritation from dust or vapors.[1][2]

Operational and Handling Plan

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a clean and organized workspace.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.[4]

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a chemical fume hood to control dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

    • Avoid generating dust.

  • Dissolution and Reaction Setup:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source (e.g., heating mantle, water bath) and monitor the process.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Clean all equipment and the work area to remove any residual chemical.

Storage Plan
Storage Condition Recommendation Reasoning
Container Keep in a tightly sealed, properly labeled container.[3][4]To prevent contamination and accidental misuse.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]To maintain chemical stability and prevent hazardous reactions.
Access Store in a locked cabinet or a restricted-access area.To prevent unauthorized access.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal
Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container.
Liquid Waste Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[4]
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.

All waste must be disposed of through an approved waste disposal plant.[3][4]

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Workspace A->B C Weigh Compound in Fume Hood B->C D Perform Experiment C->D E Clean Workspace & Equipment D->E F Segregate & Store Waste E->F G Doff PPE F->G H Wash Hands G->H

Caption: General workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.